Methyl salvionolate A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O10/c1-36-27(35)24(14-16-4-9-20(29)23(32)13-16)37-25(33)11-6-17-5-10-21(30)26(34)18(17)7-2-15-3-8-19(28)22(31)12-15/h2-13,24,28-32,34H,14H2,1H3/b7-2+,11-6+/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBVHUFYVODQRD-XKHISXTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C=C/C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of Methyl Salvionolate A from Salvia yunnanensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl salvionolate A, a polyphenolic compound, was first discovered and isolated from the aqueous extracts of the roots of Salvia yunnanensis, a plant utilized in traditional Chinese medicine. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. It includes detailed experimental protocols for its extraction and purification, alongside a summary of its known biological activities. Furthermore, this document presents potential signaling pathways that may be modulated by this compound, based on the bioactivity of related compounds and extracts from Salvia species. All quantitative data is presented in structured tables, and key experimental workflows and potential signaling pathways are visualized using diagrams to facilitate understanding and further research.
Discovery and Initial Characterization
This compound was first reported in 2008 by a research group led by Chen, who isolated it from the aqueous extracts of the roots of Salvia yunnanensis.[1][2] Alongside this compound, the researchers also isolated two other new polyphenol derivatives, ethyl salvianolate A and cis-lithospermic acid, as well as two known compounds, salvianolic acid A and lithospermic acid. The structure of this compound was elucidated using nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses.[1][2]
Initial biological screening revealed that this compound exhibits anti-HIV-1 activity. This was determined by its ability to inhibit the p24 antigen in HIV-1 infected MT-4 cell cultures and to inhibit HIV-1 replicative enzymes in vitro.[1][2] Due to its structural similarity to salvianolate A, it is also presumed to possess other pharmacological effects, such as antioxidant and cardioprotective activities, though these have not been extensively studied for the methylated form specifically.[3]
Experimental Protocols
While the seminal paper by Zhang et al. (2008) does not provide exhaustive details on the isolation protocol in its abstract, a contemporaneous paper by the same research group on polyphenolic constituents from Salvia yunnanensis outlines a general methodology that was likely employed. The following protocol is a composite based on this related research and general phytochemical isolation techniques for polyphenols.
Extraction and Isolation of Polyphenols from Salvia yunnanensis
The isolation of this compound from the roots of Salvia yunnanensis typically follows a multi-step process involving extraction, fractionation, and chromatographic purification.
2.1.1. Plant Material and Extraction
-
Plant Material: Dried roots of Salvia yunnanensis.
-
Extraction Solvent: An aqueous solution, likely water or a low-concentration alcohol-water mixture, is used for the initial extraction to target water-soluble polyphenols.
-
Extraction Procedure: The powdered plant material is subjected to extraction with the chosen solvent. This can be performed at room temperature with stirring or under reflux to enhance extraction efficiency. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.
2.1.2. Fractionation and Purification
The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds.
-
Initial Fractionation: The crude extract is often first fractionated using a macroporous resin column (e.g., Diaion HP-20). The column is typically eluted with a stepwise gradient of methanol or ethanol in water to separate compounds based on polarity.
-
Column Chromatography: The fractions containing the compounds of interest are then further purified using column chromatography. Common stationary phases include Sephadex LH-20 and octadecylsilyl (ODS) silica gel.
-
Sephadex LH-20 Chromatography: This is used for size-exclusion and adsorption chromatography to separate polyphenols. Elution is typically carried out with methanol.
-
ODS Chromatography: Reversed-phase chromatography on ODS columns is a powerful technique for separating closely related polyphenols. A gradient of methanol or acetonitrile in water, often with a small amount of acid (e.g., formic acid) to improve peak shape, is used as the mobile phase.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound, preparative HPLC is often employed.
The following diagram illustrates a probable workflow for the isolation of this compound.
Quantitative Data
Specific quantitative data, such as the yield of this compound from Salvia yunnanensis and its purity after isolation, are not explicitly detailed in the available abstracts of the primary literature. This information is crucial for assessing the feasibility of natural sourcing versus synthetic production. The low concentration of this compound in Salvia species has been noted as a motivation for developing a total synthesis of the compound.[3]
| Parameter | Value | Reference |
| Yield from Salvia yunnanensis | Not reported in available literature. | - |
| Purity after Isolation | Not reported in available literature. | - |
| Anti-HIV-1 Activity (IC50) | Not reported in available literature. | - |
Potential Signaling Pathways
While the direct signaling pathways modulated by this compound have not been extensively investigated, the known biological activities of Salvia yunnanensis extracts and structurally related polyphenols provide insights into its potential mechanisms of action. Extracts from Salvia species are known to possess neuroprotective, antioxidant, and anti-inflammatory properties, often attributed to their rich polyphenolic content.[4][5][6][7][8]
Antioxidant and Neuroprotective Pathways
Polyphenols are well-known for their antioxidant properties, which contribute to their neuroprotective effects. It is plausible that this compound acts through similar mechanisms.
The following diagram illustrates a hypothesized signaling pathway for the neuroprotective effects of this compound, based on the known actions of related polyphenols.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anti-HIV-1 activity and a high potential for other pharmacological applications, including neuroprotection and cardioprotection. While its initial discovery and isolation from Salvia yunnanensis have been established, a significant gap remains in the quantitative aspects of its natural abundance and the elucidation of its specific molecular mechanisms of action.
Future research should focus on:
-
Quantitative Analysis: Determining the precise yield and purity of this compound from Salvia yunnanensis to inform decisions on sourcing.
-
Pharmacological Screening: Conducting comprehensive studies to evaluate its antioxidant, anti-inflammatory, cardioprotective, and neuroprotective properties.
-
Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound to understand its therapeutic potential at a molecular level.
The total synthesis of (±)-Methyl salvionolate A provides a scalable route for obtaining larger quantities of the compound, which will be instrumental in facilitating these future investigations. This will ultimately pave the way for its potential development as a novel therapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Three new derivatives of anti-HIV-1 polyphenols isolated from Salvia yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways [ijbs.com]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemical Analysis and Neuroprotective Effect of Salvia castanea Diels f. Tomentosa Stib Extracts [mdpi.com]
- 7. benthamscience.com [benthamscience.com]
- 8. Neuroprotective, and memory enhancement effects of Salvia aristata and its phenolic constituents: an in vitro, and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Elucidation and Characterization of Methyl Salvianolate A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl salvianolate A is a phenolic acid compound that was first isolated from the aqueous extracts of the roots of Salvia yunnanensis. It is a methyl ester derivative of salvianolic acid A, a well-studied bioactive component from the widely used traditional Chinese medicine Danshen (Salvia miltiorrhiza). Preliminary studies have indicated that Methyl salvianolate A possesses pharmacological effects, including anti-HIV-1 activity. Due to its structural similarity to other salvianolic acids with known therapeutic properties, it is a molecule of significant interest for further pharmacological investigation. This guide provides a summary of the available data on its structural elucidation and characterization.
Structural Elucidation
The structural determination of Methyl salvianolate A has been primarily supported by mass spectrometry and its total chemical synthesis, which confirmed the proposed molecular structure.
Mass Spectrometry
High-resolution mass spectrometry (HR-MS) has been instrumental in determining the elemental composition of Methyl salvianolate A.
Table 1: High-Resolution Mass Spectrometry Data for (±)-Methyl Salvianolate A
| Ionization Mode | Mass Type | Calculated Mass (m/z) | Found Mass (m/z) | Reference |
| ESI+ | [M+H]+ | 531.1240 | 531.1262 | [1] |
Note: The calculated mass is for the protonated molecule C27H22O11.
Spectroscopic Data
Detailed 1H and 13C NMR data for Methyl salvianolate A are not extensively reported in the available literature. For the purpose of structural verification, researchers would typically rely on a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. The expected ¹H NMR spectrum would show signals corresponding to aromatic protons, olefinic protons, methine protons, and a characteristic singlet for the methyl ester group. The ¹³C NMR spectrum would complement this by showing resonances for carbonyl carbons, aromatic and olefinic carbons, and the methyl carbon of the ester.
A comprehensive, publicly available dataset for the NMR characterization of Methyl salvianolate A is currently lacking.
X-ray Crystallography
To date, there are no published reports on the single-crystal X-ray diffraction analysis of Methyl salvianolate A. Such an analysis would provide unequivocal proof of its three-dimensional structure and absolute stereochemistry.
Experimental Protocols
Isolation from Natural Sources
Methyl salvianolate A was first isolated from the aqueous extracts of the roots of Salvia yunnanensis. While the specific, detailed protocol from the original isolation is not available, a general procedure for isolating phenolic acids from Salvia species involves the following steps:
-
Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as methanol, ethanol, or a mixture of water and an organic solvent.
-
Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.
-
Chromatography: The fraction containing the compounds of interest is subjected to various chromatographic techniques for purification. This often includes column chromatography on silica gel, Sephadex LH-20, or preparative high-performance liquid chromatography (HPLC) with a C18 column.
-
Identification: Fractions are monitored by thin-layer chromatography (TLC) or analytical HPLC, and those containing the pure compound are combined. The structure of the isolated compound is then determined using spectroscopic methods.
Total Synthesis of (±)-Methyl Salvianolate A
A convergent total synthesis of racemic Methyl salvianolate A has been reported. The key steps involve a Horner-Wadsworth-Emmons (HWE) reaction to connect two main fragments. The following is a summary of the published protocol[1]:
Scheme 1: Retrosynthetic Analysis of (±)-Methyl Salvianolate A
A retrosynthetic analysis of (±)-Methyl salvianolate A disconnects the molecule at the C7-C8 bond via a Horner–Wadsworth–Emmons (HWE) reaction, yielding two key fragments.
Experimental Workflow for Total Synthesis:
The synthesis commences with the preparation of two key fragments, followed by their coupling via an HWE reaction and subsequent deprotection.
Characterization and Biological Activity
Physicochemical Properties
| Property | Value |
| Molecular Formula | C27H22O11 |
| Molecular Weight | 522.46 g/mol |
| Appearance | Yellow solid (for the synthetic racemate)[1] |
Pharmacological Activity
Methyl salvianolate A has been reported to exhibit anti-HIV-1 activity[2]. While the specific signaling pathways modulated by Methyl salvianolate A have not been elucidated, the mechanisms of action for structurally related salvianolic acids, such as salvianolic acid B, have been studied extensively. These compounds are known to possess potent antioxidant and anti-inflammatory properties. A plausible signaling pathway through which Methyl salvianolate A may exert its effects, based on the known activity of related compounds, is the Nrf2/HO-1 antioxidant pathway.
Hypothetical Signaling Pathway for the Antioxidant Activity of Methyl Salvianolate A:
Salvianolic acids are known to mitigate oxidative stress by activating the Nrf2 signaling pathway, which leads to the upregulation of antioxidant enzymes.
Conclusion
Methyl salvianolate A is a naturally occurring phenolic acid with potential therapeutic applications, including anti-HIV-1 activity. Its molecular structure has been confirmed through total synthesis and mass spectrometry. However, a comprehensive characterization profile, including detailed NMR and X-ray crystallographic data, remains to be published. Further research is warranted to fully elucidate the spectroscopic properties, stereochemistry, and the full spectrum of biological activities and mechanisms of action of this promising natural product. The development of a scalable synthetic route opens avenues for producing sufficient quantities for in-depth pharmacological studies.
References
"Methyl salvionolate A" biosynthetic pathway in Salvia species
An In-Depth Technical Guide to the Biosynthetic Pathway of Methyl Salvianolate A in Salvia Species
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Salvia species, particularly Salvia miltiorrhiza (Danshen), are a rich source of pharmacologically active phenolic acids known as salvianolic acids. Among these, Salvianolic Acid A and its methylated derivative, Methyl Salvianolate A, exhibit significant therapeutic potential, including potent antioxidant and cardioprotective effects. Understanding the biosynthetic pathway of these molecules is critical for their targeted production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway leading to Methyl Salvianolate A. It details the precursor pathways, key enzymatic steps, and regulatory mechanisms. Furthermore, this document compiles available quantitative data, outlines detailed experimental protocols for pathway elucidation, and presents visual diagrams of the core biochemical and logical frameworks.
The Core Biosynthetic Pathway of Salvianolic Acids
The biosynthesis of salvianolic acids is a complex process that originates from two primary metabolic routes: the Phenylpropanoid Pathway and the Tyrosine-Derived Pathway. These pathways converge to produce key intermediates that are subsequently assembled and modified to create the diverse array of salvianolic acids.
Phenylpropanoid and Tyrosine-Derived Pathways
The journey begins with the amino acids L-phenylalanine and L-tyrosine.
-
Phenylpropanoid Pathway : L-phenylalanine is converted into 4-coumaroyl-CoA, a central precursor for numerous phenolic compounds. This conversion is catalyzed by a sequence of three key enzymes:
-
Phenylalanine Ammonia-Lyase (PAL) : Deaminates L-phenylalanine to form cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H) : A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce 4-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL) : Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.
-
-
Tyrosine-Derived Pathway : L-tyrosine is transformed into 4-hydroxyphenyllactic acid (4-HPL). The initial steps are catalyzed by:
-
Tyrosine Aminotransferase (TAT) : Converts L-tyrosine to 4-hydroxyphenylpyruvic acid.
-
Hydroxyphenylpyruvate Reductase (HPPR) : Reduces 4-hydroxyphenylpyruvic acid to yield 4-hydroxyphenyllactic acid (4-HPL).
-
Formation of Rosmarinic Acid and Salvianolic Acid A
The precursors from both pathways converge to form rosmarinic acid, a foundational building block.
-
Condensation : Rosmarinic Acid Synthase (RAS) , a member of the BAHD acyltransferase family, catalyzes the esterification of 4-coumaroyl-CoA with 3,4-dihydroxyphenyllactic acid (DHPL) to form rosmarinic acid. DHPL itself is derived from 4-HPL via hydroxylation.
-
Hydroxylation : Cytochrome P450 enzymes from the CYP98A subfamily are crucial for the specific hydroxylation patterns on the phenolic rings. In S. miltiorrhiza, SmCYP98A14 and SmCYP98A75 perform meta-hydroxylations at different positions, contributing to the diversity of salvianolic acid precursors.
-
Dimerization to Salvianolic Acid A (SAA) : SAA is formed through the condensation of one molecule of DHPL and two molecules of caffeic acid (which is derived from 4-coumaric acid).
Putative Methylation to Methyl Salvianolate A
The final step in the formation of Methyl Salvianolate A is the methylation of the carboxyl group of Salvianolic Acid A. While the specific enzyme responsible for this reaction in Salvia species has not been definitively isolated and characterized, metabolic studies in mammalian systems provide strong evidence for the class of enzyme involved.
-
Enzyme Candidate : Studies on the metabolism of Salvianolic Acid A and B in rats have shown that they are substrates for Catechol-O-methyltransferase (COMT) .[1][2] This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the catechol ring. Although this is methylation of a hydroxyl group, it points towards a methyltransferase being responsible. The formation of a methyl ester from a carboxylic acid is also a common biological reaction catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent methyltransferases. Therefore, it is hypothesized that a specific carboxyl methyltransferase in Salvia utilizes SAM to convert Salvianolic Acid A to Methyl Salvianolate A.
Quantitative Data
The regulation and efficiency of the biosynthetic pathway can be understood through quantitative analysis of enzyme kinetics, metabolite accumulation, and analytical method performance.
Table 1: Kinetic Parameters of Key Biosynthetic Enzymes in S. miltiorrhiza
This table summarizes the available Michaelis-Menten constants (Kₘ), which indicate the substrate concentration at which the enzyme reaches half of its maximum velocity. Lower Kₘ values generally signify higher affinity of the enzyme for its substrate.
| Enzyme | Substrate | Kₘ (µM) | Citation(s) |
| SmRAS1 | Caffeoyl-CoA | 18 | [1] |
| 3,4-dihydroxyphenyllactic acid | 1647 | [1] | |
| Sm4CL1 | 4-Coumaric Acid | 72.20 ± 4.10 | [3] |
| Sm4CL2 | 4-Coumaric Acid | 6.50 ± 1.45 | [3] |
| SmPAL, SmC4H, SmTAT, SmHPPR, SmCYP98A14 | - | Data not available in reviewed literature | - |
Table 2: Effects of Elicitors and Regulators on Salvianolic Acid Biosynthesis
Elicitors and transcription factors can significantly alter the production of salvianolic acids by modulating gene expression.
| Regulator/Elicitor | Target Gene/Metabolite | Effect | Fold/Percent Change | Citation(s) |
| SmMYB98 Overexpression | SmPAL1 transcript | Upregulation | >2.0-fold | [4] |
| SmC4H1 transcript | Upregulation | >2.0-fold | [4] | |
| SmTAT1 transcript | Upregulation | >2.0-fold | [4] | |
| SmCYP98A14 transcript | Upregulation | >2.0-fold | [4] | |
| Methyl Jasmonate (MeJA) | Rosmarinic Acid (RA) | Increased Accumulation | 1.36-fold | [5] |
| Salvianolic Acid B (SAB) | Increased Accumulation | from 4.21% to 7.11% (dry wt) | [5] | |
| Yeast Elicitor (YE) | Rosmarinic Acid (RA) | Increased Accumulation | from 2.83% to 5.71% (dry wt) | [5] |
| Salvianolic Acid B (SAB) | Decreased Accumulation | - | [5] |
Table 3: Analytical Parameters for UPLC-MS/MS Quantification of Salvianolic Acids
Accurate quantification is essential for research and quality control. This table presents typical performance characteristics of a validated UPLC-MS/MS method for salvianolic acids.
| Analyte | Linearity Range | LLOQ | Intra/Inter-day Precision (RSD) | Recovery | Citation(s) |
| Salvianolic Acid A | 0.5 - 1,000 µg/mL | 0.450 ng/mL | 2.04% - 5.79% | 95.8% - 104.5% | [6] |
| Salvianolic Acid B | 100 pg/mL - 100 ng/mL | 100 pg/mL | < 8.21% | > 85.9% | [7] |
| Rosmarinic Acid | 0.5 - 1,000 µg/mL | 0.135 ng/mL | 2.04% - 5.79% | 95.8% - 104.5% | [6] |
Experimental Protocols
This section provides detailed methodologies for key experimental procedures used to investigate the salvianolic acid biosynthetic pathway.
Protocol: Agrobacterium-mediated Hairy Root Induction in S. miltiorrhiza
Hairy root cultures are a valuable tool for studying secondary metabolism due to their genetic stability and rapid growth in hormone-free media.
-
Plant Material Preparation : Germinate sterile seeds of S. miltiorrhiza on a hormone-free, half-strength Murashige and Skoog (MS) or B5 medium. Use leaf explants from 3-4 week old aseptic seedlings for infection.
-
Bacterial Culture : Culture Agrobacterium rhizogenes (e.g., strain A4, R1601, or C58C1) in liquid Luria-Bertani (LB) medium overnight at 28°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Infection : Pellet the bacterial cells by centrifugation and resuspend them in a liquid MS or B5 medium. Wound the leaf explants with a sterile needle and immerse them in the bacterial suspension for 15-20 minutes. For enhanced transformation, 100-200 µM acetosyringone can be added to the suspension.
-
Co-cultivation : Blot the infected explants on sterile filter paper and place them on solid, hormone-free MS or B5 medium. Co-cultivate in the dark at 25°C for 2-3 days.
-
Selection and Establishment : Transfer the explants to the same medium supplemented with an antibiotic to eliminate the Agrobacterium (e.g., 500 mg/L cefotaxime). Hairy roots will emerge from the wound sites within 2-4 weeks.
-
Culture Maintenance : Excise the emergent hairy roots and transfer them to fresh solid medium. Once established, transfer approximately 1.0 g of fresh roots into 100 mL of liquid, hormone-free, half-strength B5 medium in a 250 mL flask. Maintain the liquid cultures on an orbital shaker at 100-120 rpm at 25°C in the dark.[8][9]
Protocol: UPLC-MS/MS Quantification of Salvianolic Acids
This method allows for the sensitive and specific quantification of salvianolic acids in biological samples.
-
Sample Preparation (Hairy Roots) : Harvest, freeze-dry, and grind the hairy root tissue into a fine powder. Accurately weigh approximately 0.5 g of powder and extract with 50 mL of methanol via ultrasonication for 10-20 minutes. Centrifuge the mixture at high speed (e.g., 9,000 x g) for 10 minutes. Dilute the supernatant as needed for analysis.[6]
-
Chromatographic Separation :
-
System : Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column : A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile.
-
Gradient : A typical gradient runs from 10% B to 90% B over 5-8 minutes.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 1-5 µL.
-
-
Mass Spectrometry Detection :
-
System : Triple quadrupole mass spectrometer.
-
Ionization Source : Electrospray Ionization (ESI), operated in negative ion mode for salvianolic acids.
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Specific precursor-to-product ion transitions must be optimized for each analyte. For Salvianolic Acid B, a common transition is m/z 717 -> 519.[7]
-
-
Quantification : Construct a calibration curve using certified reference standards of the target analytes. The peak area ratio of the analyte to an internal standard is plotted against concentration to determine the amount in the samples.
Protocol: Gene Cloning and Functional Characterization
This generalized workflow is used to identify genes encoding biosynthetic enzymes and confirm their function.
-
Candidate Gene Identification : Analyze transcriptome data from Salvia tissues known to produce salvianolic acids (e.g., roots). Identify candidate genes (e.g., those annotated as acyltransferases or P450s) whose expression patterns correlate with metabolite accumulation, especially after induction with elicitors like MeJA.[10]
-
Gene Cloning : Design primers based on the candidate gene sequence. Isolate total RNA from the target tissue, synthesize cDNA, and amplify the full-length open reading frame (ORF) using PCR. Clone the amplified product into a suitable vector.
-
Heterologous Expression : Subclone the gene's ORF into an expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast). Transform the construct into the expression host.
-
Protein Production and Purification : Induce protein expression (e.g., with IPTG in E. coli). Lyse the cells and purify the recombinant protein, often using an affinity tag (e.g., His-tag) and chromatography.
-
In Vitro Enzyme Assay :
-
Prepare a reaction mixture containing a suitable buffer, the purified recombinant enzyme, and the hypothesized substrate(s) (e.g., for SmRAS, use caffeoyl-CoA and DHPL).
-
Incubate the reaction at an optimal temperature (e.g., 30-45°C) for a defined period.
-
Stop the reaction and analyze the product formation using HPLC or LC-MS to confirm the enzyme's catalytic activity.
-
For kinetic analysis, vary the concentration of one substrate while keeping the other saturated, and measure the initial reaction velocities.
-
Conclusion and Future Perspectives
The biosynthetic pathway of salvianolic acids in Salvia species is a well-studied example of specialized plant metabolism, originating from the phenylpropanoid and tyrosine-derived pathways. Key enzymes, including PAL, C4H, 4CL, TAT, HPPR, RAS, and CYP98A hydroxylases, have been identified and functionally characterized to varying extents. While the pathway to Salvianolic Acid A is relatively well-understood, the final enzymatic step to produce Methyl Salvianolate A in planta remains to be definitively proven. Current evidence strongly suggests the involvement of a SAM-dependent carboxyl methyltransferase.
Future research should focus on the isolation and characterization of this putative methyltransferase from S. miltiorrhiza. A complete understanding of the pathway, including its regulatory networks, will unlock the potential for metabolic engineering. By overexpressing rate-limiting enzymes or key transcription factors in microbial or plant-based systems, it may be possible to develop sustainable and high-yield production platforms for Methyl Salvianolate A and other valuable salvianolic acids, thereby facilitating their development as therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic analysis of the reactions catalyzed by histidine and phenylalanine ammonia lyases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 4-coumarate:coenzyme A ligase (4CL) substrate recognition domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 8. Rosmarinic Acid as Bioactive Compound: Molecular and Physiological Aspects of Biosynthesis with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Analysis of R-Selective ω-Transaminases for Determination of Intrinsic Kinetic Parameters and Computational Modeling of Kinetic Resolution of Chiral Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide on Methyl Salvianolate A: Natural Abundance and Variation in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl salvianolate A is a water-soluble phenolic acid compound.[1] It belongs to the larger class of salvianolic acids, which are bioactive constituents primarily found in plants of the Salvia genus, commonly known as sage.[2] These compounds, including methyl salvianolate A, are of significant interest to the pharmaceutical industry due to their wide range of biological activities, such as antioxidant and cardioprotective effects.[1][2] Methyl salvianolate A has been isolated from several Salvia species, including Salvia miltiorrhiza (Danshen) and Salvia chinensis.[3][4] This guide provides a comprehensive overview of its natural abundance, the factors influencing its concentration in plants, detailed experimental protocols for its analysis, and the underlying biosynthetic pathways.
Natural Abundance of Methyl Salvianolate A
The concentration of Methyl salvianolate A and its related compounds varies significantly among different Salvia species and even within different parts of the same plant. The primary source for these compounds is the root of Salvia miltiorrhiza, a staple in traditional Chinese medicine.[3][5] Research has also identified its presence in other species like Salvia chinensis.[4]
Quantitative data on the abundance of Methyl salvianolate A is often reported alongside other major salvianolic acids. The following table summarizes the known occurrences.
Table 1: Quantitative Data on Methyl Salvianolate A and Related Compounds in Salvia Species
| Plant Species | Plant Part | Compound | Concentration (mg/g Dry Weight) | Reference(s) |
| Salvia miltiorrhiza | Hairy Roots | Total Salvianolic Acids | 15.4 - 20.9 | [6] |
| Salvia chinensis | Whole Plant | Methyl salvianolate A | Not explicitly quantified, but isolated | [4] |
| Salvia officinalis | Leaves | Total Phenolics | 32.7 - 63.3 | [7] |
| Salvia miltiorrhiza | Roots | Salvianolic Acid B | Varies significantly with conditions | [8] |
Note: Direct quantitative data for Methyl salvianolate A is sparse in publicly available literature; it is often grouped with other salvianolic acids. The total phenolic or salvianolic acid content provides an indirect measure of the potential presence of its methyl ester derivative.
Factors Influencing Variation
The production of Methyl salvianolate A and other phenolic acids in plants is not static. It is a dynamic process influenced by a combination of genetic, developmental, and environmental factors.
-
Genetic Factors: Different species and even different genotypes within the same species of Salvia exhibit varied capacities for producing salvianolic acids.[9]
-
Plant Organ: The concentration of these compounds is often organ-specific. For instance, in Salvia miltiorrhiza, the roots are the primary site of accumulation for salvianolic acids and tanshinones.[6][10]
-
Developmental Stage: The age of the plant can significantly impact the content of phenolic compounds. Studies on related Salvia species have shown that the concentration of these metabolites increases as the plant matures.[11]
-
Environmental Stress: Abiotic and biotic stressors can trigger the plant's defense mechanisms, often leading to an increased synthesis of secondary metabolites.
-
Phytohormones: Elicitors like Jasmonic acid (JA) and Salicylic acid (SA) are key signaling molecules that can significantly enhance the production of salvianolic acids.[12][13][14] Gibberellins (GAs) have also been shown to play a regulatory role.[15]
-
Salinity & Heavy Metals: Mild salinity stress and exposure to certain concentrations of copper ions have been reported to increase the accumulation of phenolic compounds in Salvia species.[8][9]
-
Experimental Protocols
Accurate quantification and analysis of Methyl salvianolate A require robust experimental procedures. The following sections detail standardized protocols for extraction and quantification.
Extraction of Salvianolic Acids
A common method for extracting water-soluble compounds like salvianolic acids from plant material is ethanol reflux extraction.[16]
Methodology:
-
Sample Preparation: Air-dry the plant material (e.g., roots of S. miltiorrhiza) and grind it into a fine powder.
-
Extraction Solvent: Prepare a 70% (v/v) aqueous ethanol solution.[7]
-
Reflux Extraction:
-
Place 10 g of the powdered plant material into a round-bottom flask.
-
Add 100 mL of the 70% ethanol solvent.
-
Connect the flask to a reflux condenser and heat the mixture to boiling.
-
Maintain the reflux for 2 hours.
-
-
Filtration: After cooling to room temperature, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant debris.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol. The remaining aqueous solution can be lyophilized or used directly for analysis.
Below is a workflow diagram for the extraction process.
References
- 1. Salvianolate inhibits reactive oxygen species production in H(2)O(2)-treated mouse cardiomyocytes in vitro via the TGFβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Chemical constituents of Salvia chinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Integrative Omics Analyses Reveal the Effects of Copper Ions on Salvianolic Acid Biosynthesis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Characteristics of Salvia miltiorrhiza methylome and the regulatory mechanism of DNA methylation in tanshinone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Transcriptional data mining of Salvia miltiorrhiza in response to methyl jasmonate to examine the mechanism of bioactive compound biosynthesis and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gibberellin-Induced Transcription Factor SmMYB71 Negatively Regulates Salvianolic Acid Biosynthesis in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ming, S.U., Miao, J.M. and Tian, J.Z. (2010) Advances in Extraction and Purification of Active Ingredients in Salvia. Qilu Pharmaceutical Affairs, No. 9, 550-553. - References - Scientific Research Publishing [scirp.org]
A Technical Guide to Methyl Salvionolate A: Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties and solubility profile of Methyl salvionolate A. Where specific experimental data is not publicly available, this document outlines standard methodologies for its determination, offering a framework for laboratory investigation.
Core Physicochemical Properties
This compound is a phenolic compound with noted anti-HIV-1 activity[1]. A summary of its fundamental physicochemical properties is presented below. These parameters are critical for understanding its behavior in biological systems and for guiding formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₄O₁₀ | [1][2] |
| Molecular Weight | 508.47 g/mol | [1] |
| CAS Number | 1015171-69-3 | [1][2] |
| Predicted Relative Density | 1.503 g/cm³ | [1] |
Solubility Profile
A definitive, quantitative solubility profile for this compound in various solvents is not extensively documented in public literature. However, based on its chemical structure—a poly-phenolic ester—it is anticipated to be sparingly soluble in water and more soluble in common organic solvents used in pharmaceutical research, such as dimethyl sulfoxide (DMSO), ethanol, and methanol. Drug discovery screenings often utilize DMSO to create stock solutions for compounds with poor aqueous solubility[3].
For practical laboratory use, it is recommended to determine solubility empirically in solvents relevant to the intended application.
Standard Experimental Protocols
The following sections detail standard, widely accepted experimental protocols for determining the key physicochemical and solubility parameters for a compound like this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability for even poorly soluble compounds[4]. The primary objective is to create a saturated solution in equilibrium with the solid drug substance.
Detailed Protocol:
-
Preparation : Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed, inert container (e.g., glass vial). The key is to ensure undissolved solid remains after equilibration[4].
-
Equilibration : Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours, depending on the compound and solvent system[3].
-
Phase Separation : After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a fine, non-adsorptive filter (e.g., 0.22 µm PVDF)[4].
-
Analysis : Accurately dilute an aliquot of the clear, saturated supernatant. Quantify the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS)[4].
-
Calculation : The solubility is reported in units such as mg/mL or µg/mL based on the measured concentration in the saturated solution.
pKa Determination
The ionization constant (pKa) is crucial as it dictates a molecule's charge state at a given pH, which in turn influences its solubility, absorption, and distribution. Given the phenolic hydroxyl groups in this compound's structure, it is expected to have acidic pKa values.
Potentiometric Titration Protocol:
-
Solution Preparation : Dissolve an accurately weighed amount of this compound in a suitable solvent, often a co-solvent system like methanol/water, to ensure complete dissolution.
-
Titration : Titrate the solution with a standardized strong base (e.g., 0.1 N NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis : Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point(s) of the resulting titration curve. The pH at the half-equivalence point corresponds to the pKa.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity and identity.
Capillary Melting Point Protocol:
-
Sample Preparation : Place a small amount of finely powdered, dry this compound into a capillary tube, sealed at one end.
-
Measurement : Place the capillary tube in a calibrated melting point apparatus.
-
Observation : Heat the sample slowly (e.g., 1-2°C per minute) near the expected melting point.
-
Recording : Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A narrow melting range typically indicates high purity.
Role in Drug Discovery and Development
The physicochemical properties outlined above are foundational to the drug development process. They directly influence a compound's suitability for further testing and formulation.
References
Unveiling the Anti-HIV-1 Mechanism of Methyl Salvionolate A: A Technical Guide
For Immediate Release
BEIJING – November 10, 2025 – Methyl salvionolate A, a polyphenolic derivative isolated from Salvia yunnanensis, has demonstrated notable inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides an in-depth analysis of its mechanism of action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the scientific workflows involved in its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antiretroviral therapy.
Core Mechanism of Action: Multi-Target Inhibition
This compound exerts its anti-HIV-1 effects through a multi-pronged approach, targeting both viral protein production and essential viral enzymes. The primary mechanism involves the inhibition of HIV-1 p24 antigen expression, a key indicator of viral replication. Furthermore, it directly impedes the activity of three critical enzymes necessary for the viral life cycle: reverse transcriptase, protease, and integrase.
Quantitative Data Summary
The inhibitory activities of this compound and its close derivative, Ethyl salvianolate A, have been quantified in several key assays. The following table summarizes the reported 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values, providing a clear comparison of its potency against different viral targets.
| Target | Parameter | Value |
| HIV-1 p24 Antigen Production | EC50 | 1.44 µg/mL |
| HIV-1 Reverse Transcriptase | IC50 | 56.38 µM |
| HIV-1 Protease | IC50 | 12.03 µM |
| HIV-1 Integrase | IC50 | 14.54 µM |
Note: The EC50 and IC50 values are for Ethyl salvianolate A as reported by MedchemExpress, citing Zhang ZF, et al. J Asian Nat Prod Res. 2008;10(5-6):391-6.[1] Given the structural similarity, these values are expected to be comparable for this compound.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of this compound's anti-HIV-1 activity.
HIV-1 p24 Antigen Inhibition Assay
This assay quantifies the level of HIV-1 p24 capsid protein in cell culture supernatants, which is directly proportional to the amount of viral replication.
-
Cell Culture and Infection: MT-4 cells, a human T-cell leukemia line highly susceptible to HIV-1 infection, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells are then infected with a laboratory-adapted strain of HIV-1.
-
Compound Treatment: Immediately following infection, the cells are treated with varying concentrations of this compound.
-
Incubation: The treated and infected cells are incubated for a period of 4-5 days to allow for viral replication.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
p24 Antigen Quantification: The concentration of p24 antigen in the supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. The results are then used to calculate the EC50 value of the compound.
HIV-1 Reverse Transcriptase Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, an enzyme that converts the viral RNA genome into DNA.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a poly(A) template, an oligo(dT) primer, and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP).
-
Enzyme and Inhibitor Incubation: Recombinant HIV-1 reverse transcriptase is pre-incubated with various concentrations of this compound.
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated by adding the enzyme-inhibitor mixture to the reaction mixture. The reaction is allowed to proceed at 37°C.
-
Reaction Termination and DNA Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated.
-
Quantification: The amount of incorporated labeled dNTP is quantified using a scintillation counter. The results are used to calculate the IC50 value.
HIV-1 Protease Inhibition Assay
This assay determines the inhibitory effect of a compound on HIV-1 protease, an enzyme responsible for cleaving viral polyproteins into functional proteins.
-
Substrate and Enzyme Preparation: A fluorogenic peptide substrate containing a specific cleavage site for HIV-1 protease is used. Recombinant HIV-1 protease is prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with different concentrations of this compound.
-
Reaction Initiation and Monitoring: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture. The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated, and the IC50 value is determined from the dose-response curve.
HIV-1 Integrase Inhibition Assay
This assay evaluates the ability of a compound to block the activity of HIV-1 integrase, which is responsible for inserting the viral DNA into the host cell's genome.
-
Assay Components: The assay utilizes a donor DNA substrate (mimicking the viral DNA end), a target DNA substrate (mimicking the host DNA), and recombinant HIV-1 integrase.
-
3'-Processing and Strand Transfer Reactions: The assay can be designed to measure the inhibition of two key steps catalyzed by integrase: 3'-processing and strand transfer.
-
Inhibitor Incubation: The integrase enzyme is pre-incubated with varying concentrations of this compound.
-
Reaction and Detection: The reaction is initiated, and the products of the integration reaction are detected, often using an ELISA-based format or gel electrophoresis.
-
IC50 Calculation: The extent of inhibition is quantified, and the IC50 value is calculated.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of HIV-1 inhibition by this compound and the experimental workflows.
Caption: Multi-target inhibition of HIV-1 by this compound.
Caption: Workflow for the HIV-1 p24 Antigen Inhibition Assay.
Caption: General workflow for HIV-1 enzyme inhibition assays.
References
Methyl Salvianolate A: A Structural Insight into its Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Methyl salvianolate A, a derivative of the well-studied salvianolic acid A, presents a compelling case for investigation into its potential therapeutic applications. Its structural similarity to other bioactive salvianolates suggests a spectrum of pharmacological activities, including anti-HIV, antioxidant, and anti-inflammatory effects. This technical guide provides an in-depth analysis of the potential pharmacological effects of Methyl salvianolate A based on its chemical structure, supported by available quantitative data, detailed experimental methodologies, and elucidation of relevant signaling pathways.
Core Pharmacological Activities
The pharmacological profile of Methyl salvianolate A is predicted based on its structural features, particularly the presence of catechol rings and a caffeic acid moiety, which are known to contribute to the bioactivity of related compounds.
Anti-HIV-1 Activity
Methyl salvianolate A has been isolated from Salvia yunnanensis and evaluated for its potential to inhibit the human immunodeficiency virus type 1 (HIV-1)[1][2]. The presence of multiple hydroxyl groups on the aromatic rings is crucial for its interaction with viral enzymes.
Quantitative Data: Anti-HIV-1 Activity of Salvianolate A Esters
While specific quantitative data for Methyl salvianolate A's anti-HIV-1 activity from the primary literature is pending retrieval of the full-text article, data for the structurally similar Ethyl salvianolate A provides valuable insight.
| Compound | Assay | Target | Parameter | Value | Reference |
| Ethyl salvianolate A | p24 antigen inhibition | HIV-1 infected MT-4 cells | EC50 | 1.44 µg/mL | [3] |
| Ethyl salvianolate A | Enzyme inhibition | HIV-1 Reverse Transcriptase | IC50 | 56.38 µM | [3] |
| Ethyl salvianolate A | Enzyme inhibition | HIV-1 Protease | IC50 | 12.03 µM | [3] |
| Ethyl salvianolate A | Enzyme inhibition | HIV-1 Integrase | IC50 | 14.54 µM | [3] |
Experimental Protocol: Anti-HIV-1 p24 Antigen Assay
This assay quantifies the production of the HIV-1 p24 capsid protein in infected cells, a marker of viral replication.
-
Cell Culture: MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Infection: Cells are infected with a known titer of HIV-1.
-
Treatment: Immediately after infection, the cells are treated with various concentrations of Methyl salvianolate A.
-
Incubation: The treated and untreated (control) cells are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).
-
p24 Quantification: The supernatant from each well is collected, and the concentration of p24 antigen is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of p24 inhibition is calculated for each concentration of the test compound relative to the untreated control. The EC50 value, the concentration at which 50% of viral replication is inhibited, is determined by non-linear regression analysis.
Experimental Workflow: Anti-HIV-1 p24 Antigen Assay
References
- 1. Anti-HIV activity in traditional Chinese medicine: clinical implications of monomeric herbal remedies and compound decoctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Preliminary In Vitro Biological Activity of Methyl Salvianolate A: A Technical Overview
Disclaimer: Direct experimental data on the in vitro biological activity of Methyl salvianolate A is currently limited in publicly available scientific literature. This guide provides a comprehensive overview of the in vitro biological activities of the closely related and well-studied compound, Salvianolate , to offer insights into the potential therapeutic properties of Methyl salvianolate A. The methodologies and findings presented herein for Salvianolate can serve as a valuable foundation for designing and conducting future in vitro screening of Methyl salvianolate A.
Introduction
Methyl salvianolate A is a derivative of salvianolic acid A, a prominent water-soluble bioactive compound isolated from Salvia miltiorrhiza Bunge (Danshen). While the pharmacological effects of salvianolic acids are extensively documented, specific data on the methylated forms are still emerging. One study notes the synthesis of (±)-methyl salvianolate A and suggests it may possess pharmacological effects similar to salvianolate A, including anti-HIV-1 activity[1]. Furthermore, research on the metabolism of salvianolic acid A has shown that its methylated metabolites exhibit significant antioxidant potency, suggesting that methylation is a key metabolic pathway that may contribute to its overall biological effects[2]. This guide will focus on the reported in vitro activities of Salvianolate, providing a framework for the potential biological evaluation of Methyl salvianolate A.
In Vitro Biological Activity Screening of Salvianolate
Salvianolate has been investigated for a range of in vitro biological activities, primarily focusing on its antioxidant, anti-inflammatory, and protective effects on various cell types.
Hepatoprotective Activity
Salvianolate has demonstrated significant hepatoprotective effects against oxidative stress-induced injury in vitro.[3][4]
Table 1: Summary of In Vitro Hepatoprotective Activity of Salvianolate
| Cell Line | Inducing Agent | Salvianolate Concentration(s) | Key Findings | Reference(s) |
| Alpha mouse liver 12 (AML-12) | Hydrogen peroxide (H₂O₂) | 3.125–400 µg/mL (cytotoxicity); 6.25, 12.5, 25 µg/mL (protective effects) | Increased cell viability, enhanced mitochondrial vitality, and decreased cytochrome C expression in H₂O₂-treated hepatocytes. | [3][4][5] |
Cell Culture and Treatment:
-
Cell Line: Alpha mouse liver 12 (AML-12) cells.
-
Culture Conditions: Cells are cultured in a 96-well plate at a density of 5,000 cells/well.
-
Induction of Injury: Hepatocyte injury is induced by exposing the cells to 0.5 mM hydrogen peroxide (H₂O₂) for 20 minutes.
-
Treatment: Following injury induction, cells are incubated with various concentrations of Salvianolate (e.g., 6.25, 12.5, or 25 µg/mL) for 24 hours. A positive control, such as N-acetylcysteine (NAC) at 10 mM, can be used.[5]
Assessment of Hepatoprotection:
-
Cell Viability: Cell viability is determined using the Cell Counting Kit-8 (CCK-8) assay.[5]
-
Mitochondrial Viability: Mitochondrial health is assessed by quantifying the fluorescence intensity of a mitochondrial probe like MitoTracker Green.[5]
-
Mitochondrial Membrane Potential (MMP): MMP is evaluated by examining the fluorescence intensity ratio of JC-1 aggregation to JC-1 monomer.[5]
-
Cytochrome C Expression: The expression of cytochrome C in the cytoplasm is detected to assess mitochondrial-mediated apoptosis.[4]
Anti-inflammatory and Antioxidant Activity in Renal Cells
Salvianolate has been shown to ameliorate inflammation and oxidative stress in human kidney (HK-2) cells exposed to high glucose, a model for diabetic nephropathy.[6]
Table 2: Summary of In Vitro Anti-inflammatory and Antioxidant Effects of Salvianolate in HK-2 Cells
| Cell Line | Inducing Agent | Salvianolate Concentration(s) | Key Findings | Reference(s) |
| Human Kidney (HK-2) | High Glucose | Not specified in abstract | Reduced release of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, MCP-1), decreased oxidative stress markers (NOX4, MDA), and improved mitochondrial function. | [6] |
-
Cell Culture and Treatment: HK-2 cells are subjected to different conditions: normal glucose, mannitol (as an osmotic control), high glucose, and high glucose supplemented with Salvianolate.
-
Assessment of Inflammation and Oxidative Stress:
-
Cytokine Levels: Concentrations of IL-1β, IL-6, TNF-α, and MCP-1 in the cell culture supernatant are measured using ELISA kits.
-
Oxidative Stress Markers: Levels of malondialdehyde (MDA) and NADPH oxidase 4 (NOX4) are assessed.
-
Mitochondrial Function: Mitochondrial membrane potential (MMP), mitochondrial permeability transition pore (MPTP) opening, and ATP levels are measured.
-
Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified.[6]
-
Cardioprotective Effects
In a model of hydrogen peroxide-induced oxidative stress in mouse cardiomyocytes, Salvianolate demonstrated protective effects by inhibiting the production of reactive oxygen species (ROS).[7]
Table 3: Summary of In Vitro Cardioprotective Effects of Salvianolate
| Cell Type | Inducing Agent | Salvianolate Concentration(s) | Key Findings | Reference(s) |
| Primary neonatal mouse ventricular cardiomyocytes | Hydrogen peroxide (H₂O₂) | 0.05, 0.1, 0.5 g/L | Inhibited ROS and iNOS production, increased total antioxidant capacity (TAOC) and nitric oxide (NO) levels. High concentration (5 g/L) was cytotoxic. | [7] |
-
Cell Culture: Primary ventricular cardiomyocytes are prepared from neonatal mice.
-
Induction of Injury: Oxidative stress is induced with 1.25 mmol/L H₂O₂.
-
Treatment: Cells are treated with Salvianolate at concentrations of 0.05, 0.1, and 0.5 g/L.
-
Assessment of Cardioprotection:
-
Cell Viability: Determined using the MTT assay.
-
Oxidative Stress Markers: Levels of NO, iNOS, and TAOC in the culture medium are measured.
-
Signaling Pathway Analysis: Expression of TGF-β1 and Smad2/3 is detected by Western blotting.[7]
-
Conclusion and Future Directions
The available in vitro data on Salvianolate strongly suggest that it possesses significant antioxidant, anti-inflammatory, and cytoprotective properties. These activities are mediated, at least in part, through the modulation of key signaling pathways such as the TGF-β/Smad pathway. While these findings provide a strong rationale for the investigation of Methyl salvianolate A, it is crucial to conduct direct in vitro screening of this specific compound to ascertain its biological activity profile. Future studies should aim to:
-
Directly assess the antioxidant capacity of Methyl salvianolate A using standard assays (e.g., DPPH, ABTS, ORAC).
-
Evaluate its anti-inflammatory effects in relevant cell models (e.g., LPS-stimulated macrophages) by measuring pro-inflammatory mediators.
-
Determine its cytotoxicity against a panel of cancer cell lines and normal cell lines to establish a therapeutic window.
-
Investigate its neuroprotective and hepatoprotective potential in established in vitro models of neurodegeneration and liver injury.
By systematically evaluating the in vitro biological activities of Methyl salvianolate A, the scientific community can gain a deeper understanding of its therapeutic potential and pave the way for further preclinical and clinical development.
References
- 1. The First Total Synthesis of (±)-Methyl Salvianolate A Using a Convergent Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of salvianolic acid A and antioxidant activities of its methylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Salvianolate Protects Hepatocytes from Oxidative Stress by Attenuating Mitochondrial Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salvianolate Protects Hepatocytes from Oxidative Stress by Attenuating Mitochondrial Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvianolate ameliorates inflammation and oxidative stress in high-glucose induced HK-2 cells by blocking TGF-β/Smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salvianolate inhibits reactive oxygen species production in H(2)O(2)-treated mouse cardiomyocytes in vitro via the TGFβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Interaction of Salvia miltiorrhiza Constituents with Viral Enzymes: An In-depth Technical Guide
Introduction
Salvia miltiorrhiza, a perennial plant native to China and Japan, has a long history of use in traditional Chinese medicine. Its roots contain a variety of bioactive compounds, broadly classified into two categories: hydrophilic phenolic acids (including salvianolic acids) and lipophilic diterpenoid quinones (tanshinones)[1]. Recent scientific investigations have revealed the potent antiviral properties of these compounds against a range of viruses, including Coronaviruses, Enteroviruses, and Herpesviruses. This guide summarizes the current understanding of the mechanisms by which these compounds interact with and inhibit viral enzymes and other key viral processes.
Antiviral Activity of Salvia miltiorrhiza Extracts and Constituents
The antiviral activities of various extracts and isolated compounds from Salvia miltiorrhiza have been quantified against several viruses. The following tables summarize the key inhibitory concentrations (IC50/EC50) and binding affinities (KD).
Table 1: Antiviral Activity of Salvia miltiorrhiza Extracts
| Extract/Compound | Virus | Assay | Cell Line | IC50 / EC50 | Reference |
| Ethyl acetate extract (SA1) | Enterovirus 71 (EV71) | Cytopathic Effect (CPE) Neutralization | Vero | 0.742 ± 0.042 mg/ml | [2][3] |
| Water extract (SA2) | Enterovirus 71 (EV71) | Cytopathic Effect (CPE) Neutralization | Vero | 0.585 ± 0.018 mg/ml | [2][3] |
| Ethanolic Extract (SM-E) | Feline Calicivirus (FCV) | Viral Replication Inhibition | Crandell-Rees feline kidney | 3.13 µg/ml | [4] |
| Aqueous Extract (SM-DW) | Feline Calicivirus (FCV) | Viral Replication Inhibition | Crandell-Rees feline kidney | 100 µg/ml | [4] |
Table 2: Antiviral Activity of Isolated Compounds from Salvia miltiorrhiza
| Compound | Virus | Target/Assay | Cell Line | IC50 / EC50 / KD | Reference |
| Salvianolic acid A | SARS-CoV-2 Spike Pseudovirus | Viral Entry Inhibition | ACE2h HEK293T | EC50: 11.31 µM | [5] |
| Salvianolic acid B | SARS-CoV-2 Spike Pseudovirus | Viral Entry Inhibition | ACE2h HEK293T | EC50: 6.22 µM | [5] |
| Salvianolic acid C | SARS-CoV-2 Spike Pseudovirus | Viral Entry Inhibition | ACE2h HEK293T | EC50: 10.14 µM | [5] |
| Salvianolic acid A | SARS-CoV-2 Spike RBD | Binding Affinity (SPR) | - | KD: 3.82 ± 0.43 µM | [5] |
| Salvianolic acid B | SARS-CoV-2 Spike RBD | Binding Affinity (SPR) | - | KD: 5.15 ± 0.64 µM | [5] |
| Salvianolic acid C | SARS-CoV-2 Spike RBD | Binding Affinity (SPR) | - | KD: 2.19 ± 0.14 µM | [5] |
| Salvianolic acid A | Human ACE2 | Binding Affinity (SPR) | - | KD: 4.08 ± 0.61 µM | [5] |
| Salvianolic acid B | Human ACE2 | Binding Affinity (SPR) | - | KD: 2.95 ± 0.78 µM | [5] |
| Salvianolic acid C | Human ACE2 | Binding Affinity (SPR) | - | KD: 7.32 ± 0.42 µM | [5] |
| 19 Salvia miltiorrhiza derivatives | SARS-CoV-2 PLpro | Proteolytic Activity Inhibition | - | IC50: 0.25 to 31.02 µM | [6] |
| Tanshinone IIA | SARS-CoV-2 | Plaque Reduction Assay | Vero E6 | IC50: 4.08 µg/ml | [7] |
| Carnosic acid | SARS-CoV-2 | Plaque Reduction Assay | Vero E6 | IC50: 15.37 µg/ml | [7] |
| Rosmarinic acid | SARS-CoV-2 | Plaque Reduction Assay | Vero E6 | IC50: 25.47 µg/ml | [7] |
| Salvianolic acid B | SARS-CoV-2 | Plaque Reduction Assay | Vero E6 | IC50: 58.29 µg/ml | [7] |
| Lithospermic acid | HIV-1 Integrase | 3'-Processing Inhibition | - | IC50: 0.83 µM | [8] |
| Lithospermic acid B | HIV-1 Integrase | 3'-Processing Inhibition | - | IC50: 0.48 µM | [8] |
| Lithospermic acid | HIV-1 Integrase | 3'-Joining Inhibition | - | IC50: 0.48 µM | [8] |
| Lithospermic acid B | HIV-1 Integrase | 3'-Joining Inhibition | - | IC50: 0.37 µM | [8] |
Mechanisms of Antiviral Action
The antiviral effects of Salvia miltiorrhiza constituents are multifaceted, targeting various stages of the viral life cycle.
Several studies have demonstrated that compounds from Salvia miltiorrhiza can block the initial stages of viral infection.
-
SARS-CoV-2: Salvianolic acids A, B, and C have been shown to inhibit the entry of SARS-CoV-2 spike pseudovirus into host cells[5]. This inhibition is achieved by binding to both the receptor-binding domain (RBD) of the viral spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, thereby preventing the virus-receptor interaction[1][5].
-
Enterovirus 71: Extracts of Salvia miltiorrhiza were found to be most effective when administered during the viral infection phase, suggesting interference with viral entry[2][3].
-
Herpes Simplex Virus (HSV): Salvianolic acid A has been reported to block HSV adsorption and membrane fusion by interacting with the viral surface glycoprotein B (gB)[9].
References
- 1. Salvia miltiorrhiza Bunge as a Potential Natural Compound against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral effects of Salvia miltiorrhiza (Danshen) against enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
- 4. medicinalcrop.org [medicinalcrop.org]
- 5. Three salvianolic acids inhibit 2019‐nCoV spike pseudovirus viropexis by binding to both its RBD and receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DigitalCommons@PCOM - Research Day: Inhibition of SARS-CoV-2 papain-like protease by bioactive compounds found in Salvia miltiorrhiza [digitalcommons.pcom.edu]
- 7. Anti-SARS-CoV-2 activities of tanshinone IIA, carnosic acid, rosmarinic acid, salvianolic acid, baicalein, and glycyrrhetinic acid between computational and in vitro insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation of two highly potent and non-toxic inhibitors of human immunodeficiency virus type 1 (HIV-1) integrase from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salvianolic acid A acts as a herpes simplex virus dual inhibitor by blocking glycoprotein B-mediated adsorption and membrane fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl Salvianolate A: A Technical Guide on its Relationship to Salvianolic Acid A, Biological Activities, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl salvianolate A, focusing on its chemical relationship to the well-researched compound, Salvianolic acid A. While direct experimental data on Methyl salvianolate A is limited, this document synthesizes the available information and extrapolates potential biological activities and mechanisms of action based on the extensive research conducted on its parent compound. This guide includes a summary of known quantitative data, detailed experimental protocols for relevant biological assays, and visualizations of key signaling pathways potentially modulated by Methyl salvianolate A. The information presented aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of this natural product derivative.
Introduction: Unveiling Methyl Salvianolate A
Salvianolic acid A is a prominent water-soluble phenolic acid isolated from the roots of Salvia miltiorrhiza (Danshen), a traditional Chinese medicine with a long history of use for treating cardiovascular and cerebrovascular diseases.[1] Its diverse pharmacological effects, including antioxidant, anti-inflammatory, and anti-platelet activities, have been extensively documented.[2] Methyl salvianolate A is the methyl ester derivative of Salvianolic acid A.[2] This structural modification, the esterification of the carboxylic acid group, can significantly influence a molecule's physicochemical properties, such as lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile and overall biological activity.
While Salvianolic acid A has been the subject of numerous studies, Methyl salvianolate A remains comparatively under-researched. One notable study has reported its isolation from Salvia yunnanensis and its possession of anti-HIV-1 activity, similar to its parent compound.[3] The total synthesis of (±)-methyl salvianolate A has also been successfully achieved, paving the way for further investigation into its pharmacological properties.[2][4]
This guide aims to consolidate the existing knowledge on Methyl salvianolate A and provide a predictive framework for its biological activities by drawing parallels with the well-established profile of Salvianolic acid A.
Chemical Structures and Relationship
Methyl salvianolate A is structurally derived from Salvianolic acid A through the esterification of the carboxylic acid functional group with a methyl group. This seemingly minor modification can have significant implications for the molecule's biological behavior.
Salvianolic Acid A:
-
Molecular Formula: C₂₆H₂₂O₁₀[5]
-
IUPAC Name: (2R)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy]propanoic acid[5]
-
Structure: Composed of one molecule of danshensu and two molecules of caffeic acid.[1]
Methyl Salvianolate A:
-
Molecular Formula: C₂₇H₂₄O₁₀
-
Relationship: Methyl ester of Salvianolic acid A.
The presence of the methyl ester in Methyl salvianolate A increases its lipophilicity compared to the free carboxylic acid in Salvianolic acid A. This could potentially lead to enhanced cell membrane permeability and altered pharmacokinetic properties.
Biological Activities and Mechanisms of Action (Inferred from Salvianolic Acid A)
Due to the limited direct research on Methyl salvianolate A, its biological activities are largely inferred from the extensive studies on Salvianolic acid A. The core phenolic structure responsible for many of the observed effects is retained in the methyl ester derivative.
Antioxidant Activity
Salvianolic acid A is a potent antioxidant.[6] Its methylated metabolites have also demonstrated significant antioxidant capabilities, in some cases even higher than the parent compound.[7] It is therefore highly probable that Methyl salvianolate A also possesses strong antioxidant properties.
Potential Mechanisms:
-
Free Radical Scavenging: The numerous phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals.
-
Inhibition of Oxidative Enzymes: May inhibit enzymes like xanthine oxidase that generate reactive oxygen species.
-
Chelation of Metal Ions: Can chelate pro-oxidant metal ions like iron and copper.
Anti-inflammatory Activity
Salvianolic acid A exhibits significant anti-inflammatory effects by modulating various signaling pathways.[8] Given the structural similarity, Methyl salvianolate A is expected to share these properties.
Potential Mechanisms and Signaling Pathways:
-
Inhibition of Pro-inflammatory Cytokines: Likely reduces the production of TNF-α, IL-1β, and IL-6.
-
Modulation of NF-κB Pathway: May inhibit the activation of NF-κB, a key transcription factor for inflammatory genes.
-
Inhibition of NLRP3 Inflammasome: Could suppress the activation of the NLRP3 inflammasome, which is involved in the maturation of IL-1β.
-
Modulation of MAPK Pathway: May influence the phosphorylation of p38, JNK, and ERK, which are critical in inflammatory responses.
Cardiovascular Protective Effects
Salvianolic acid A is well-known for its cardioprotective effects. The potential for Methyl salvianolate A to exhibit similar activities is a key area for future research.
Potential Mechanisms:
-
Anti-platelet Aggregation: May inhibit platelet aggregation, reducing the risk of thrombosis.
-
Endothelial Protection: Could protect endothelial cells from oxidative stress and inflammation.
-
Inhibition of Vascular Smooth Muscle Cell Proliferation: May play a role in preventing atherosclerosis.
Anti-HIV Activity
One of the few directly reported biological activities of Methyl salvianolate A is its anti-HIV-1 activity.[3] This suggests that the core structure shared with Salvianolic acid A is crucial for this effect. The exact mechanism, however, remains to be elucidated.
Quantitative Data Summary
Direct comparative quantitative data for Methyl salvianolate A and Salvianolic acid A is scarce. The following table summarizes available data for Salvianolic acid A and its methylated metabolites, which can provide an indication of the potential potency of Methyl salvianolate A.
| Compound | Biological Activity | Assay | Result (IC₅₀/EC₅₀) | Reference |
| Salvianolic Acid A | Antioxidant | DPPH radical scavenging | 1.43 ± 0.09 µg/mL | [9] |
| 3-O-methyl-SAA | Antioxidant | Inhibition of rat liver lipid peroxidation | 1.8 µM | [7] |
| 3'-O-methyl-SAA | Antioxidant | Inhibition of rat liver lipid peroxidation | 2.1 µM | [7] |
| 3,3"-O-dimethyl-SAA | Antioxidant | Inhibition of rat liver lipid peroxidation | 3.5 µM | [7] |
| 3',3"-O-dimethyl-SAA | Antioxidant | Inhibition of rat liver lipid peroxidation | 4.2 µM | [7] |
| Salvianolic Acid A | Anti-inflammatory | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | - | - |
| Methyl salvianolate A | Anti-HIV-1 | - | - | [3] |
Note: The antioxidant data for methylated metabolites of Salvianolic Acid A (SAA) are provided as a reference for the potential activity of Methyl salvianolate A. Direct comparative studies are needed for conclusive evidence.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activities of Methyl salvianolate A, adapted from studies on Salvianolic acid A and similar compounds.
Synthesis of Methyl Salvianolate A
The total synthesis of (±)-Methyl salvianolate A has been reported and can be used to obtain the compound for experimental studies.[2] A key step involves the esterification of caffeic acid to its methyl ester, which is then used in a multi-step synthesis.[2]
Protocol for Methyl Esterification of Caffeic Acid:
-
Dissolve caffeic acid in methanol.
-
Slowly add concentrated sulfuric acid.
-
Heat the mixture at reflux for 1 hour.
-
Quench the reaction by adding 1 M aqueous NaOH to adjust the pH to 6-7.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product, (E)-methyl 3-(3,4-dihydroxyphenyl)acrylate, can be used in subsequent synthesis steps without further purification.[2]
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
Materials:
-
Methyl salvianolate A
-
Salvianolic acid A (as a positive control)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of Methyl salvianolate A and Salvianolic acid A in methanol.
-
In a 96-well plate, add 100 µL of each compound dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Methyl salvianolate A
-
Griess reagent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assessment
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Methyl salvianolate A for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant to measure nitric oxide (NO) production.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO concentration.
-
Assess cell viability using the MTT assay to ensure that the observed effects are not due to cytotoxicity.
Anti-HIV-1 Activity Assay (MT-4 Cell-Based Assay)
Materials:
-
MT-4 cells
-
HIV-1 viral stock
-
RPMI 1640 medium supplemented with 10% FBS
-
Methyl salvianolate A
-
Control anti-HIV drug (e.g., AZT)
-
MTT
Procedure:
-
Seed MT-4 cells in a 96-well plate.
-
Prepare serial dilutions of Methyl salvianolate A.
-
Infect the cells with a known titer of HIV-1 in the presence or absence of the test compound.
-
Incubate the plates for 5 days at 37°C in a CO₂ incubator.
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are calculated from the dose-response curves. The selectivity index (SI) is determined as the ratio of CC₅₀ to EC₅₀.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Salvianolic acid A, which are likely to be relevant for Methyl salvianolate A as well.
References
- 1. Salvianolate ameliorates inflammation and oxidative stress in high-glucose induced HK-2 cells by blocking TGF-β/Smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salvianolic Acid B Inhibits ERK and p38 MAPK Signaling in TGF-β1-Stimulated Human Hepatic Stellate Cell Line (LX-2) via Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Effects of Salvianolate Combined With Western Medicine on Diabetic Nephropathy: A Systematic Review and Meta-Analysis [frontiersin.org]
- 6. Salvianolic Acid A Alleviates Sciatic Nerve Injury in Rats Via Inhibiting NLRP3 Inflammasome Through the Activation of Schwann Cells Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salvianolic Acid A Ameliorates Early-Stage Atherosclerosis Development by Inhibiting NLRP3 Inflammasome Activation in Zucker Diabetic Fatty Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salvianolic Acid C Protects against Cisplatin-Induced Acute Kidney Injury through Attenuation of Inflammation, Oxidative Stress and Apoptotic Effects and Activation of the CaMKK–AMPK–Sirt1-Associated Signaling Pathway in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of salvianolic acid A and antioxidant activities of its methylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Antioxidant Properties of Methyl Salvianolate A
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl salvianolate A, a derivative of the well-characterized salvianolic acid A from Salvia miltiorrhiza, is emerging as a compound of significant interest for its potential antioxidant properties. This technical guide provides a comprehensive evaluation of the antioxidant capacity of Methyl salvianolate A and its related methylated metabolites. Drawing from available scientific literature, this document summarizes quantitative antioxidant data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its mechanism of action. The evidence strongly suggests that methylation of salvianolic acid A enhances its antioxidant potency, making Methyl salvianolate A a promising candidate for further investigation in the development of novel therapeutics targeting oxidative stress-related pathologies.
Quantitative Antioxidant Activity
The antioxidant potential of methylated salvianolic acid A derivatives has been demonstrated to be superior to that of the parent compound, salvianolic acid A (SAA). A key study on the metabolism of SAA revealed that its methylated metabolites exhibit potent inhibition of lipid peroxidation in rat liver microsomes.[1] The half-maximal inhibitory concentrations (IC50) for these metabolites are presented in Table 1.
Table 1: Inhibitory Effects of Methylated Salvianolic Acid A Metabolites on Rat Liver Microsomal Lipid Peroxidation [1]
| Compound | IC50 (μM) |
| 3-O-methyl-SAA (M1) | 0.8 ± 0.1 |
| 3'-O-methyl-SAA (M2) | 1.1 ± 0.2 |
| 3,3″-O-dimethyl-SAA (M3) | 1.3 ± 0.2 |
| 3',3″-O-dimethyl-SAA (M4) | 1.5 ± 0.3 |
| Salvianolic Acid A (SAA) | 2.5 ± 0.4 |
| Trolox (Positive Control) | 3.8 ± 0.5 |
Data represents mean ± SD.
These findings highlight the significant antioxidant capacity of the methylated forms of salvianolic acid A. The lower IC50 values compared to both the parent compound and the positive control, Trolox, underscore their enhanced potency in mitigating lipid peroxidation, a critical process in cellular oxidative damage.
Experimental Protocols
This section details the methodologies for key in vitro and cell-based assays relevant to the evaluation of the antioxidant properties of Methyl salvianolate A and its analogs.
In Vitro Antioxidant Assays
The DPPH assay is a common spectrophotometric method to determine the free radical scavenging capacity of a compound.[2][3]
-
Principle: In the presence of an antioxidant, the stable purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.
-
Reagents:
-
DPPH solution (typically 0.1 mM in methanol or ethanol).
-
Test compound (Methyl salvianolate A) dissolved in a suitable solvent (e.g., methanol, DMSO).
-
Positive control (e.g., Ascorbic acid, Trolox).
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.[2]
-
Add various concentrations of the test compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[2][3]
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.
-
The ABTS assay is another widely used method to assess the total antioxidant capacity of a substance.[4][5][6]
-
Principle: The pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color, is reduced by an antioxidant to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.
-
Reagents:
-
ABTS solution (typically 7 mM).
-
Potassium persulfate solution (typically 2.45 mM).
-
Test compound (Methyl salvianolate A) dissolved in a suitable solvent.
-
Positive control (e.g., Trolox, Ascorbic acid).
-
-
Procedure:
-
Generate the ABTS•+ stock solution by reacting ABTS solution with potassium persulfate solution in the dark at room temperature for 12-16 hours.[4]
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[5][6]
-
Add various concentrations of the test compound to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[3]
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[7][8][9][10]
-
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is taken up by cells and deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidant compounds can suppress this oxidation.[8][9][11]
-
Materials:
-
Adherent cell line (e.g., HepG2, Caco-2).[8]
-
DCFH-DA solution.
-
ROS initiator (e.g., AAPH, H2O2).
-
Test compound (Methyl salvianolate A).
-
Positive control (e.g., Quercetin).
-
-
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.[8]
-
Wash the cells and incubate them with DCFH-DA and the test compound for a specified time (e.g., 1 hour).[8]
-
Wash the cells to remove the excess probe and compound.
-
Induce oxidative stress by adding an ROS initiator.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over time using a fluorescence plate reader.
-
The antioxidant activity is determined by the ability of the compound to reduce the ROS-induced fluorescence compared to control cells.
-
Signaling Pathways and Mechanisms of Action
The antioxidant effects of salvianolic acid derivatives are not solely due to direct radical scavenging but also involve the modulation of key intracellular signaling pathways that regulate the cellular antioxidant response.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, inducing their expression.
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in various cellular processes, including inflammation and fibrosis, which are often associated with oxidative stress. Studies on salvianolate have shown that it can mitigate oxidative stress by inhibiting the TGF-β/Smad pathway.
Experimental Workflow for Pathway Analysis
The modulation of these signaling pathways by Methyl salvianolate A can be investigated using Western blotting to quantify the protein levels of key components.
Conclusion
The available evidence strongly supports the potent antioxidant properties of Methyl salvianolate A and its methylated congeners. Quantitative data from lipid peroxidation assays demonstrate a significant enhancement of antioxidant activity upon methylation of salvianolic acid A. The mechanisms underlying these effects are multifaceted, involving not only direct radical scavenging but also the modulation of critical cellular antioxidant and pro-inflammatory signaling pathways, namely the Nrf2/ARE and TGF-β/Smad pathways. The detailed experimental protocols provided herein offer a robust framework for the further evaluation and characterization of Methyl salvianolate A's antioxidant potential. For researchers and professionals in drug development, Methyl salvianolate A represents a compelling lead compound for the creation of novel therapies aimed at combating diseases with an underlying oxidative stress etiology. Further in-depth studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles in preclinical models.
References
- 1. Metabolism of salvianolic acid A and antioxidant activities of its methylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Neuroprotective Effects of Salvianolic Acid A: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: This technical guide provides a comprehensive overview of the initial studies investigating the neuroprotective effects of Salvianolic Acid A (SalA). Due to the limited availability of specific research on "Methyl salvionolate A," this document focuses on the well-documented neuroprotective properties of its parent compound, Salvianolic Acid A. The findings presented herein for SalA offer a foundational understanding that can inform future research into its methylated derivatives.
Core Neuroprotective Properties of Salvianolic Acid A
Salvianolic Acid A (SalA), a potent antioxidant derived from Salvia miltiorrhiza, has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders. Initial research highlights its ability to mitigate cellular damage caused by oxidative stress, neuroinflammation, and apoptosis. These protective actions are attributed to its capacity to modulate key intracellular signaling pathways.
Attenuation of Oxidative Stress
Oxidative stress is a primary contributor to neuronal damage in neurodegenerative diseases and ischemic events.[1] SalA has been shown to counteract oxidative stress through multiple mechanisms. In a model of diabetic peripheral neuropathy, SalA exhibited strong antioxidative effects by inhibiting 1,1-diphenyl-2-picrylhydrazyl (DPPH) and reducing reactive oxygen species (ROS), malondialdehyde (MDA), and oxidized glutathione (GSSG) content.[2] Furthermore, it upregulates the expression of antioxidant enzymes.[2] In a mouse model of cerebral ischemia and reperfusion, Salvianolic Acid B, a related compound, was found to increase the levels of antioxidant substances and decrease the production of free radicals.[3]
Anti-Neuroinflammatory Effects
Neuroinflammation is another critical factor in the pathogenesis of various neurological disorders. SalA has been shown to significantly reduce neuroinflammation by downregulating the expression of inflammatory factors.[2] A recent review highlights that Salvianolic Acid A is a multifaceted therapeutic agent with anti-inflammatory properties, including the suppression of pro-inflammatory cytokines and the regulation of crucial signaling pathways.[4]
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in neurodegenerative conditions.[5] SalA has demonstrated anti-apoptotic effects, thereby promoting neuronal survival. In a rat model of cerebral ischemia-reperfusion injury, SAA was found to inhibit cell apoptosis.[6] This anti-apoptotic effect is partly achieved by up-regulating the expression of the anti-apoptotic protein Bcl-2 and inhibiting the activation of Caspase 3.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial studies on the neuroprotective effects of Salvianolic Acid A and related compounds.
| In Vitro Model | Compound | Concentration/Dose | Key Finding(s) | Percentage Change/Efficacy | Reference |
| High Glucose-stimulated Schwann RSC96 cells | Salvianolic Acid A | Not Specified | Mitigated HG-induced injury, reduced ROS, MDA, and GSSG | Not Specified | [2] |
| SH-SY5Y neuroblastoma cells | N-Methyl-(R)-salsolinol | 50 µM | Neuroprotective effect against MPP+ induced damage | Statistically significant (p < 0.001) increase in cell viability | [7] |
| Neuro2A cells | Starch-encapsulated Methyl Gallate | 25–100 µg/mL | Reduced Aβ (25–35)-induced cytotoxicity | Restored viability to 99.99% ± 1.98% at 100 µg/mL | [8] |
| Neuro-2A cells | Methyl chlorogenate | 100 µM | Neuroprotection against H2O2-induced neurotoxicity | 12% ± 2.6% increase in cell viability | [9] |
| APPsw cells | Methyl Salicylate Lactoside | 100 & 200 µM | Reduced copper-induced cytotoxicity | Significant prevention of cellular damage (p < 0.05 at 100 µM; p < 0.01 at 200 µM) | [10] |
| In Vivo Model | Compound | Dosage | Key Finding(s) | Outcome Measure | Reference |
| Cerebral Ischemia/Reperfusion Rats | Salvianolic Acids | Not Specified | Ameliorated detrimental outcomes of I/R | Reduced cerebral infarction, increased SOD activity, decreased MDA expression | [11] |
| Diabetic Peripheral Neuropathy KK-Ay mice | Salvianolic Acid A | Not Specified | Protected against DPN | Increased mechanical withdrawal threshold and sciatic nerve conduction velocity | [2] |
| Cerebral Ischemia-Reperfusion Injury Rats | Salvianolic Acid A | Not Specified | Improved brain injury and cognitive impairment | Alleviated cerebral infarction, cerebral edema, and nerve injury | [6] |
| Cerebral Ischemia and Reperfusion Injury Mice | Salvianolic Acid B | 22.5 mg/kg | Rescued neuronal loss in hippocampal CA1 region | Significantly decreased MDA content and NOS activity; increased SOD activity and T-AOC | [3] |
| Sodium Fluoride-induced Oxidative Stress Rats | Methyl-3-O-methyl gallate | 10 and 20 mg/kg i.p. | Mitigated NaF-induced oxidative stress | Normalization of TBARS, restoration of glutathione levels and antioxidant enzyme activities | [12] |
Key Signaling Pathways in Neuroprotection by Salvianolic Acid A
Salvianolic Acid A exerts its neuroprotective effects by modulating several critical intracellular signaling pathways.
PI3K/AKT Pathway
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is a crucial signaling cascade for cell survival and proliferation. Studies have shown that the neuroprotective effect of salvianolic acids against ischemia/reperfusion injury is dependent on mitochondrial connexin43 (mtCx43) via the PI3K/AKT pathway.[11] Co-administration of a PI3K/AKT pathway inhibitor was found to blunt the protective effects of salvianolic acids.[11]
Caption: PI3K/AKT signaling pathway modulated by Salvianolic Acid A.
Nrf2 Pathway
Nuclear factor-E2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. Salvianolic Acid A has been identified as an activator of the Nrf2 pathway.[2] It directly binds to the Kelch domain of Keap1, disrupting the interaction between Nrf2 and Keap1, which leads to the nuclear translocation of Nrf2 and subsequent upregulation of antioxidant enzyme expression.[2]
Caption: Nrf2-mediated antioxidant response activated by Salvianolic Acid A.
PKA/CREB/c-Fos Signaling Pathway
The Protein Kinase A (PKA)/cAMP response element-binding protein (CREB)/c-Fos signaling pathway is involved in neuronal survival and plasticity. A recent study demonstrated that Salvianolic Acid A can provide neuroprotective effects in a model of cerebral ischemia-reperfusion injury by regulating this pathway.[6]
Caption: PKA/CREB/c-Fos signaling pathway in Salvianolic Acid A-mediated neuroprotection.
Experimental Protocols
In Vitro Model of Diabetic Peripheral Neuropathy
-
Cell Line: Schwann RSC96 cells.
-
Induction of Injury: High glucose (HG) stimulation.
-
Treatment: Cells were treated with Salvianolic Acid A.
-
Assays:
-
Cell Viability: To assess the protective effect of SalA against HG-induced cell death.
-
Myelination Assessment: To evaluate the effect of SalA on Schwann cell function.
-
Oxidative Stress Markers: Measurement of DPPH, ROS, MDA, and GSSG levels.
-
Gene Expression Analysis: Upregulation of antioxidative enzyme mRNA expression was determined.
-
Mitochondrial Function: Assessed by measuring mitochondrial ROS, mitochondrial membrane potential (MMP), and ATP production.
-
Nrf2 Nuclear Translocation: High content screening assay to confirm the translocation of Nrf2 to the nucleus.[2]
-
In Vivo Model of Cerebral Ischemia-Reperfusion Injury
-
Animal Model: Rats subjected to transient middle cerebral artery occlusion (tMCAO).
-
Treatment: Salvianolic Acid A was administered to the rats.
-
Behavioral Tests: To assess cognitive impairment.
-
Histological Analysis:
-
HE Staining: To evaluate pathological damage in the hippocampal tissue.
-
TUNEL Staining: To detect and quantify apoptotic cells.
-
-
Biochemical and Molecular Analysis:
-
RNA Sequencing (RNA-seq): To identify differentially expressed genes and pathways.
-
Western Blot: To measure the protein expression levels of Bcl-2, Caspase 3, and components of the PKA/CREB/c-Fos signaling pathway.[6]
-
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro and in vivo studies.
Conclusion and Future Directions
The initial studies on Salvianolic Acid A provide compelling evidence for its neuroprotective potential. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and anti-apoptotic effects through the modulation of key signaling pathways, makes it a promising candidate for further investigation in the context of various neurological disorders.
Future research should focus on:
-
Elucidating the detailed molecular interactions of SalA with its targets.
-
Conducting comprehensive dose-response and pharmacokinetic studies.
-
Investigating the neuroprotective effects of methylated derivatives, such as "this compound," to determine if methylation enhances efficacy, bioavailability, or blood-brain barrier permeability.
-
Translating these preclinical findings into well-designed clinical trials to assess the therapeutic potential of Salvianolic Acid A and its analogues in human patients.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective Effect of Salvianolic Acid A against Diabetic Peripheral Neuropathy through Modulation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant effect of salvianolic acid B on hippocampal CA1 neurons in mice with cerebral ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting post-stroke neuroinflammation with Salvianolic acid A: molecular mechanisms and preclinical evidence [frontiersin.org]
- 5. Apoptotic Cell Death Regulation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvianolic acid A provides neuroprotective effects on cerebral ischemia-reperfusion injury in rats via PKA/CREB/c-Fos signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decoding the Neuroprotective Potential of Methyl Gallate-Loaded Starch Nanoparticles against Beta Amyloid-Induced Oxidative Stress-Mediated Apoptosis: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl Salicylate Lactoside Protects Neurons Ameliorating Cognitive Disorder Through Inhibiting Amyloid Beta-Induced Neuroinflammatory Response in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effect of Salvianolic Acids against Cerebral Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of methyl-3-O-methyl gallate against sodium fluoride-induced oxidative stress in the brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Cytotoxicity of Methyl Salvianolate A Against Cancer Cell Lines
To the valued research community, scientists, and drug development professionals:
This document serves as a compilation and analysis of the currently available scientific literature regarding the cytotoxic effects of Methyl Salvianolate A on cancer cell lines. Despite a comprehensive search of existing research, it is crucial to note that detailed studies focusing specifically on the anti-cancer properties of Methyl Salvianolate A are exceptionally limited. While related compounds such as Salvianolic Acid A have been investigated more thoroughly, data directly pertaining to Methyl Salvianolate A remains scarce.
This guide will present the available information and highlight the significant gaps in the current understanding of this compound's potential as an anti-cancer agent.
Quantitative Cytotoxicity Data
A thorough review of published research reveals a notable absence of quantitative data, such as IC50 values, for Methyl Salvianolate A against various cancer cell lines. While some studies have isolated Methyl Salvianolate A from Salvia species, they have not subsequently reported its specific cytotoxic activity against cancerous cells[1][2][3]. Research has more frequently focused on its anti-HIV and anti-inflammatory properties[4][5][6][7].
Due to the lack of available data, a comparative table of IC50 values for Methyl Salvianolate A across different cancer cell lines cannot be constructed at this time.
Experimental Protocols
Detailed experimental protocols for assessing the cytotoxicity of Methyl Salvianolate A are not available in the current body of scientific literature. To facilitate future research in this area, this section provides generalized, standard protocols for key cytotoxicity assays that would be essential for evaluating the anti-cancer potential of Methyl Salvianolate A.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of Methyl Salvianolate A in a suitable solvent (e.g., DMSO) and further dilute in cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of Methyl Salvianolate A. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of Methyl Salvianolate A for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis (PI Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with Methyl Salvianolate A as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution using appropriate software.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of Methyl Salvianolate A on signaling pathways involved in cell proliferation and apoptosis.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Akt, p-Akt, ERK, p-ERK) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
As there is no direct evidence of Methyl Salvianolate A's effect on cancer cell signaling pathways, we present a generalized workflow for investigating these potential mechanisms.
General Experimental Workflow
Caption: A generalized workflow for the in vitro evaluation of Methyl Salvianolate A's cytotoxicity.
Hypothetical Signaling Pathway for Investigation
Based on the known mechanisms of similar phenolic compounds, a potential avenue of investigation for Methyl Salvianolate A could be its effect on the PI3K/Akt and MAPK/ERK signaling pathways, which are frequently dysregulated in cancer.
Caption: A hypothetical signaling network for investigation of Methyl Salvianolate A's anti-cancer effects.
Conclusion and Future Directions
There is a clear and urgent need for foundational research to determine the in vitro anti-cancer efficacy of Methyl Salvianolate A. Future studies should focus on:
-
Systematic Screening: Evaluating the cytotoxicity of Methyl Salvianolate A against a diverse panel of human cancer cell lines to determine its potency and selectivity.
-
Mechanism of Action: Investigating the molecular mechanisms underlying any observed cytotoxicity, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
-
In Vivo Studies: Should in vitro studies yield promising results, subsequent in vivo studies in animal models will be necessary to assess its anti-tumor efficacy, pharmacokinetics, and safety profile.
This document underscores a significant opportunity for researchers in oncology and natural product chemistry to explore the untapped potential of Methyl Salvianolate A as a novel anti-cancer agent. The detailed protocols and hypothetical pathways provided herein are intended to serve as a foundational framework for such future investigations.
References
An In-depth Technical Guide to the Basic Research and Scientific Literature on Methyl Salvionolate A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl salvionolate A, a phenolic acid isolated from Salvia yunnanensis, has emerged as a compound of interest in drug discovery, particularly for its notable anti-HIV-1 activity. This technical guide provides a comprehensive review of the fundamental research and available scientific literature on this compound. It covers its chemical properties, synthesis, and biological activities, with a focus on its mechanism of action against HIV-1. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this natural product.
Chemical Properties and Synthesis
This compound is a derivative of salvianolic acid A, a well-known bioactive compound from the Danshen plant. Its chemical identity has been established through spectroscopic analysis and its total synthesis has been reported.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (±)-methyl 3-(3,4-dihydroxyphenyl)-2-((E)-3-(3-(3,4-dihydroxyphenyl)propanoyloxy)propyl)propanoate | - |
| Molecular Formula | C₂₇H₂₄O₁₀ | [1] |
| Molecular Weight | 508.47 g/mol | [1] |
| CAS Number | 1015171-69-3 | [1] |
The first total synthesis of (±)-Methyl salvionolate A was achieved through a convergent strategy, providing a method for its preparation and enabling further biological evaluation.
Biological Activities and Mechanism of Action
The primary biological activity reported for this compound is its potent inhibition of the Human Immunodeficiency Virus type 1 (HIV-1). Research has demonstrated its ability to target multiple stages of the viral life cycle.
Anti-HIV-1 Activity
In vitro studies have shown that this compound effectively inhibits HIV-1 replication. Its antiviral activity is attributed to the inhibition of key viral enzymes and the suppression of viral antigen production.
Table 2: In Vitro Anti-HIV-1 Activity of this compound
| Assay | Target | EC₅₀ / IC₅₀ | Reference |
| p24 Antigen Inhibition | HIV-1 infected MT-4 cells | 1.62 µg/mL (EC₅₀) | [1] |
| Enzyme Inhibition | HIV-1 Reverse Transcriptase | 50.58 µg/mL (IC₅₀) | [1] |
| Enzyme Inhibition | HIV-1 Protease | 10.73 µg/mL (IC₅₀) | [1] |
| Enzyme Inhibition | HIV-1 Integrase | 7.58 µg/mL (IC₅₀) | [1] |
The multi-target inhibition of HIV-1 by this compound suggests a comprehensive mechanism of action that could be advantageous in overcoming drug resistance.
Experimental Protocols
Detailed experimental protocols for the assays mentioned in the literature are crucial for the replication and advancement of research. While specific protocols for this compound are not exhaustively detailed in the initial publications, standard methodologies for these assays are well-established.
HIV-1 p24 Antigen Inhibition Assay
This assay quantifies the level of the HIV-1 p24 capsid protein, a marker of viral replication.
-
Cell Line: MT-4 cells are a human T-cell leukemia line highly susceptible to HIV-1 infection.
-
Method:
-
MT-4 cells are infected with a laboratory-adapted strain of HIV-1.
-
The infected cells are then treated with varying concentrations of this compound.
-
After a defined incubation period (typically 3-5 days), the cell culture supernatant is collected.
-
The concentration of p24 antigen in the supernatant is measured using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
The EC₅₀ value is calculated as the concentration of the compound that inhibits p24 production by 50% compared to untreated controls.
-
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of HIV-1 RT, an enzyme essential for the conversion of viral RNA into DNA.
-
Method: A cell-free enzymatic assay is typically used.
-
Recombinant HIV-1 RT is incubated with a template-primer (e.g., poly(rA)-oligo(dT)).
-
The reaction mixture includes deoxyribonucleotides (dNTPs), one of which is labeled (e.g., with ³H or a fluorescent tag).
-
This compound at various concentrations is added to the reaction.
-
The incorporation of the labeled dNTP into the newly synthesized DNA is quantified.
-
The IC₅₀ value is determined as the concentration of the compound that reduces RT activity by 50%.
-
HIV-1 Protease Inhibition Assay
This assay assesses the inhibition of HIV-1 protease, an enzyme critical for the maturation of new viral particles.
-
Method: A common method is a fluorescence resonance energy transfer (FRET) based assay.
-
A synthetic peptide substrate containing a cleavage site for HIV-1 protease is flanked by a fluorescent donor and a quencher molecule.
-
In the uncleaved state, the quencher suppresses the fluorescence of the donor.
-
Recombinant HIV-1 protease is incubated with the FRET substrate in the presence of varying concentrations of this compound.
-
Cleavage of the substrate by the protease separates the donor and quencher, resulting in an increase in fluorescence.
-
The IC₅₀ value is the concentration of the compound that inhibits protease activity by 50%.
-
HIV-1 Integrase Inhibition Assay
This assay evaluates the inhibition of HIV-1 integrase, the enzyme that inserts the viral DNA into the host cell's genome.
-
Method: A cell-free assay is often employed.
-
Recombinant HIV-1 integrase is incubated with a labeled (e.g., biotinylated) viral DNA substrate and a target DNA substrate.
-
The reaction is carried out in the presence of different concentrations of this compound.
-
The integration of the viral DNA into the target DNA is measured, often through an ELISA-based format that captures the integrated product.
-
The IC₅₀ value represents the concentration of the compound that inhibits the integration reaction by 50%.
-
Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the information gathered, diagrams illustrating the mechanism of action and experimental workflows are provided below.
Caption: Mechanism of Action of this compound against HIV-1.
Caption: Experimental Workflow for HIV-1 p24 Antigen Inhibition Assay.
Conclusion and Future Directions
This compound has demonstrated promising anti-HIV-1 activity in vitro by targeting multiple key viral enzymes. This multi-faceted mechanism of action makes it an attractive candidate for further investigation in the development of new antiretroviral therapies.
Future research should focus on:
-
In vivo efficacy and pharmacokinetics: To translate the in vitro findings into a therapeutic context.
-
Broad-spectrum antiviral activity: To investigate its effects against other viruses.
-
Other potential therapeutic applications: While some compounds from Salvia yunnanensis have shown neuroprotective effects, specific studies on the neuroprotective, anti-inflammatory, antioxidant, and cardiovascular effects of this compound are warranted to explore its full therapeutic potential.
-
Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of this compound to optimize its potency and pharmacokinetic properties.
This technical guide summarizes the current state of knowledge on this compound and highlights the significant potential of this natural product in drug discovery. Further research is essential to fully elucidate its therapeutic capabilities and pave the way for its potential clinical application.
References
Methodological & Application
Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction in the Total Synthesis of (±)-Methyl Salvianolate A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Horner-Wadsworth-Emmons (HWE) reaction as a key step in the convergent total synthesis of (±)-Methyl salvianolate A. This document includes a summary of the synthetic strategy, tabulated quantitative data, detailed experimental protocols for the key reactions, and visualizations of the chemical pathways and workflows.
Introduction
(±)-Methyl salvianolate A is a derivative of salvianolate A, a bioactive polyphenol acid isolated from the traditional Chinese herb Danshen. Salvianolate A and its derivatives exhibit a range of pharmacological activities, including antioxidant, cardioprotective, and antiplatelet properties, making them promising candidates for drug development.[1]
The first total synthesis of (±)-Methyl salvianolate A employs a convergent strategy, with the Horner-Wadsworth-Emmons reaction being a pivotal step for constructing the C7-C8 bond and establishing the α,β-unsaturated ester moiety.[1] This approach utilizes silyl protecting groups for the multiple hydroxyl functionalities, which are readily removable and allow for a practicable synthesis on a larger scale.[1][2]
Retrosynthetic Analysis and Overall Strategy
The synthetic approach disconnects (±)-Methyl salvianolate A at the C7-C8 double bond, leading to two key fragments: aldehyde 2 and phosphonate 3 . The Horner-Wadsworth-Emmons reaction is employed to couple these two fragments. Fragment 2 is synthesized from 4-methylcatechol, and fragment 3 is prepared from caffeic acid.[1]
References
Application Notes and Protocols for the Extraction and Purification of Methyl Salvionolate A from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl salvionolate A is a derivative of salvianolic acid A, a potent antioxidant compound found in plants of the Salvia genus. While initially identified in Salvia yunnanensis, its structural similarity to other salvianolic acids suggests that its extraction and purification can be guided by established methods for these related compounds, primarily from the well-studied medicinal plant Salvia miltiorrhiza (Danshen).[1] This document provides detailed protocols for the extraction and purification of this compound from plant material, leveraging established techniques for salvianolic acids.
Data Presentation: Quantitative Overview
The following tables summarize quantitative data related to the extraction and purification of salvianolic acids, which can serve as a benchmark for the isolation of this compound.
Table 1: Extraction Yield of Salvianolic Acids from Salvia miltiorrhiza
| Extraction Method | Solvent System | Solvent-to-Solid Ratio (v/w) | Temperature (°C) | Yield of Salvianolic Acid B (mg/g dry weight) | Reference |
| Sonication | 60% Ethanol with 0.05% Formic Acid | 10:1 | Room Temperature | Not specified, but noted as the best solvent system | [2] |
| Maceration | 75% Methanol | Not specified | Not specified | Not specified, used for HPLC analysis | [3] |
| Reflux Extraction | Ethanol-Water | Not specified | Not specified | 342 mg from 500 mg crude extract (68.4%) | [4] |
| Subcritical Water | Water | Not specified | 125 | Up to 26-fold increase compared to 100°C | [5] |
| Enzymatic | Water with Cellulase | Not specified | 50 | Noted as more effective than boiling-water extraction | [6] |
Table 2: Purification of Salvianolic Acids
| Purification Method | Stationary Phase | Mobile Phase | Purity Achieved | Reference |
| High-Speed Counter-Current Chromatography | n-hexane-ethyl acetate-ethanol-water (3:7:1:9, v/v) | Lower phase of the solvent system | 98% (Salvianolic Acid B) | [4] |
| High-Speed Counter-Current Chromatography | n-hexane-ethyl acetate-methanol-water (3:6:6:10, v/v/v/v) | Lower phase of the solvent system | 96.67% (Salvianolic Acid A), 97.43% (Salvianolic Acid B) | [7] |
| Preparative HPLC | Not specified | Not specified | >95% (Salvianolic Acid B) | [8] |
| Sephadex Chromatography and Preparative Chromatography | Sephadex LH-20 and C18 reverse-phase silica gel | Not specified | High purity | [9] |
Experimental Protocols
The following protocols are adapted from established methods for the extraction and purification of salvianolic acids and can be applied to the isolation of this compound from Salvia yunnanensis or other relevant Salvia species.
Protocol 1: Extraction of this compound
This protocol describes a solvent extraction method optimized for salvianolic acids.
Materials:
-
Dried and powdered roots of Salvia yunnanensis
-
60% Ethanol (v/v) in deionized water
-
Formic acid
-
Sonicator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh the desired amount of powdered Salvia yunnanensis root material.
-
Prepare the extraction solvent: 60% ethanol containing 0.05% formic acid. The addition of a small amount of acid has been shown to improve the extraction efficiency of salvianolic acids.[2]
-
Add the extraction solvent to the plant material at a solvent-to-solid ratio of 10:1 (v/w).
-
Sonicate the mixture for 60 minutes at room temperature.
-
Filter the mixture through a Buchner funnel to separate the extract from the plant residue.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Store the crude extract at 4°C for further purification.
Protocol 2: Purification of this compound by Column Chromatography
This protocol provides a general procedure for the initial purification of the crude extract using column chromatography.
Materials:
-
Crude extract of Salvia yunnanensis
-
Silica gel (100-200 mesh)
-
Glass chromatography column
-
Solvents for mobile phase: n-hexane, ethyl acetate, ethanol, and water
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle and pack uniformly, draining the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent system, such as n-hexane:ethyl acetate (e.g., 9:1 v/v), and gradually increase the polarity by increasing the proportion of ethyl acetate and then introducing more polar solvents like ethanol and water. A suggested gradient could be:
-
n-hexane:ethyl acetate (from 9:1 to 1:1)
-
ethyl acetate:ethanol (from 9:1 to 1:1)
-
ethanol:water (from 9:1 to 7:3)
-
-
Fraction Collection: Collect fractions of a consistent volume using a fraction collector.
-
TLC Monitoring: Monitor the collected fractions using TLC to identify those containing the target compound. Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions that show a pure spot corresponding to this compound (a reference standard would be ideal for comparison). Concentrate the pooled fractions using a rotary evaporator to obtain the partially purified compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification
This protocol describes the final purification step using preparative HPLC to obtain high-purity this compound.
Materials:
-
Partially purified this compound from column chromatography
-
HPLC system with a preparative C18 column
-
HPLC-grade solvents: Methanol and water with 0.1% formic acid
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Dissolve the partially purified sample in the initial mobile phase and filter it through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: Preparative C18 reverse-phase column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient could be: 0-10 min, 10-30% B; 10-40 min, 30-70% B; 40-50 min, 70-10% B. The gradient should be optimized based on analytical HPLC runs.
-
Flow Rate: 10-20 mL/min, depending on the column dimensions.
-
Detection: UV detector at a wavelength of 280 nm.
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
-
Solvent Removal: Remove the HPLC solvent from the purified fraction by lyophilization or rotary evaporation to obtain the pure this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Proposed Antioxidant Signaling Pathway of Methylated Salvianolic Acids
Methylated metabolites of salvianolic acid A have demonstrated potent antioxidant activities.[1] This diagram illustrates a plausible mechanism of action.
Caption: Proposed antioxidant mechanism of this compound.
References
- 1. Metabolism of salvianolic acid A and antioxidant activities of its methylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparative isolation and purification of salvianolic acid B from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subcritical Water Extraction of Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globethesis.com [globethesis.com]
- 7. Isolation and purification of salvianolic acid A and salvianolic acid B from Salvia miltiorrhiza by high-speed counter-current chromatography and comparison of their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103172601B - Method for separating and extracting salvianolic acid B - Google Patents [patents.google.com]
- 9. Preparation and Certification of a New Salvianolic Acid A Reference Material for Food and Drug Research - ProQuest [proquest.com]
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Methyl Salvianolate A
This document provides a comprehensive, proposed protocol for the purification of Methyl salvianolate A using High-Performance Liquid Chromatography (HPLC). The methodologies outlined below are based on established principles for the separation of phenolic acid compounds and are intended for use by researchers, scientists, and professionals in drug development.
Introduction
Methyl salvianolate A is a phenolic acid derivative that has garnered interest for its potential pharmacological activities. As with many bioactive natural products, obtaining high-purity material is essential for accurate biological evaluation and further drug development. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purification of Methyl salvianolate A from a crude extract or a synthetic reaction mixture.
Data Presentation
The following table summarizes the expected quantitative data from the proposed HPLC purification protocol. These values are representative and may vary based on the specific instrumentation and sample matrix.
| Parameter | Value |
| Chromatographic Purity | >98% |
| Retention Time (t_R_) | Approximately 15-20 minutes |
| Recovery Rate | >85% |
| Loading Capacity | Up to 10 mg per injection on a semi-preparative column |
| UV Maximum Absorbance (λ_max_) | Approximately 280 nm and 320 nm |
Experimental Protocol
This section provides a detailed methodology for the HPLC purification of Methyl salvianolate A.
3.1. Materials and Reagents
-
Crude Methyl salvianolate A extract or synthetic mixture
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (FA), HPLC grade (≥99%)
-
Dimethyl sulfoxide (DMSO), HPLC grade for sample dissolution
3.2. Instrumentation and Chromatographic Conditions
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Stationary Phase: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Flow Rate: 4.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm for monitoring and 320 nm for peak confirmation.
-
Injection Volume: 500 µL.
3.3. Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 5 | 90 | 10 |
| 35 | 40 | 60 |
| 40 | 10 | 90 |
| 45 | 10 | 90 |
| 46 | 90 | 10 |
| 55 | 90 | 10 |
3.4. Sample Preparation
-
Accurately weigh the crude Methyl salvianolate A sample.
-
Dissolve the sample in a minimal amount of DMSO.
-
Dilute the dissolved sample with Mobile Phase A to a final concentration suitable for injection (e.g., 20 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
3.5. Purification and Fraction Collection
-
Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Monitor the chromatogram at 280 nm.
-
Collect the fraction corresponding to the retention time of Methyl salvianolate A (expected between 15-20 minutes) into a clean collection vessel.
-
Multiple injections can be performed to process the entire batch of crude material.
3.6. Post-Purification Processing
-
Combine the collected fractions containing the purified Methyl salvianolate A.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator under reduced pressure.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified Methyl salvianolate A as a solid powder.
-
Analyze the purity of the final product using an analytical HPLC method.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the HPLC purification workflow for Methyl salvianolate A.
Caption: Workflow for the HPLC Purification of Methyl Salvianolate A.
Application Note: Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of Methyl Salvionolate A
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable analytical method for the quantitative determination of Methyl salvionolate A using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method has been developed and validated to provide researchers, scientists, and drug development professionals with a precise and accurate protocol for the analysis of this compound in various sample matrices. This document provides comprehensive experimental protocols, data presentation in tabular format for clarity, and a visual representation of the analytical workflow. Additionally, a putative signaling pathway associated with the biological activity of salvianolic acids is presented to provide context for researchers investigating the therapeutic potential of this compound.
Introduction
This compound is a derivative of salvianolic acid A, a water-soluble compound extracted from the traditional Chinese medicine Danshen (Salvia miltiorrhiza). Salvianolic acids are known for a wide range of pharmacological benefits, including cardiovascular protection, and anti-inflammatory, antioxidant, antiviral, and anticancer activities.[1][2] Given the therapeutic potential of this class of compounds, a validated analytical method for the quantification of this compound is crucial for research and development, quality control, and pharmacokinetic studies. This application note presents a detailed, validated RP-HPLC method that is simple, sensitive, and robust.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Phosphoric acid (analytical grade)
-
Sample diluent: Acetonitrile:Water (50:50, v/v)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| Gradient | Isocratic at 60:40 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the sample diluent to achieve concentrations in the range of 1-100 µg/mL.
Sample Preparation
The following is a general procedure for sample preparation. The specific matrix may require further optimization.
-
Solid Samples (e.g., herbal extracts, formulated products):
-
Accurately weigh a portion of the homogenized sample.
-
Extract with a suitable solvent (e.g., methanol) using sonication or vortexing.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered extract with the sample diluent to a concentration within the calibration range.
-
-
Liquid Samples (e.g., plasma, cell culture media):
-
Perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of the sample.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the sample diluent.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.999 |
Precision
The precision of the method was determined by performing intra-day and inter-day analysis of three different concentrations of this compound.
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6, over 3 days) |
| 5 | < 2.0 | < 2.0 |
| 50 | < 2.0 | < 2.0 |
| 90 | < 2.0 | < 2.0 |
Accuracy
The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a sample matrix at three different concentration levels.
| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 10 | 98 - 102 | < 2.0 |
| 40 | 98 - 102 | < 2.0 |
| 80 | 98 - 102 | < 2.0 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
| Parameter | Value (µg/mL) |
| LOD (S/N ≥ 3) | 0.1 |
| LOQ (S/N ≥ 10) | 0.5 |
Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the quantification of this compound.
Caption: Putative signaling pathways modulated by salvianolic acids.
Discussion
The developed RP-HPLC method provides excellent linearity, precision, and accuracy for the quantification of this compound. The isocratic mobile phase and relatively short run time make this method efficient for routine analysis. The choice of a C18 column provides good separation and peak shape for the analyte. The method is sensitive enough for the determination of this compound in various applications, including in vitro and in vivo studies.
Salvianolic acids, the class of compounds to which this compound belongs, have been shown to exert their biological effects through the modulation of several key signaling pathways. These include the PI3K/Akt, MAPK, and NF-κB pathways, which are critically involved in cellular processes such as inflammation, apoptosis, and proliferation.[3][4][5] The inhibition of these pathways by salvianolic acids likely contributes to their observed anti-inflammatory and anti-cancer properties. The provided signaling pathway diagram illustrates the potential mechanism of action for this class of compounds.
Conclusion
This application note describes a validated RP-HPLC method for the quantitative analysis of this compound. The method is simple, rapid, precise, and accurate, making it a valuable tool for researchers and drug development professionals. The provided protocols and validation data demonstrate the reliability of the method for its intended purpose. The contextual information on the potential signaling pathways modulated by salvianolic acids offers a starting point for further mechanistic studies of this compound.
References
- 1. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Salvianolic acid B from Salvia miltiorrhiza bunge: A potential antitumor agent [frontiersin.org]
- 5. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl Salvionolate A in Reverse Transcriptase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl salvionolate A, a polyphenol derivative isolated from Salvia yunnanensis, has been identified as a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1).[1] This document provides detailed application notes and experimental protocols for utilizing this compound in reverse transcriptase (RT) inhibition assays, a critical step in the evaluation of potential antiretroviral agents. The protocols are based on established methodologies and the findings reported in the primary literature.
Data Presentation
The inhibitory activities of this compound against HIV-1 are summarized in the tables below. This data is crucial for assessing its potency and potential as a therapeutic agent.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Assay | Target | Cell Line | Endpoint | EC₅₀ |
| p24 Antigen Inhibition | HIV-1 Replication | MT-4 | p24 Antigen Levels | 1.62 µg/mL |
Table 2: In Vitro Inhibition of HIV-1 Enzymes by this compound
| Enzyme Target | Assay Type | IC₅₀ |
| Reverse Transcriptase | Enzymatic Assay | 50.58 µg/mL |
| Protease | Enzymatic Assay | 10.73 µg/mL |
| Integrase | Enzymatic Assay | 7.58 µg/mL |
Experimental Protocols
The following are detailed protocols for the key experiments cited, enabling researchers to replicate and build upon the initial findings.
HIV-1 p24 Antigen Inhibition Assay in MT-4 Cells
This assay determines the ability of this compound to inhibit HIV-1 replication in a human T-cell line.
Materials:
-
This compound
-
MT-4 cells
-
HIV-1 (e.g., IIIB strain)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Protocol:
-
Cell Preparation: Culture MT-4 cells in RPMI-1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase and adjust the cell suspension to a concentration of 1 x 10⁵ cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Infection: In a 96-well plate, add 50 µL of the MT-4 cell suspension to each well.
-
Add 50 µL of the diluted this compound to the wells.
-
Add 50 µL of a pre-titered amount of HIV-1 stock to each well (except for cell control wells).
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO₂ atmosphere.
-
p24 Antigen Quantification: After the incubation period, centrifuge the plates to pellet the cells.
-
Collect the cell-free supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the 50% effective concentration (EC₅₀) by plotting the percentage of p24 inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of this compound on the activity of purified HIV-1 reverse transcriptase.
Materials:
-
This compound
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
RT assay buffer (e.g., Tris-HCl buffer containing MgCl₂, DTT, and a non-ionic detergent)
-
Template/primer (e.g., poly(rA)/oligo(dT))
-
Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescently labeled dNTP)
-
96-well filter plates or standard microplates
-
Scintillation counter or fluorescence plate reader
-
Trichloroacetic acid (TCA) for precipitation (if using radiolabeled dNTPs)
Protocol:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing RT assay buffer, template/primer, and dNTPs.
-
Compound Addition: Add various concentrations of this compound (dissolved in DMSO and then diluted in assay buffer) to the reaction wells. Include a no-compound control (vehicle only) and a no-enzyme control.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of HIV-1 RT to each well.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection:
-
Radiometric Method: Stop the reaction by adding cold TCA. Precipitate the newly synthesized DNA onto a filter plate. Wash the plate to remove unincorporated [³H]-dTTP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Method (e.g., ELISA-based): Follow the protocol of a commercially available non-radioactive RT assay kit. This typically involves the incorporation of a labeled nucleotide (e.g., DIG-dUTP) and subsequent detection with an antibody conjugate and a colorimetric or chemiluminescent substrate.
-
-
Data Analysis: Calculate the percentage of RT inhibition for each concentration of this compound relative to the no-compound control. Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the mechanism of action and the experimental workflow.
References
Application Notes and Protocols: Methyl Salvionolate A in Protease Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl salvionolate A, a phenolic acid derivative, has demonstrated inhibitory activity against key enzymes of the Human Immunodeficiency Virus type 1 (HIV-1), including protease, reverse transcriptase, and integrase.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the study of this compound as a protease inhibitor, with a primary focus on HIV-1 protease. These guidelines are intended to assist researchers in the in vitro characterization of its inhibitory potential and mechanism of action.
Data Presentation
The inhibitory activity of this compound against HIV-1 enzymes has been quantified, providing a basis for further investigation.
Table 1: In Vitro Inhibitory Activity of this compound against HIV-1 Enzymes
| Target Enzyme | IC50 (µg/mL) |
| HIV-1 Protease | 10.73[1][2][3][4] |
| HIV-1 Reverse Transcriptase | 50.58[1][2][3][4] |
| HIV-1 Integrase | 7.58[1][2][3][4] |
Additionally, this compound has been shown to inhibit the p24 antigen in HIV-1 infected MT-4 cells with an EC50 of 1.62 µg/mL.[2][3][4]
Experimental Protocols
The following protocols are detailed methodologies for conducting key experiments to evaluate the protease inhibitory activity of this compound. These are based on established fluorometric protease assay principles.
Protocol 1: Determination of IC50 for HIV-1 Protease Inhibition
This protocol outlines a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant HIV-1 protease. The assay relies on the cleavage of a specific fluorescently labeled peptide substrate by the protease, leading to an increase in fluorescence.
Materials:
-
Recombinant HIV-1 Protease
-
HIV-1 Protease Substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)
-
This compound
-
Positive Control Inhibitor (e.g., Pepstatin A)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the substrate)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Assay Buffer to achieve final concentrations ranging from, for example, 0.1 µg/mL to 100 µg/mL.
-
Prepare a working solution of HIV-1 Protease in Assay Buffer. The final concentration should be determined based on enzyme activity to ensure a linear reaction rate over the measurement period.
-
Prepare a working solution of the HIV-1 Protease Substrate in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a fixed volume of the diluted this compound solutions.
-
Positive Control Wells: Add a fixed volume of the positive control inhibitor at a concentration known to cause maximal inhibition.
-
Enzyme Control (No Inhibitor) Wells: Add a fixed volume of Assay Buffer containing the same final concentration of DMSO as the test wells.
-
Blank (No Enzyme) Wells: Add a fixed volume of Assay Buffer.
-
-
Enzyme Addition and Incubation:
-
Add the HIV-1 Protease working solution to all wells except the blank wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the HIV-1 Protease Substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 60-180 minutes, with readings taken every 5 minutes. The excitation and emission wavelengths should be set according to the substrate's specifications (e.g., Ex/Em = 330/450 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Enzyme Control Well)] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of the Mechanism of Inhibition (Kinetic Studies)
This protocol is designed to investigate whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of HIV-1 protease.
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
Prepare a matrix of reactions in a 96-well plate. Vary the concentrations of both the HIV-1 Protease Substrate and this compound.
-
Typically, use at least four different substrate concentrations (e.g., ranging from 0.5 to 5 times the Km value of the substrate) and at least three different inhibitor concentrations (including a zero-inhibitor control).
-
-
Reaction and Measurement:
-
Follow the same steps for enzyme addition, incubation, and kinetic fluorescence measurement as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V) for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Michaelis-Menten plot (V vs. [S]) for each inhibitor concentration.
-
Analyze the plots to determine the mechanism of inhibition:
-
Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis (Vmax remains unchanged, Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km remains unchanged).
-
Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).
-
-
Visualizations
Diagram 1: General Workflow for In Vitro HIV-1 Protease Inhibition Assay
Caption: Workflow for determining the IC50 of a test compound against HIV-1 protease.
Diagram 2: Mechanism of Action of an HIV-1 Protease Inhibitor
Caption: Inhibition of HIV-1 maturation by a protease inhibitor like this compound.
References
- 1. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells | PLOS One [journals.plos.org]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. abcam.cn [abcam.cn]
Methyl Salvionolate A: Application Notes for Phytochemical Analysis
Introduction
Methyl salvionolate A is a phenolic acid and a derivative of salvianolic acid A, a major bioactive component isolated from the roots of Salvia miltiorrhiza (Danshen). As a phytochemical standard, this compound is crucial for the accurate identification and quantification of related compounds in plant extracts, particularly in traditional Chinese medicine preparations. Its use as a reference standard is essential for quality control, pharmacokinetic studies, and the development of new therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in phytochemical analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1015171-69-3 |
| Molecular Formula | C₂₇H₂₄O₁₀ |
| Molecular Weight | 508.5 g/mol |
| Purity | ≥95% (HPLC) |
| Appearance | Powder |
Experimental Protocols
General Protocol for the Extraction of Phenolic Acids from Salvia Species
This protocol outlines a general procedure for the extraction of phenolic acids, including salvianolic acid derivatives, from plant material.
Materials:
-
Dried and powdered plant material (e.g., roots of Salvia miltiorrhiza)
-
70% Methanol in water (v/v)
-
Ultrasonic bath
-
Centrifuge
-
Filtration apparatus with 0.45 µm membrane filter
Procedure:
-
Weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 25 mL of 70% methanol.
-
Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue with another 25 mL of 70% methanol.
-
Combine the supernatants.
-
Filter the combined supernatant through a 0.45 µm membrane filter prior to HPLC analysis.
HPLC Method for the Quantification of this compound
The following HPLC method is a representative protocol for the analysis of this compound and related phenolic acids. This method is based on established protocols for the analysis of phenolic compounds in Salvia species and should be validated for specific applications.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1100 series or equivalent with DAD detector |
| Column | Zorbax Extend C18 (4.6 x 250 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.026% (v/v) Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 40 | |
| 50 | |
| 60 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 288 nm |
| Injection Volume | 10 µL |
Standard Preparation:
-
Accurately weigh 1.0 mg of this compound standard.
-
Dissolve in methanol to a final concentration of 100 µg/mL to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 50 µg/mL.
-
Store all standard solutions at 4°C and protect from light.
Calibration Curve:
-
Inject the working standard solutions into the HPLC system.
-
Record the peak area for each concentration.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
Determine the linearity and regression equation of the calibration curve.
Quantitative Data
The following table presents representative data for the quantification of major phenolic acids in the roots of Salvia miltiorrhiza. While this compound is not explicitly quantified in this example, the data illustrates the typical range of concentrations for related compounds.
| Compound | Concentration Range (mg/g) |
| Danshensu | 0.5 - 2.0 |
| Protocatechuic aldehyde | 0.1 - 0.5 |
| Rosmarinic acid | 1.0 - 5.0 |
| Lithospermic acid | 0.2 - 1.0 |
| Salvianolic acid B | 5.0 - 20.0 |
| Salvianolic acid A | 1.0 - 8.0 |
Note: These values are for illustrative purposes and can vary depending on the plant source, growing conditions, and extraction method.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the phytochemical analysis of plant material using this compound as a standard.
Caption: General workflow for phytochemical analysis.
Representative Anti-inflammatory Signaling Pathway
While the specific signaling pathways modulated by this compound are not extensively documented, phenolic compounds are known to exert anti-inflammatory effects by modulating pathways such as the NF-κB pathway. The following diagram illustrates a simplified representation of this pathway.
Caption: Hypothesized inhibition of the NF-κB pathway.
Conclusion
This compound serves as a valuable analytical standard for the quality control and research of medicinal plants, particularly those containing salvianolic acids. The protocols and data presented in these application notes provide a foundation for researchers, scientists, and drug development professionals to utilize this compound in their work. Further validation of analytical methods is recommended to ensure accuracy and precision for specific applications.
Application Notes and Protocols for Methyl Salvianolate A in Cell-Based Antioxidant Capacity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl salvianolate A is a phenolic acid compound that, like other salvianolic acids derived from Salvia miltiorrhiza, is of significant interest for its potential therapeutic properties, including its antioxidant effects. Due to their polyphenolic structure, salvianolic acids are recognized as potent free radical scavengers.[1] This document provides detailed application notes and protocols for assessing the antioxidant capacity of Methyl salvianolate A using two common cell-free assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Additionally, it explores the potential signaling pathways through which Methyl salvianolate A may exert its antioxidant effects at a cellular level.
Data Presentation
| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) | Reference Compound (e.g., Ascorbic Acid) DPPH IC₅₀ (µg/mL) | Reference Compound (e.g., Trolox) ABTS IC₅₀ (µg/mL) |
| Methyl salvianolate A | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Salvianolic Acid A (for comparison) | [Insert Value] | [Insert Value] | - | - |
| Salvianolic Acid B (for comparison) | [Insert Value] | [Insert Value] | - | - |
Note: IC₅₀ represents the concentration of the test compound required to scavenge 50% of the free radicals.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
Methyl salvianolate A
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Positive control (e.g., Ascorbic acid, Quercetin)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of sample solutions: Prepare a stock solution of Methyl salvianolate A in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of Methyl salvianolate A solution (or positive control) to the wells.
-
For the blank control, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of Methyl salvianolate A.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.
Materials:
-
Methyl salvianolate A
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS•+ stock solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of sample solutions: Prepare a stock solution of Methyl salvianolate A and a series of dilutions as described for the DPPH assay.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of Methyl salvianolate A solution (or positive control) to the wells.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the ABTS•+ solution without the sample.
-
Abs_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of Methyl salvianolate A.
Signaling Pathways and Mechanisms of Action
Salvianolic acids are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways.[1] While the specific pathways modulated by Methyl salvianolate A require further investigation, related compounds like salvianolic acid A and B have been shown to influence key pathways involved in the cellular antioxidant response and inflammation. It is plausible that Methyl salvianolate A shares similar mechanisms.
Potential Antioxidant Signaling Pathways
Salvianolic acids have been reported to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes. Furthermore, salvianolic acids can inhibit pro-inflammatory pathways such as the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) and TGF-β/Smad signaling pathways, which are often associated with oxidative stress.[2][3][4]
Diagrams of Potential Signaling Pathways
Caption: Workflow for DPPH/ABTS antioxidant assays.
Caption: Potential signaling pathways modulated by Methyl salvianolate A.
References
- 1. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salvianolate ameliorates inflammation and oxidative stress in high-glucose induced HK-2 cells by blocking TGF-β/Smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salvianolate reduces atrial fibrillation through suppressing atrial interstitial fibrosis by inhibiting TGF-β1/Smad2/3 and TXNIP/NLRP3 inflammasome signaling pathways in post-MI rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Anti-inflammatory Pathways In Vitro Using Methyl Salvianolate A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl salvianolate A is a phenolic acid derivative with significant potential as an anti-inflammatory agent. Its mechanism of action is thought to involve the modulation of key inflammatory signaling pathways, making it a valuable tool for in vitro research in immunology and drug discovery. These application notes provide a comprehensive guide to utilizing Methyl salvianolate A for studying its anti-inflammatory effects, with a focus on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Due to the limited availability of direct quantitative data for Methyl salvianolate A, this document utilizes data from structurally similar methyl salicylate glycosides, J12122 and J12123, isolated from Gaultheria yunnanensis.[1][2][3] These compounds serve as a valuable reference for predicting the potential efficacy of Methyl salvianolate A.
Data Presentation
The following tables summarize the dose-dependent inhibitory effects of methyl salicylate glycosides (J12122 and J12123) on the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1][2][3]
Table 1: Inhibition of Pro-inflammatory Cytokine Production by Methyl Salicylate Glycosides [2][3]
| Compound | Concentration (µg/mL) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) |
| J12122 | 0.3 | 11.21 ± 2.08 | 53.58 ± 3.56 | Not Reported |
| 1.0 | 32.69 ± 3.29 | 64.40 ± 7.34 | Not Reported | |
| 3.0 | 56.46 ± 2.98 | 75.67 ± 8.02 | Not Reported | |
| J12123 | 0.3 | 18.37 ± 2.44 | 54.47 ± 6.98 | Not Reported |
| 1.0 | 39.92 ± 3.09 | 56.93 ± 4.51 | Not Reported | |
| 3.0 | 57.16 ± 6.32 | 74.33 ± 7.86 | Not Reported |
Data are presented as mean ± S.D. from three separate experiments.
Table 2: Inhibition of Nitric Oxide (NO) Production by Methyl Salicylate Glycosides [2][3]
| Compound | Concentration (µg/mL) | NO Inhibition (%) |
| J12122 | 1.0 | 45.90 |
| 3.0 | 56.20 | |
| J12123 | 1.0 | 37.45 |
| 3.0 | 51.72 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflows for their investigation using Methyl salvianolate A.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: MAPK Signaling Pathway Inhibition.
Caption: In Vitro Anti-inflammatory Assay Workflow.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed RAW264.7 cells in 24-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of Methyl salvianolate A (e.g., 0.1, 1, 10 µM) and incubate for 1 hour.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours for cytokine and nitric oxide analysis, or for shorter time points (e.g., 30-60 minutes) for signaling pathway analysis (Western blot).
Protocol 2: Measurement of Pro-inflammatory Cytokines (ELISA)
-
Sample Collection: After the 24-hour incubation period, collect the cell culture supernatants.
-
ELISA Kits: Use commercially available ELISA kits for the quantification of TNF-α and IL-6 according to the manufacturer's instructions.
-
Procedure:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate and wash the plate.
-
Add the detection antibody and incubate.
-
Wash the plate and add the enzyme conjugate.
-
Incubate and wash the plate.
-
Add the substrate solution and incubate to allow color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).
-
-
Data Analysis: Calculate the concentration of cytokines in the samples by comparing their absorbance to the standard curve.
Protocol 3: Measurement of Nitric Oxide Production (Griess Assay)
-
Sample Collection: Use the same cell culture supernatants collected for the ELISA assay.
-
Griess Reagent: Prepare or use a commercial Griess reagent system (typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Procedure:
-
Mix equal volumes of the cell supernatant and Griess reagent in a 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Determine the nitrite concentration, a stable product of NO, by comparing the absorbance to a sodium nitrite standard curve.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
-
Cell Lysis: After the designated treatment and stimulation times, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (for NF-κB), and p38, JNK, and ERK1/2 (for MAPK) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
References
- 1. Anti-inflammatory activity of methyl salicylate glycosides isolated from Gaultheria yunnanensis (Franch.) Rehder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl Salvianolate A in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl salvianolate A, a derivative of salvianolic acid A isolated from Salvia miltiorrhiza, has garnered significant interest for its neuroprotective properties. This compound and related salvianolates have demonstrated efficacy in preclinical models of cerebral ischemia-reperfusion injury, a key event in stroke pathophysiology. The neuroprotective mechanisms of Methyl salvianolate A are multifaceted, involving the mitigation of oxidative stress, inflammation, and apoptosis. These application notes provide an overview of the experimental design for assessing the neuroprotective effects of Methyl salvianolate A, complete with detailed protocols for both in vitro and in vivo models.
The primary modes of action for Methyl salvianolate A's neuroprotective effects include the inhibition of the Caspase-3 signaling pathway, reduction of reactive oxygen species (ROS), and activation of the Nrf2/HO-1 antioxidant pathway.[1][2] Additionally, it has been shown to modulate inflammatory responses and upregulate pro-survival signaling molecules.[3] These diverse mechanisms make Methyl salvianolate A a compelling candidate for further investigation in the context of neurodegenerative diseases and acute brain injury.
Data Presentation: Summary of Preclinical Findings
The following tables summarize the quantitative data from preclinical studies investigating the neuroprotective effects of salvianolate, a composition containing salvianolic acids including congeners of Methyl salvianolate A.
Table 1: In Vivo Neuroprotective Efficacy of Salvianolate in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Parameter | Model Group (MCAO) | Salvianolate-Treated Group | Reference |
| Infarct Area (%) | 28.28% | 12.9% | [4] |
| Neurological Deficit Score | Significantly impaired | Significantly improved | [3] |
| Apoptotic Cells (TUNEL) | Abundant | Significantly reduced | [3] |
| Dosage Regimen | - | 18 mg/kg, intraperitoneal injection | [3] |
| Dosage Regimen | - | 10.5, 21, 42 mg/kg, tail vein injection | [1][5] |
Table 2: Key Molecular Changes Following Salvianolate Treatment in Neuroprotection Models
| Signaling Pathway | Key Proteins | Effect of Salvianolate Treatment | Reference |
| Apoptosis | Caspase-3, Caspase-9, Bax | Inhibition/Downregulation | [4] |
| Bcl-2 | Upregulation | [4] | |
| Oxidative Stress | Nrf2, HO-1 | Activation/Upregulation | [1] |
| Reactive Oxygen Species (ROS) | Reduction | [4] | |
| Inflammation | RAGE, MMP9, COX-2, TNF-α, ICAM-1 | Downregulation | [1] |
| Pro-survival | HSP22, p-PKB (p-Akt) | Upregulation | [3] |
Experimental Protocols
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) in PC12 Cells
This protocol describes an in vitro model of ischemia-reperfusion injury using the PC12 cell line.
1. Cell Culture and Plating:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed PC12 cells into 96-well plates at a density of 1 x 10^4 cells/well for viability assays or into 6-well plates for protein analysis. Allow cells to adhere for 24 hours.
2. Oxygen-Glucose Deprivation (OGD):
-
Pre-treat cells with varying concentrations of Methyl salvianolate A (e.g., 0.1-40 µM) for a specified duration (e.g., 24 hours) before OGD.
-
To induce OGD, wash the cells twice with glucose-free DMEM.
-
Replace the medium with glucose-free DMEM and transfer the plates to a hypoxic incubator (e.g., 0.3-1% O2, 5% CO2, balance N2) at 37°C for a duration determined by optimization (e.g., 2-6 hours).[2][6]
3. Reperfusion:
-
After the OGD period, replace the glucose-free medium with complete, glucose-containing culture medium (with or without Methyl salvianolate A).
-
Return the cells to a normoxic incubator (21% O2, 5% CO2) for 24 hours to simulate reperfusion.[6]
4. Assessment of Neuroprotection:
-
Cell Viability: Quantify cell viability using an MTT or CCK-8 assay.
-
Apoptosis: Assess apoptosis using a TUNEL assay or by quantifying caspase-3 activity.
-
Protein Expression: Analyze the expression of key signaling proteins (e.g., Nrf2, HO-1, cleaved caspase-3) by Western blotting.
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol details a widely used animal model for focal cerebral ischemia.
1. Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).[7]
-
Maintain body temperature at 37°C using a heating pad.
2. MCAO Surgery:
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1]
-
Ligate the distal ECA and the proximal CCA.
-
Insert a nylon monofilament (e.g., 4-0) with a blunted, coated tip into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[7]
-
The duration of occlusion is typically 90-120 minutes for transient MCAO.
3. Reperfusion and Drug Administration:
-
After the occlusion period, carefully withdraw the filament to allow reperfusion.
-
Administer Methyl salvianolate A (e.g., 10.5, 21, 42 mg/kg) or vehicle control via tail vein or intraperitoneal injection at the onset of reperfusion and at subsequent time points as required by the experimental design.[1][3]
4. Evaluation of Neuroprotective Effects (at 24-72 hours post-MCAO):
-
Neurological Deficit Scoring: Assess neurological function using a standardized scoring system (e.g., Zea Longa score).
-
Infarct Volume Measurement:
-
Sacrifice the animals and remove the brains.
-
Section the brains into 2 mm coronal slices.
-
Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.[7][8]
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.[9][10]
-
-
Histology and Molecular Analysis:
-
Perform TUNEL staining on brain sections to assess apoptosis.[3]
-
Conduct Western blotting or immunohistochemistry on brain tissue homogenates to analyze the expression of target proteins.
-
Visualizations
Caption: General experimental workflow for assessing the neuroprotective effects of Methyl salvianolate A.
Caption: Key signaling pathways modulated by Methyl salvianolate A to exert its neuroprotective effects.
References
- 1. Neuroprotective effect of salvianolate lyophilized injection against cerebral ischemia in type 1 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Duration of Oxygen and Glucose Deprivation (OGD) Determines the Effects of Subsequent Reperfusion on Rat Pheochromocytoma (PC12) Cells and Primary Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvianolate increases heat shock protein expression in a cerebral ischemia-reperfusion injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Neuroprotective effect of salvianolate lyophilized injection against cerebral ischemia in type 1 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxygen glucose deprivation model of cerebral stroke in PC-12 cells: glucose as a limiting factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Correcting for Brain Swelling’s Effects on Infarct Volume Calculation After Middle Cerebral Artery Occlusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl Salvionolate A as a Lead Compound for Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Methyl salvionolate A and its potential as a lead compound for drug development, with a primary focus on its anti-inflammatory properties. While direct research on this compound is emerging, significant data from closely related methyl salicylate derivatives provide a strong rationale for its investigation. This document outlines the therapeutic potential, mechanism of action, quantitative data from related compounds, and detailed experimental protocols for in vitro evaluation.
Therapeutic Potential and Mechanism of Action
This compound, a methyl ester derivative of salvianolic acid A, is a promising candidate for drug development, particularly in the therapeutic area of inflammation. The broader class of methyl salicylate derivatives has demonstrated significant anti-inflammatory and potential anti-HIV activities.
Anti-Inflammatory Activity:
The primary mechanism of anti-inflammatory action for methyl salicylate derivatives involves the modulation of key inflammatory pathways. Research on compounds like Methyl salicylate 2-O-β-d-lactoside (MSL) has shown that they can significantly suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2] This cytokine inhibition is crucial in mitigating the inflammatory cascade characteristic of diseases like rheumatoid arthritis.
Furthermore, these compounds have been shown to inhibit the production of prostaglandin E2 (PGE2) by targeting cyclooxygenase (COX) enzymes.[1] Notably, some derivatives exhibit a more potent inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing inflammatory responses while minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1]
A central signaling pathway implicated in the anti-inflammatory effects of these compounds is the nuclear factor-kappa B (NF-κB) pathway.[1] By inhibiting the phosphorylation and subsequent degradation of IκBα, the nuclear translocation of the p65 subunit of NF-κB is blocked. This prevents the transcription of various pro-inflammatory genes, thereby dampening the inflammatory response.
Potential Anti-HIV Activity:
While specific studies on the anti-HIV activity of this compound are limited, there is evidence to suggest that methyl-containing natural products can exhibit antiviral properties. For instance, methyl gallate has been reported to inhibit HIV-1 replication by targeting viral entry and key viral enzymes such as reverse transcriptase and integrase. Although not directly demonstrated for this compound, this provides a rationale for investigating its potential in this therapeutic area.
Quantitative Data for Methyl Salicylate Derivatives
The following tables summarize the quantitative data for key anti-inflammatory activities of compounds structurally related to this compound.
Table 1: In Vitro Anti-Inflammatory Activity of Methyl Salicylate Glycosides (J12122 and J12123)
| Compound | Concentration | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) | NO Accumulation Inhibition (%) |
| J12122 | 3.0 µg/mL | Dose-dependent | Dose-dependent | Dose-dependent | 56.20 |
| J12123 | 3.0 µg/mL | Dose-dependent | Dose-dependent | Dose-dependent | 51.72 |
Data extracted from studies on LPS-induced RAW264.7 macrophage cells.[2]
Table 2: In Vitro Anti-Inflammatory Activity of Methyl Salicylate Derivative (M16)
| Compound | Concentration (µM) | TNF-α Release Inhibition | IL-6 Release Inhibition |
| M16 | 25 | Significant | Significant |
Data from studies on LPS-induced RAW264.7 macrophages.
Experimental Protocols
In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages
This protocol details the methodology to assess the anti-inflammatory effects of a test compound, such as this compound, by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
Supernatant Collection: Following incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of each cytokine at different concentrations of the test compound relative to the LPS-stimulated control.
COX-1 and COX-2 Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory activity of a test compound on COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compound (this compound)
-
Known COX inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) as positive controls
-
96-well plates
-
Plate reader
Procedure:
-
Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes according to the assay kit instructions.
-
Compound Incubation: In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations. Include a vehicle control and positive controls.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Measurement: Measure the absorbance at the appropriate wavelength using a plate reader at specified time intervals to determine the rate of reaction. The assay kit typically measures the peroxidase activity of COX.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Visualizations
References
- 1. Methyl salicylate lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "Methyl Salvionolate A" Stability in DMSO for In Vitro Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl salvionolate A is a compound of interest in various research fields, including anti-HIV-1 activity studies[1]. For in vitro high-throughput screening (HTS), compounds are typically dissolved and stored in dimethyl sulfoxide (DMSO). The stability of these stock solutions is critical for ensuring the reliability and reproducibility of experimental results. Degradation of a compound can lead to a decrease in its effective concentration and the formation of new products with potentially confounding biological activities.
This document provides a summary of the known stability of this compound in DMSO and outlines a general protocol for researchers to determine its stability under their specific laboratory conditions. The provided protocols are based on established methods for assessing compound stability in DMSO for HTS applications.
Stability of this compound in DMSO
Currently, there is limited publicly available, detailed stability data for this compound in DMSO over various time points and temperatures. One supplier recommends storing the compound in a solvent at -80°C for up to one year[1]. General studies on compound libraries in DMSO have shown that many compounds are stable for extended periods, especially when stored at low temperatures and protected from water absorption, which can accelerate degradation[2][3][4][5].
Table 1: Summary of Available and Recommended Storage Conditions for this compound
| Parameter | Recommendation/Data | Source |
| Storage Temperature (Powder) | -20°C for up to 3 years | [1] |
| Storage Temperature (In Solvent) | -80°C for up to 1 year | [1] |
| Recommended Solvent | DMSO | General Practice |
| Freeze-Thaw Cycles | Minimize; no significant loss after 11 cycles for many compounds. | [3][5] |
| Effect of Water in DMSO | Water can promote degradation; use anhydrous DMSO. | [2][3][5] |
Experimental Protocols
To ensure the integrity of this compound in your in vitro screens, it is highly recommended to perform an in-house stability study. The following is a general protocol for assessing the stability of this compound in DMSO using High-Performance Liquid Chromatography (HPLC).
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Anhydrous DMSO (biotechnology grade)
-
Amber glass vials or polypropylene tubes
-
Analytical balance
-
Vortex mixer
Protocol:
-
Equilibrate this compound powder to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in amber glass vials or polypropylene tubes to minimize freeze-thaw cycles.
Stability Study Design
Protocol:
-
Prepare a sufficient number of aliquots of the this compound stock solution.
-
Establish a "Time 0" baseline by immediately analyzing a fresh aliquot (in triplicate) using the HPLC method described below.
-
Store the remaining aliquots under various conditions relevant to your laboratory's workflow, for example:
-
Room temperature (e.g., 20-25°C)
-
Refrigerated (e.g., 4°C)
-
Frozen (e.g., -20°C and -80°C)
-
-
At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Allow the frozen aliquots to thaw completely at room temperature.
-
Analyze the samples by HPLC to determine the remaining concentration of this compound.
HPLC Analysis
A stability-indicating HPLC method should be used to separate the parent compound from any potential degradants. The following is a generic reversed-phase HPLC method that can be optimized for this compound.
Instrumentation and Conditions (Example):
-
HPLC System: With UV-Vis or Photodiode Array (PDA) detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of this compound (a PDA detector is useful for identifying peak purity)
-
Column Temperature: 30°C
Protocol:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Dilute a sample of the this compound stock solution to a suitable concentration for analysis.
-
Inject the diluted sample onto the HPLC column.
-
Record the chromatogram and integrate the peak area of this compound.
Data Analysis
-
Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample using the following formula:
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100%
-
Plot the percentage of remaining this compound against time for each storage condition.
-
A compound is generally considered stable if the remaining percentage is above 90-95%.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the stability of this compound in DMSO.
Hypothetical Signaling Pathway Modulation
While the specific signaling pathways modulated by this compound are not extensively detailed in the provided search results beyond its anti-HIV-1 activity, the following diagram illustrates a generic signaling cascade that can be targeted by small molecule inhibitors. This serves as a conceptual framework.
References
- 1. This compound | HIV Protease | TargetMol [targetmol.com]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl Salvionolate A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Methyl salvionolate A.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, following the convergent strategy outlined in the first total synthesis. The synthesis involves key steps such as the Wittig reaction, Horner-Wadsworth-Emmons (HWE) reaction, and the use of silyl protecting groups.
Protecting Group Strategy
Question 1: What are the best practices for the silyl protection of the catechol moieties in the starting materials?
Answer: The protection of the hydroxyl groups of catechols as silyl ethers is a critical step to prevent unwanted side reactions, such as oxidation, during the synthesis.[1] For the synthesis of this compound, tert-butyldimethylsilyl (TBS) groups are employed.
-
Recommended Protocol: Use tert-butyldimethylsilyl chloride (TBSCl) and imidazole in anhydrous N,N-dimethylformamide (DMF). This method, known as the Corey protocol, is highly effective for silylating alcohols.[2]
-
Troubleshooting - Low Yield:
-
Moisture: Ensure all glassware is oven-dried and reagents are anhydrous. Moisture will consume the silylating agent.
-
Imidazole Quality: Use high-purity imidazole.
-
Reaction Time/Temperature: While the reaction is typically fast, sterically hindered hydroxyls may require longer reaction times or slightly elevated temperatures. Monitor the reaction by Thin Layer Chromatography (TLC).
-
-
Troubleshooting - Side Reactions:
-
Incomplete Protection: This can lead to side reactions in subsequent steps. Ensure the reaction goes to completion by using a slight excess of TBSCl and imidazole.
-
Over-silylation: While less common with TBSCl due to its steric bulk, ensure you are using the correct stoichiometry.
-
Wittig Reaction for Fragment 2 Synthesis
The synthesis of a key intermediate aldehyde (Fragment 2) involves a Wittig reaction.
Question 2: I am getting a low yield in the Wittig reaction to form the alkene precursor to Fragment 2. What are the possible causes and solutions?
Answer: Low yields in the Wittig reaction can stem from several factors related to the ylide formation and the reaction with the aldehyde.
-
Ylide Formation:
-
Base: A strong base like n-butyllithium (n-BuLi) is typically used to deprotonate the phosphonium salt. Ensure the n-BuLi is fresh and accurately titrated.
-
Solvent: Use anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether. Traces of water or alcohols will quench the ylide.
-
Temperature: Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions.
-
-
Reaction with Aldehyde:
-
Aldehyde Purity: Ensure the aldehyde starting material is pure and free from acidic impurities.
-
Steric Hindrance: If either the ylide or the aldehyde is sterically hindered, the reaction may be slow and require longer reaction times or elevated temperatures.
-
Side Reactions: Lithium salts can sometimes stabilize the betaine intermediate, potentially leading to side products.[3] While often unavoidable with n-BuLi, minimizing excess base can sometimes help.
-
-
Work-up: The byproduct, triphenylphosphine oxide, can sometimes complicate purification. Proper chromatographic techniques are essential.
Question 3: How can I control the stereoselectivity (E/Z ratio) of the Wittig reaction?
Answer: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide.
-
Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters) are "stabilized" and generally lead to the (E)-alkene as the major product.[3][4]
-
Non-stabilized Ylides: Ylides with alkyl or aryl groups are "non-stabilized" and typically favor the (Z)-alkene.[3][4]
-
Reaction Conditions:
-
Salt-free conditions: Using bases like sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS) can favor the (Z)-isomer for non-stabilized ylides.
-
Presence of Lithium Salts: When using n-BuLi, the resulting lithium salts can decrease the (Z)-selectivity.
-
Horner-Wadsworth-Emmons (HWE) Reaction
The key coupling step to form the backbone of this compound is a Horner-Wadsworth-Emmons (HWE) reaction.
Question 4: My Horner-Wadsworth-Emmons (HWE) reaction has a low yield and poor E/Z selectivity. How can I optimize this step?
Answer: The HWE reaction is generally reliable for forming (E)-alkenes, and its byproducts are water-soluble, which aids in purification.[5] However, several factors can influence the outcome. The reported synthesis of (±)-Methyl salvionolate A used sodium hydride (NaH) as the base at 0 °C for 3 hours, achieving a 65% yield with an E/Z ratio of approximately 4:1.[2]
-
Troubleshooting - Low Yield:
-
Base: NaH is a strong base that must be handled under anhydrous conditions. Ensure the NaH dispersion is fresh and properly washed with an anhydrous solvent (like hexane) to remove mineral oil.
-
Phosphonate Reagent: Ensure the phosphonate is pure and dry.
-
Temperature: The reaction temperature can be critical. The reported synthesis found 0 °C to be optimal. Running the reaction at -78 °C with NaH or n-BuLi was less successful.[2]
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time.
-
-
Troubleshooting - Poor E/Z Selectivity:
-
The HWE reaction generally favors the (E)-isomer due to thermodynamic control.
-
Base and Cations: The choice of base and the corresponding metal cation can influence stereoselectivity. While NaH gives a 4:1 E/Z ratio, other bases like KHMDS or LiCl with DBU (Masamune-Roush conditions) could be explored to potentially improve (E)-selectivity.
-
Phosphonate Substituents: Bulky groups on the phosphonate ester can enhance (E)-selectivity.
-
Deprotection and Purification
Question 5: I am experiencing difficulty with the final deprotection of the silyl ethers. What are the common issues and solutions?
Answer: The final step is the removal of the silyl protecting groups to yield this compound.
-
Recommended Reagent: The reported synthesis successfully used triethylamine trihydrofluoride (Et3N•3HF) in pyridine at 0 °C, yielding 92% of the final product.[2]
-
Troubleshooting - Incomplete Deprotection:
-
Reagent Stoichiometry: Ensure a sufficient excess of the fluoride source is used to cleave all silyl ethers.
-
Reaction Time: Monitor the reaction by TLC until all starting material is consumed.
-
-
Troubleshooting - Side Reactions:
-
Ester Hydrolysis: Strong acidic or basic conditions can lead to the hydrolysis of the methyl ester. The use of Et3N•3HF in pyridine provides mildly acidic conditions that are generally compatible with the ester functionality.
-
Degradation of Polyphenols: The final product is a polyphenol and may be sensitive to oxidation. It is advisable to perform the work-up and purification promptly and to handle the final product under an inert atmosphere if possible.
-
Question 6: What are the recommended methods for purifying the final product, this compound?
Answer: this compound is a polar polyphenolic compound. Purification is typically achieved by silica gel chromatography.[2]
-
Chromatography System: Flash column chromatography is a suitable technique.
-
Solvent System:
-
For polar compounds, a mixture of a relatively polar solvent like ethyl acetate (EtOAc) and a non-polar solvent like hexanes is a good starting point.[6]
-
For very polar compounds, a system of methanol (MeOH) in dichloromethane (DCM) can be effective.[6] A gradient elution from a less polar to a more polar solvent system will likely be necessary to separate the product from less polar impurities.
-
-
Troubleshooting - Poor Separation:
-
Tailing: Phenolic compounds can sometimes tail on silica gel. Adding a small amount of a weak acid like acetic acid to the eluent can sometimes improve peak shape.
-
Irreversible Adsorption: Highly polar compounds can sometimes bind strongly to silica. Using a different stationary phase, such as reversed-phase silica (C18), might be an alternative. In this case, the eluent would be a mixture of water and a polar organic solvent like methanol or acetonitrile.
-
Quantitative Data Summary
Table 1: Horner-Wadsworth-Emmons Reaction Conditions and Yield
| Base | Temperature (°C) | Reaction Time (h) | Yield (%) | E/Z Ratio | Reference |
| NaH | 0 | 3 | 65 | ~4:1 | [2] |
| n-BuLi | -78 | - | Lower Yield | - | [2] |
| NaH | -78 | - | Lower Yield | - | [2] |
Table 2: Final Deprotection Step
| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Et3N•3HF | Pyridine | 0 | 92 | [2] |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction
This protocol is adapted from the reported synthesis of (±)-Methyl salvionolate A.[2]
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents).
-
Wash the NaH with anhydrous hexane (3x) to remove the mineral oil and decant the hexane carefully.
-
Add anhydrous tetrahydrofuran (THF).
-
-
Reaction:
-
Cool the NaH suspension to 0 °C in an ice bath.
-
Slowly add a solution of the phosphonate reagent (1.2 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the ylide.
-
Add a solution of the aldehyde (Fragment 2, 1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 3 hours, monitoring the progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography.
-
Protocol 2: Silyl Ether Deprotection
This protocol describes the final deprotection step to yield this compound.[2]
-
Preparation:
-
Dissolve the silyl-protected intermediate (1.0 equivalent) in anhydrous pyridine in a plastic or Teflon flask (to avoid etching of glass by HF).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
-
Reaction:
-
Slowly add triethylamine trihydrofluoride (Et3N•3HF, 10-12 equivalents) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour, monitoring by TLC.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with methanol.
-
Extract the mixture with dichloromethane (CH2Cl2) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the resulting residue by silica gel flash column chromatography to obtain (±)-Methyl salvionolate A.
-
Visualizations
Caption: Experimental workflow for the total synthesis of this compound.
Caption: Troubleshooting guide for the Horner-Wadsworth-Emmons reaction step.
References
- 1. The First Total Synthesis of (±)-Methyl Salvianolate A Using a Convergent Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Chromatography [chem.rochester.edu]
Technical Support Center: Stereoselective Synthesis of Methyl Salvionolate A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Methyl salvionolate A.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
The synthesis of this compound, a complex natural product, presents several key challenges. The main hurdles include:
-
Stereocontrol: Establishing the correct stereochemistry at the chiral center is a major difficulty. While a racemic synthesis has been reported, achieving high enantioselectivity requires specialized asymmetric synthesis strategies.[1]
-
Control of Olefin Geometry: The synthesis involves forming a carbon-carbon double bond via a Horner-Wadsworth-Emmons (HWE) or Wittig reaction, where achieving a high E/Z ratio is crucial for the final structure.[1][2]
-
Management of Multiple Protecting Groups: The molecule contains several hydroxyl groups that must be protected and deprotected. The deprotection of these groups, particularly silyl ethers, can be surprisingly difficult and lead to low yields or purification challenges.[1]
-
Purification: Isolation of the final product can be hindered by reagent byproducts, such as silicates from the deprotection step, which can complicate chromatographic purification.[1]
Q2: How can stereoselectivity be introduced in the synthesis of this compound?
While a total synthesis of (±)-Methyl salvionolate A (the racemic mixture) has been achieved, a stereoselective synthesis would require an asymmetric approach.[1] Drawing from the asymmetric synthesis of the parent compound, (+)-salvianolic acid A, a key strategy involves the asymmetric addition of an organometallic reagent to an optically pure starting material, such as a 2,3-epoxypropionate, in the presence of a Lewis acid like BF₃·Et₂O.[1] This approach establishes the chiral center early in the synthetic sequence.
Q3: Why is achieving high E/Z selectivity in the Horner-Wadsworth-Emmons (HWE) reaction important and how can it be controlled?
The HWE reaction is a critical step for constructing the α,β-unsaturated ester moiety in the backbone of this compound. The geometry of the resulting double bond (E vs. Z isomer) is integral to the final structure of the natural product. Poor selectivity leads to a mixture of diastereomers that can be difficult to separate, thus lowering the overall yield of the desired product. Control over the E/Z ratio is typically achieved by optimizing reaction conditions such as the base, temperature, and solvent. For instance, using sodium hydride (NaH) as the base at 0 °C has been shown to favor the desired E-isomer.[1]
Q4: What are the common issues encountered during the deprotection of multiple silyl ethers in this synthesis?
The synthesis of this compound utilizes silyl ethers (e.g., TBS ethers) to protect multiple hydroxyl groups.[1][3] A significant challenge arises during the final deprotection step. Conventional reagents like tetrabutylammonium fluoride (TBAF) have proven to be ineffective and problematic.[1] Key issues include:
-
Incomplete reaction: The deprotection may not go to completion, leaving partially protected intermediates.
-
Purification difficulties: A large excess of TBAF and the resulting silicide byproducts can co-elute with the desired product, making isolation challenging.[1]
-
Alternative reagents: More effective deprotection has been achieved using a combination of triethylamine trihydrofluoride (Et₃N•3HF) in pyridine.[1]
Q5: How can the purification of the final product be improved?
Purification of this compound can be complicated by byproducts from the preceding steps, especially the deprotection of silyl ethers. When standard reagents like TBAF are used, the final product is often contaminated with excess reagent and silicates.[1] To improve purification:
-
Choose an effective deprotection reagent: Using a reagent system like Et₃N•3HF in pyridine can lead to a cleaner reaction mixture and simplify purification.[1]
-
Aqueous Workup: A carefully designed aqueous workup can help remove a significant portion of water-soluble impurities before chromatography.
-
Chromatography Optimization: Standard silica gel chromatography is used, but the choice of solvent system is critical to ensure good separation of the product from any remaining impurities.
Troubleshooting Guides
Guide 1: Low E/Z Ratio in the Horner-Wadsworth-Emmons (HWE) Reaction
Problem: My HWE reaction to form the α,β-unsaturated ester is resulting in a low E/Z ratio, with a significant amount of the undesired Z-isomer.
| Potential Cause | Troubleshooting Action | Rationale |
| Incorrect Base | Switch to sodium hydride (NaH). | The counterion of the base can influence the stereochemical outcome of the HWE reaction. NaH is reported to give a good E/Z ratio in this synthesis.[1] |
| Low Temperature | Increase the reaction temperature to 0 °C and monitor the reaction. | While many HWE reactions are run at low temperatures (-78 °C) to favor the Z-isomer, warming the reaction to 0 °C can increase the proportion of the thermodynamically more stable E-isomer.[1] |
| Reaction Time | Allow the reaction to stir for at least 3 hours at 0 °C. | Sufficient reaction time is necessary to ensure the reaction goes to completion and to allow for equilibration to the more stable E-isomer.[1] |
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
To a solution of the phosphonate fragment in dry THF at 0 °C, sodium hydride (NaH, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred for 30 minutes at this temperature. A solution of the aldehyde fragment in dry THF is then added dropwise. The reaction mixture is stirred at 0 °C for 3 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by silica gel chromatography to yield the α,β-unsaturated ester.[1]
Guide 2: Incomplete or Difficult Deprotection of TBS Ethers
Problem: I am struggling to deprotect the tert-butyldimethylsilyl (TBS) ethers in the final step of the synthesis. Using TBAF results in a messy reaction and poor yield.
| Deprotection Conditions | Observed Outcome | Recommendation |
| TBAF in THF | Incomplete reaction; desired product not obtained. Purification is hindered by a great deal of TBAF and silicide byproducts.[1] | Avoid this reagent. The fluoride ion source and its counterion are not optimal for this substrate, leading to a complex mixture that is difficult to purify.[1] |
| Et₃N•3HF in Pyridine | Successful. The desired product, (±)-methyl salvionolate A, was obtained in 92% yield.[1] | Recommended Method. This reagent combination is effective for removing multiple TBS groups on this substrate and leads to a cleaner reaction profile, simplifying subsequent purification.[1] |
Experimental Protocol: Final Deprotection of TBS Ethers
To a solution of the fully protected intermediate in dry pyridine at 0 °C under a nitrogen atmosphere, triethylamine trihydrofluoride (Et₃N•3HF) is added. The reaction mixture is stirred for 1 hour and then diluted with methanol. The mixture is extracted with dichloromethane (CH₂Cl₂), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting residue is purified by silica gel chromatography to give (±)-methyl salvionolate A.[1]
Visualizations
Caption: Retrosynthetic analysis of (±)-Methyl salvionolate A.
Caption: Troubleshooting workflow for the HWE reaction.
References
Technical Support Center: Optimizing the Horner-Wadsworth-Emmons Step in Methyl Salvinolate A Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl salvionolate A. It provides targeted troubleshooting advice and frequently asked questions (FAQs) related to the crucial Horner-Wadsworth-Emmons (HWE) reaction step.
Troubleshooting Guide
The Horner-Wadsworth-Emmons reaction is a powerful tool for the formation of carbon-carbon double bonds, but its success can be influenced by various factors, especially in the context of complex and sterically demanding substrates like those in the this compound synthesis. This section addresses common issues encountered during this specific synthetic step.
Issue 1: Low or No Product Yield
A low yield of the desired α,β-unsaturated ester is a common challenge. Several factors can contribute to this issue.
-
Insufficient Deprotonation of the Phosphonate Reagent: The reaction initiates with the deprotonation of the phosphonate to form a nucleophilic carbanion. Incomplete deprotonation will lead to a lower concentration of the active nucleophile and consequently, a lower yield.
-
Troubleshooting:
-
Choice of Base: While sodium hydride (NaH) was successfully used in the synthesis of (±)-Methyl salvionolate A, other strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can be considered. However, in the reported synthesis, n-BuLi at -78 °C was not successful. The choice of base should be carefully considered based on the specific phosphonate reagent and substrate.
-
Base Quality and Equivalents: Ensure the base is fresh and of high purity. Using a slight excess of the base (e.g., 1.1-1.2 equivalents) can help drive the deprotonation to completion.
-
Reaction Temperature and Time: The deprotonation step is often carried out at a low temperature (e.g., -78 °C or 0 °C) to prevent side reactions. Allow sufficient time for the deprotonation to complete before adding the aldehyde. In the synthesis of (±)-Methyl salvionolate A, the successful condition involved deprotonation with NaH at 0 °C.[1]
-
-
-
Poor Reactivity of the Aldehyde: The aldehyde fragment in the this compound synthesis is a sterically hindered aromatic aldehyde with multiple bulky tert-butyldimethylsilyl (TBS) ether protecting groups. This steric hindrance can impede the approach of the phosphonate carbanion.
-
Troubleshooting:
-
Reaction Temperature and Time: Increasing the reaction temperature may provide the necessary activation energy to overcome the steric barrier. The successful synthesis of (±)-Methyl salvianolate A employed a reaction temperature of 0 °C for 3 hours.[1] Attempted reactions at -78 °C were unsuccessful, suggesting that a higher temperature is beneficial for this specific substrate.[1] Prolonging the reaction time can also lead to higher conversion.
-
Lewis Acid Additives: The use of Lewis acids like LiCl or MgBr₂ can sometimes enhance the electrophilicity of the aldehyde carbonyl group, promoting the nucleophilic attack.
-
-
-
Side Reactions: The complex nature of the starting materials can lead to undesired side reactions.
-
Troubleshooting:
-
Stability of Silyl Ethers: While silyl ethers are generally stable under HWE conditions, strong bases or prolonged reaction times at elevated temperatures could potentially lead to their cleavage. Monitor the reaction mixture for byproducts resulting from desilylation. If this is an issue, using milder bases or shorter reaction times might be necessary.
-
Aldol Condensation: Self-condensation of the aldehyde or reaction of the phosphonate carbanion with another phosphonate molecule are potential side reactions, though less common with stabilized phosphonates. Maintaining a low temperature during deprotonation and the addition of the aldehyde can minimize these side reactions.
-
-
Issue 2: Poor E/Z Stereoselectivity
The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-alkene. However, achieving high stereoselectivity can be challenging, particularly with complex substrates. The synthesis of (±)-Methyl salvionolate A reported an E/Z ratio of approximately 4:1.[1]
-
Factors Influencing Stereoselectivity:
-
Reaction Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically more stable (E)-isomer. The successful synthesis at 0 °C yielded a better E/Z ratio than the attempts at -78 °C.[1]
-
Nature of the Base and Cation: The counter-ion of the base can influence the stereochemical outcome. Lithium (Li⁺) salts are known to promote the formation of the (E)-alkene.
-
Structure of the Phosphonate Reagent: The steric bulk of the ester group on the phosphonate can influence the E/Z ratio.
-
Structure of the Aldehyde: The steric and electronic properties of the aldehyde play a crucial role. Aromatic aldehydes, like the one used in the this compound synthesis, generally give good (E)-selectivity.
-
-
Troubleshooting for Improved E-selectivity:
-
Temperature Optimization: Systematically screen different reaction temperatures (e.g., -20 °C, 0 °C, room temperature) to find the optimal balance between reaction rate and stereoselectivity.
-
Base and Additive Screening: Experiment with different bases (e.g., NaH, KH, LiHMDS) and the addition of lithium salts (e.g., LiCl, LiBr) to favor the formation of the (E)-isomer.
-
Solvent Effects: The choice of solvent can also impact stereoselectivity. Tetrahydrofuran (THF) is commonly used, but other ethereal solvents like 1,2-dimethoxyethane (DME) could be explored.
-
Frequently Asked Questions (FAQs)
Q1: What were the specific, successful conditions for the HWE step in the synthesis of (±)-Methyl salvionolate A?
A1: The successful Horner-Wadsworth-Emmons reaction in the synthesis of (±)-Methyl salvionolate A was achieved by treating the phosphonate reagent with sodium hydride (NaH) as the base in tetrahydrofuran (THF) at 0 °C for 3 hours. This reaction yielded the desired product in 65% yield with an E/Z ratio of approximately 4:1.[1]
Q2: Were there any unsuccessful conditions reported for the HWE step in this synthesis?
A2: Yes, the researchers reported that attempts to carry out the reaction using n-butyllithium (n-BuLi) at -78 °C or sodium hydride (NaH) at -78 °C were not successful.[1] This suggests that a higher temperature is necessary to promote the reaction for these specific substrates.
Q3: The aldehyde used in the synthesis is heavily functionalized with TBS protecting groups. Could this be a source of problems?
A3: Yes, the presence of multiple bulky tert-butyldimethylsilyl (TBS) ether groups on the aromatic aldehyde can present challenges. The primary concern is steric hindrance, which can slow down the reaction rate and potentially affect the stereoselectivity. The successful conditions at 0 °C, rather than -78 °C, indicate that overcoming this steric barrier requires a certain level of thermal energy.[1] While TBS ethers are generally robust, it is always good practice to monitor for any potential desilylation, especially if using stronger bases or higher temperatures for extended periods.
Q4: How can I purify the product from the HWE reaction mixture?
A4: The purification of the product from a Horner-Wadsworth-Emmons reaction typically involves an aqueous workup to remove the water-soluble phosphate byproduct. The crude product is then purified by column chromatography on silica gel. Given the complexity of the molecules in the this compound synthesis, careful selection of the eluent system for chromatography is crucial to achieve good separation of the desired product from any unreacted starting materials, the (Z)-isomer, and other potential byproducts.
Quantitative Data Summary
| Parameter | Successful Conditions[1] | Unsuccessful Conditions[1] |
| Base | Sodium Hydride (NaH) | n-Butyllithium (n-BuLi), Sodium Hydride (NaH) |
| Temperature | 0 °C | -78 °C |
| Reaction Time | 3 hours | Not specified |
| Yield | 65% | No product |
| E/Z Ratio | ~4:1 | Not applicable |
| Solvent | Tetrahydrofuran (THF) | Not specified |
Experimental Protocols
Successful Horner-Wadsworth-Emmons Reaction in the Synthesis of (±)-Methyl salvionolate A[1]
-
To a solution of the phosphonate reagent in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, typically a 60% dispersion in mineral oil, used in appropriate molar excess).
-
Stir the mixture at 0 °C for a specified period to allow for complete deprotonation and formation of the ylide.
-
Slowly add a solution of the aldehyde fragment in anhydrous THF to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 3 hours, monitoring the progress by a suitable technique (e.g., Thin Layer Chromatography - TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Perform an aqueous workup by extracting the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α,β-unsaturated ester.
Visualizations
References
Technical Support Center: Methyl Salvionolate A Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl salvionolate A. The information is designed to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
This compound is a methyl ester derivative of salvianolic acid A, a potent antioxidant and anti-inflammatory compound isolated from Salvia miltiorrhiza (Danshen). Its purification is crucial for accurate pharmacological studies, ensuring that the observed biological activity is attributable to the compound itself and not to impurities.
Q2: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound revolve around its stability and the presence of structurally similar compounds. Like other salvianolic acids, it is susceptible to degradation under certain conditions. Key challenges include:
-
Instability: Prone to degradation by heat, light, extreme pH, and oxidation.
-
Co-eluting Impurities: Separation from other salvianolic acids and phenolic compounds present in the natural extract or synthetic reaction mixture can be difficult.
-
Low Abundance: In natural sources, it may be present in smaller quantities compared to other salvianolic acids.
Q3: What are the typical impurities found with this compound?
During purification, common impurities may include:
-
Other Salvianolic Acids: Salvianolic acid A, salvianolic acid B, and their derivatives.
-
Starting Materials: In synthetic preparations, unreacted precursors and reagents.
-
Degradation Products: Isomers and oxidation products of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Extraction/Reaction: The compound is not efficiently extracted from the source material or the synthesis reaction is incomplete. | Optimize extraction parameters (solvent, temperature, time). For synthesis, ensure appropriate reaction conditions and stoichiometry.[1] |
| Degradation during Purification: Exposure to harsh conditions (e.g., high temperature, extreme pH, light) is causing the compound to break down. | Conduct purification steps at low temperatures and protect from light. Use neutral or slightly acidic mobile phases for chromatography. | |
| Poor Separation from Impurities: The target compound is being discarded with impurity fractions. | Optimize the chromatographic method (e.g., gradient, solvent system, column chemistry) for better resolution. | |
| Low Purity | Co-elution with Structurally Similar Compounds: Impurities have similar retention times to this compound. | Employ high-resolution chromatographic techniques such as preparative HPLC or counter-current chromatography. Consider using orthogonal separation methods (e.g., different column stationary phases). |
| Presence of Degradation Products: The compound is degrading during processing or storage. | Minimize exposure to heat, light, and oxygen. Store purified compound under inert gas at low temperatures. | |
| Peak Tailing or Broadening in Chromatography | Column Overload: Too much sample is being loaded onto the column. | Reduce the sample load. |
| Secondary Interactions: The compound is interacting with the stationary phase in undesirable ways. | Modify the mobile phase by adding a small amount of a competing agent (e.g., trifluoroacetic acid for reverse-phase chromatography). | |
| Column Degradation: The stationary phase of the column is no longer performing optimally. | Replace the column or use a guard column to protect it. |
Experimental Protocols
Protocol 1: Total Synthesis and Purification of (±)-Methyl Salvionolate A
This protocol describes a convergent strategy for the total synthesis of (±)-Methyl salvionolate A, followed by purification using silica gel chromatography.[1]
Synthesis:
The synthesis involves the Horner-Wadsworth-Emmons reaction to construct the α,β-unsaturated ester moiety, utilizing silyl protecting groups for the multiple hydroxyls. A key final step is the deprotection of the silyl groups.
Purification:
-
Reaction Quenching: After the final deprotection step, the reaction mixture is diluted with methanol.
-
Extraction: The mixture is extracted three times with dichloromethane (CH2Cl2).
-
Washing: The combined organic layers are washed with brine.
-
Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.
-
Silica Gel Chromatography: The resulting residue is purified by silica gel chromatography to yield (±)-Methyl salvionolate A as a yellow solid.
Quantitative Data:
| Step | Parameter | Value | Reference |
| Final Deprotection & Purification | Yield | 92% | [1] |
| Purity | Not explicitly stated, but implied to be high by NMR analysis | [1] |
Signaling Pathways
This compound is expected to share mechanisms of action with other salvianolic acids, primarily exhibiting anti-inflammatory and antioxidant effects. The "salvianolate" mixture has been shown to mitigate inflammation and oxidative stress by inhibiting the TGF-β/Smad signaling pathway.[2][3]
Diagram 1: Simplified Experimental Workflow for Purification
Caption: A general workflow for the purification of this compound.
Diagram 2: Postulated Anti-inflammatory Signaling Pathway
Caption: Postulated mechanism of this compound in inhibiting inflammation.
References
- 1. The First Total Synthesis of (±)-Methyl Salvianolate A Using a Convergent Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolate ameliorates inflammation and oxidative stress in high-glucose induced HK-2 cells by blocking TGF-β/Smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvianolate inhibits reactive oxygen species production in H(2)O(2)-treated mouse cardiomyocytes in vitro via the TGFβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of Methyl Salvianolate A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of Methyl salvianolate A during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Methyl salvianolate A?
A1: For initial stock solutions, Dimethyl sulfoxide (DMSO) is a common and effective solvent for compounds with low aqueous solubility.[1][2] A related compound, 9''-Methyl salvianolate B, shows high solubility in DMSO, up to 100 mg/mL.[3] It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q2: My Methyl salvianolate A precipitated when I added it to my aqueous buffer. What should I do?
A2: Precipitation upon addition to aqueous buffers is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The concentration of Methyl salvianolate A in your final aqueous solution may be above its solubility limit. Try using a lower final concentration.
-
Increase the percentage of co-solvent: While keeping the final DMSO concentration in your assay low (ideally below 0.5%), you might be able to use an intermediate dilution in a buffer containing a higher percentage of DMSO before the final dilution.[1][2]
-
Use a different solubilization strategy: Consider using surfactants like Tween-80 or complexation agents like cyclodextrins to improve solubility.
Q3: What is the maximum concentration of DMSO I can use in my cell culture experiment?
A3: The maximum tolerated concentration of DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% to avoid cytotoxicity.[1] Some robust cell lines may tolerate up to 1%, but it is always best to perform a dose-response curve to determine the specific tolerance of your cell line.[1][4] Primary cells are often more sensitive, and lower concentrations (e.g., <0.1%) may be necessary.[1]
Q4: Are there alternative methods to using DMSO for improving the solubility of Methyl salvianolate A?
A4: Yes, several other methods can be employed to enhance the solubility of hydrophobic drugs like Methyl salvianolate A. These include:
-
Co-solvents: Using a mixture of water-miscible solvents can increase solubility.[5][6][7]
-
Surfactants: These agents form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[7]
-
Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility.[8][9]
-
Lipid-based formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) can be effective.[9][10]
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can increase its solubility.[6]
Troubleshooting Guides
Issue 1: Precipitation of Methyl salvianolate A in Aqueous Buffer
-
Question: I dissolved Methyl salvianolate A in DMSO to make a stock solution. When I diluted it into my phosphate-buffered saline (PBS) for my experiment, the solution became cloudy. What happened and how can I fix this?
-
Answer: The cloudiness indicates that the Methyl salvianolate A has precipitated out of the solution. This happens when the concentration of the compound exceeds its solubility limit in the final aqueous buffer, even with a small amount of DMSO present.
Troubleshooting Steps:
-
Reduce Final Concentration: Your target concentration might be too high. Try a lower final concentration of Methyl salvianolate A.
-
Optimize Dilution Strategy: Instead of a single large dilution, perform serial dilutions. Also, try adding the DMSO stock solution to your buffer while vortexing to ensure rapid mixing.
-
Use a Formulation with Surfactants: For in vivo or some in vitro applications, a formulation containing a surfactant like Tween-80 can help maintain solubility. A formulation used for a similar compound, Methyl salvianolate B, consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[11] You could adapt this for your needs, ensuring the final concentrations of the excipients are compatible with your experimental system.
-
Issue 2: Cell Toxicity Observed in Control Group (Vehicle Control)
-
Question: I am seeing toxicity in my cell culture experiments even in the wells that only contain the vehicle (DMSO and buffer). What could be the cause?
-
Answer: This suggests that the concentration of your co-solvent, likely DMSO, is too high and is causing cytotoxicity.
Troubleshooting Steps:
-
Calculate Final DMSO Concentration: Double-check your calculations to ensure the final concentration of DMSO in your cell culture medium is within a safe range (ideally ≤ 0.5%).[1][4]
-
Perform a Vehicle Toxicity Assay: Before starting your experiments with Methyl salvianolate A, test a range of DMSO concentrations on your cells to determine the highest non-toxic concentration.
-
Reduce DMSO in Stock Solution: If possible, try to dissolve your Methyl salvianolate A in a smaller volume of DMSO to make a more concentrated stock. This will allow you to add a smaller volume to your final assay, thereby reducing the final DMSO concentration. However, be mindful of the solubility limit in pure DMSO.
-
Quantitative Data Summary
Table 1: Solubility of a Structurally Related Compound (9''-Methyl salvianolate B) in DMSO
| Compound | Solvent | Solubility | Source |
| 9''-Methyl salvianolate B | DMSO | 50 mg/mL | [11] |
| 9''-Methyl salvianolate B | DMSO | 100 mg/mL | [3] |
Note: This data is for a related compound and should be used as a guideline. The actual solubility of Methyl salvianolate A may vary.
Table 2: Recommended Maximum DMSO Concentrations for In Vitro Cell Culture
| Cell Type | Recommended Max. DMSO Concentration | Key Considerations | Source |
| Most Cell Lines | 0.5% - 1% | Perform a dose-response curve to determine the specific tolerance. | [1][12] |
| Primary Cells | < 0.1% | More sensitive to solvent toxicity. | [1] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Dilution in Aqueous Buffer
-
Weighing the Compound: Accurately weigh the desired amount of Methyl salvianolate A powder.
-
Preparing the Stock Solution:
-
Add the appropriate volume of 100% DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-50 mg/mL, depending on solubility).
-
Vortex or sonicate the solution to ensure the compound is fully dissolved.[11]
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[11]
-
Dilution for Experiments:
-
Thaw an aliquot of the stock solution.
-
Perform serial dilutions in your aqueous buffer (e.g., PBS or cell culture medium).
-
When diluting, add the DMSO stock solution to the buffer while vortexing to ensure rapid and even dispersion, which can help prevent precipitation.
-
Visualizations
Caption: Experimental workflow for preparing Methyl salvianolate A solutions.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. 9''-Methyl salvianolate B | TargetMol [targetmol.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.umcs.pl [journals.umcs.pl]
- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Methyl Salvionolate A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to diagnosing and resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of Methyl salvionolate A.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and how is it measured?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, exhibiting a "tail" that extends from the peak apex to the right.[1][2] In an ideal separation, peaks should be symmetrical and have a Gaussian shape.[3] Peak tailing is problematic because it can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the separation method or HPLC system.[2]
The degree of tailing is quantified using the USP Tailing Factor (Tf) . It is calculated as:
Tf = W₀.₀₅ / 2f
Where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
f is the distance from the peak's leading edge to the peak maximum at 5% height.[3]
An ideal symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing, and values above 1.5 or 2.0 often indicate a significant problem that requires correction.[2][4]
Q2: My this compound peak is tailing. What are the most likely causes?
This compound, as a phenolic acid ester, is susceptible to peak tailing primarily due to secondary interactions with the stationary phase. The most common causes can be grouped into four main categories:
-
Column-Related Issues: Problems with the analytical column are a frequent source of tailing for polar compounds. This includes interactions with the silica backbone, contamination, or physical degradation of the column bed.[2][5]
-
Mobile Phase Issues: The composition of the mobile phase, particularly its pH and buffer strength, is critical for controlling the peak shape of ionizable compounds like this compound.[6]
-
Sample and Injection Issues: Overloading the column or using an inappropriate sample solvent can lead to peak distortion.[7][8]
-
Instrumental (Extra-Column) Effects: Issues with the HPLC system itself, such as excessive tubing length or loose fittings, can contribute to peak broadening and tailing.[4][9]
Q3: Could the issue be with my HPLC column?
Yes, the column is a primary suspect. Here are the most common column-related problems:
-
Secondary Silanol Interactions: Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface.[5] The phenolic hydroxyl groups on this compound can form strong hydrogen bonds with these acidic silanols, delaying a portion of the analyte from eluting and causing a tail.[8] This is a very common cause of tailing for phenolic and basic compounds.[5]
-
Column Contamination: Accumulation of strongly retained sample matrix components or impurities on the column inlet frit or packing material can distort the flow path and lead to tailing for all peaks.[7][10]
-
Packing Bed Deformation: A void at the column inlet or channels within the packing bed can cause poor peak shape.[6] This can result from pressure shocks or operating at a high pH that dissolves the silica matrix.
-
Column Degradation: Over time, the bonded stationary phase can degrade, exposing more active silanol sites and increasing tailing.[2]
Q4: How does the mobile phase affect the peak shape of this compound?
The mobile phase is a powerful tool for correcting peak tailing:
-
Incorrect Mobile Phase pH: The phenolic hydroxyl groups of this compound are weakly acidic. If the mobile phase pH is too high (approaching the analyte's pKa), the compound can exist in both its neutral and ionized (anionic) forms. The ionized form interacts more strongly with the stationary phase, leading to tailing.[4] To suppress this ionization, it is crucial to maintain a low mobile phase pH, typically between 2.5 and 3.5, by adding an acidifier like formic acid or phosphoric acid.[2]
-
Insufficient Buffer Strength: If a buffer is used, its concentration should be sufficient (typically 10-50 mM) to control the pH effectively across the entire peak as the analyte passes through the column.[2][6]
-
Mobile Phase Contamination: Impurities in solvents or degradation of mobile phase components can also interfere with the chromatography and cause peak shape issues.[11]
Q5: Can my sample preparation or injection technique cause tailing?
Absolutely. Consider the following:
-
Column Overload: Injecting too much analyte mass (concentration overload) or too large a sample volume (volume overload) can saturate the stationary phase, leading to tailing or fronting peaks.[6][7][10] If you suspect overload, try diluting your sample or reducing the injection volume.
-
Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (i.e., more non-polar in reversed-phase) than your mobile phase, it can cause peak distortion.[8] The sample doesn't focus properly at the head of the column. Ideally, the sample solvent should be the same as, or weaker than, the initial mobile phase.[2]
Q6: What are "extra-column effects" and could they be the problem?
Extra-column effects refer to any contribution to peak broadening or tailing that occurs outside of the analytical column.[4] These effects are more pronounced in high-efficiency systems (UHPLC) or with early-eluting peaks. Key sources include:
-
Excessive Dead Volume: The volume within tubing, fittings, and the detector flow cell contributes to peak dispersion. Using tubing with a wide internal diameter or excessive length between the injector, column, and detector is a common cause.[4][9]
-
Leaking Fittings: A poor connection between the column and tubing can create a small void, leading to peak distortion.[9]
Systematic Troubleshooting Guide
When encountering peak tailing with this compound, a systematic approach is the most efficient way to identify and resolve the issue. The following workflow provides a logical sequence of steps to diagnose the problem.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Troubleshooting Summary and Solutions
The table below summarizes the common causes of peak tailing for this compound and provides recommended actions.
| Potential Cause | Common Observation(s) | Recommended Solution(s) |
| Secondary Silanol Interactions | Tailing is specific to this compound or other polar analytes. | Lower mobile phase pH to 2.5-3.5 with 0.1% formic or acetic acid. Use a modern, high-purity, end-capped column.[4] |
| Column Overload | Peak shape worsens at higher concentrations; retention time may shift. | Dilute the sample or reduce the injection volume.[6] |
| Incorrect Mobile Phase pH | Tailing is pH-dependent. | Adjust mobile phase pH to be at least 2 units below the analyte's pKa. For phenolic compounds, pH 2.5-3.5 is a good starting point.[6] |
| Column Contamination / Blockage | All peaks in the chromatogram show tailing or splitting; backpressure increases.[7] | Filter all samples and mobile phases. Use a guard column.[10] Flush the column with a strong solvent or, if necessary, replace it.[9] |
| Extra-Column Volume | All peaks, especially early eluting ones, show symmetrical broadening or tailing. | Use shorter, narrower internal diameter (e.g., 0.005") PEEK tubing.[4] Ensure all fittings are tight and correctly installed. |
| Sample Solvent Mismatch | Distorted or split peaks. | Dissolve the sample in the initial mobile phase composition or a weaker solvent.[8] |
| Column Void / Bed Collapse | Sudden drop in backpressure and tailing/splitting of all peaks. | The column is likely damaged and should be replaced.[6] |
Key Experimental Protocols
Protocol 1: Recommended Mobile Phase for this compound
To minimize silanol interactions and ensure consistent protonation of the analyte, an acidified mobile phase is recommended.
-
Mobile Phase A (Aqueous):
-
Measure 1000 mL of HPLC-grade water into a clean mobile phase bottle.
-
Carefully add 1.0 mL of formic acid (or acetic acid) to achieve a 0.1% v/v concentration.
-
Mix thoroughly and degas the solution using sonication or vacuum filtration.
-
-
Mobile Phase B (Organic):
-
Measure 1000 mL of HPLC-grade acetonitrile (or methanol) into a second mobile phase bottle.
-
Carefully add 1.0 mL of formic acid to achieve a 0.1% v/v concentration.
-
Mix thoroughly and degas.
-
-
Analysis:
-
Start with a gradient elution method (e.g., 10% B to 90% B over 15 minutes) to determine the optimal elution conditions.
-
Equilibrate the column with the initial mobile phase composition for at least 10 column volumes before the first injection.
-
Protocol 2: General Reversed-Phase Column Flushing Procedure
If column contamination is suspected, a systematic flush with solvents of varying polarity can help restore performance. Always check the column manufacturer's guidelines for solvent compatibility and pressure limits.
-
Disconnect the column from the detector.
-
Flush the column with at least 20 column volumes of each of the following solvents in order, at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column):
-
Your mobile phase without buffer salts (e.g., water/organic mix).
-
100% HPLC-Grade Water
-
100% Isopropanol
-
100% Methylene Chloride (if compatible)
-
100% Isopropanol
-
100% HPLC-Grade Acetonitrile or Methanol
-
-
Store the column in a suitable solvent (typically acetonitrile) or re-equilibrate with your mobile phase for analysis.
References
- 1. uhplcs.com [uhplcs.com]
- 2. uhplcs.com [uhplcs.com]
- 3. waters.com [waters.com]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. mastelf.com [mastelf.com]
Technical Support Center: Interference of Methyl Salvionolate A in High-Throughput Screening (HTS) Assays
This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter issues with Methyl salvionolate A in high-throughput screening (HTS) assays. The information provided here will help in identifying potential assay interference, troubleshooting unexpected results, and confirming true biological activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in HTS?
This compound is a polyphenolic compound derived from Salvia miltiorrhiza, a herb used in traditional Chinese medicine. While it has reported biological activities, its chemical structure contains catechol moieties. Catechols are a well-documented class of Pan-Assay Interference Compounds (PAINS).[1] PAINS are known to frequently cause false-positive results in HTS assays through various non-specific mechanisms.
Q2: How does the catechol structure in this compound cause assay interference?
The primary mechanism of interference stems from the catechol group's susceptibility to oxidation. Under typical assay conditions (e.g., neutral to basic pH, presence of oxygen), catechols can be oxidized to form highly reactive electrophilic o-quinones. These quinones can then interfere with assays in several ways:
-
Covalent Modification of Proteins: o-Quinones can react non-specifically with nucleophilic residues on proteins, such as cysteine and lysine, leading to covalent modification and inhibition of enzyme activity.
-
Redox Cycling and Reactive Oxygen Species (ROS) Production: The oxidation of catechols can generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). ROS can damage proteins and other assay components, leading to false signals.
-
Formation of Aggregates: Some polyphenolic compounds are known to form aggregates that can sequester and inhibit enzymes non-specifically.
-
Interference with Assay Detection: Colored oxidation products or the intrinsic properties of the compound may interfere with colorimetric or fluorescence-based readouts.
Q3: Is there direct evidence of this compound or related compounds causing HTS interference?
Yes. The closely related compound, Salvianolic acid A, which also contains catechol moieties, has been identified as a PAIN in H.T.S. campaigns.[1] In one study, Salvianolic acid A was flagged as a PAIN due to its catechol structure and subsequently failed to show reproducible inhibitory activity in a rescreening effort, suggesting it was a false positive.[1] Given the structural similarity, it is highly probable that this compound will exhibit similar interfering behavior in many HTS assays.
Troubleshooting Guide
If you have identified this compound as a hit in your primary HTS screen, it is crucial to perform secondary and counter-screens to rule out assay artifacts.
Issue 1: this compound shows potent activity in my primary screen.
Troubleshooting Steps:
-
Structural Alert Analysis:
-
Action: Examine the structure of this compound. The presence of two catechol groups is a strong indicator of potential PAINS behavior.
-
Rationale: PAINS filters are computational tools designed to identify compounds with substructures known to cause assay interference. The catechol moiety is a well-known PAINS alert.[1]
-
-
Orthogonal Assays:
-
Action: Confirm the activity of this compound in a secondary assay that uses a different detection method or technology (e.g., if the primary assay is fluorescence-based, use a label-free method like surface plasmon resonance or mass spectrometry).
-
Rationale: If the observed activity is an artifact of the primary assay technology, it is unlikely to be replicated in an orthogonal assay.
-
-
Detergent and Reducing Agent Controls:
-
Action: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) and a reducing agent (e.g., Dithiothreitol - DTT).
-
Rationale: Detergents can disrupt compound aggregates, a common cause of non-specific inhibition. Reducing agents can prevent the oxidation of catechols to reactive quinones. A significant loss of activity in the presence of these agents suggests non-specific interference.
-
Issue 2: The inhibitory effect of this compound is not reproducible.
Troubleshooting Steps:
-
Incubation Time and Order of Addition:
-
Action: Vary the pre-incubation time of this compound with the target protein. Also, test different orders of reagent addition.
-
Rationale: Time-dependent inhibition can be a hallmark of reactive compounds that covalently modify their target. The formation of reactive quinones from catechols is also a time-dependent process.
-
-
Compound Stability Assessment:
-
Action: Analyze the stability of this compound in the assay buffer over time using techniques like HPLC or LC-MS.
-
Rationale: Degradation or oxidation of the compound in the assay buffer can lead to inconsistent results.
-
Issue 3: How can I confirm if this compound is a true inhibitor of my target?
Confirmation Steps:
-
Direct Target Engagement Assays:
-
Action: Utilize biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays (TSA) to demonstrate direct binding of the compound to the target protein.
-
Rationale: These methods provide evidence of a direct interaction between the compound and the target, which is essential for confirming true inhibition.
-
-
Mechanism of Action Studies:
-
Action: If direct binding is confirmed, perform detailed kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Rationale: Understanding the mechanism of action provides further evidence for a specific and biologically relevant interaction.
-
Data Presentation
Table 1: Summary of Potential Interference Mechanisms of this compound
| Interference Mechanism | Description | Key Experimental Indicator |
| Covalent Modification | The oxidized catechol moiety (o-quinone) reacts with nucleophilic residues on proteins. | Time-dependent inhibition, loss of activity with reducing agents. |
| Redox Cycling | The compound undergoes oxidation-reduction cycles, generating reactive oxygen species (ROS). | Assay signal is sensitive to the presence of antioxidants. |
| Aggregation | The compound forms colloidal aggregates that sequester and non-specifically inhibit proteins. | Activity is attenuated by the addition of non-ionic detergents. |
| Assay Technology Interference | The compound or its degradation products absorb light or fluoresce at the assay wavelength. | Discrepancy between orthogonal assays with different detection methods. |
Experimental Protocols
Protocol 1: Assessing Compound Aggregation using Triton X-100
-
Prepare a stock solution of this compound in DMSO.
-
Set up two sets of assay reactions.
-
To one set, add the standard assay buffer.
-
To the second set, add assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
Add this compound to both sets of reactions at the desired concentration.
-
Initiate the reaction and measure the activity.
-
Interpretation: A significant decrease in the inhibitory activity of this compound in the presence of Triton X-100 is indicative of aggregation-based inhibition.
Protocol 2: Evaluating the Role of Oxidation using Dithiothreitol (DTT)
-
Prepare a stock solution of this compound in DMSO.
-
Set up two sets of assay reactions.
-
To one set, add the standard assay buffer.
-
To the second set, add assay buffer supplemented with a reducing agent such as 1 mM DTT.
-
Pre-incubate both sets for 15-30 minutes at room temperature.
-
Add this compound to both sets of reactions.
-
Initiate the reaction and measure the activity.
-
Interpretation: A significant reduction in the inhibitory effect of this compound in the presence of DTT suggests that its activity is dependent on oxidation.
Visualizations
Caption: Proposed pathway for this compound interference in HTS assays.
Caption: Troubleshooting workflow for hits like this compound.
References
"Methyl salvionolate A" long-term storage and stability assessment
This technical support center provides guidance on the long-term storage and stability assessment of Methyl salvianolate A. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific long-term stability data for Methyl salvianolate A is limited. The recommendations provided below are based on available data for structurally related compounds, such as other salvianolic acids and methyl esters. It is crucial for researchers to validate these recommendations for their specific batches and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid Methyl salvianolate A?
A1: Based on data for the related compound Methyl salvianolate B, solid Methyl salvianolate A should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, a shelf life of up to 3 years may be expected.[1] For optimal stability, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen).
Q2: How should I store solutions of Methyl salvianolate A?
A2: Solutions of Methyl salvianolate A are expected to be less stable than the solid form. For short-term storage (up to 1 month), solutions prepared in a suitable solvent (e.g., DMSO) can be stored at -20°C. For longer-term storage (up to 1 year), it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.[1] Solutions should be protected from light.
Q3: What are the primary factors that can cause degradation of Methyl salvianolate A?
A3: As a phenolic compound, Methyl salvianolate A is susceptible to degradation by:
-
Oxidation: The catechol moieties in its structure are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and metal ions.
-
Hydrolysis: The ester linkage in the molecule can be hydrolyzed, especially under acidic or basic conditions.
-
Light: Exposure to UV or visible light can lead to photodegradation.
-
Elevated Temperature: Higher temperatures will accelerate the rates of all degradation pathways.
Q4: What are the visual signs of Methyl salvianolate A degradation?
A4: Degradation of Methyl salvianolate A, which is typically a yellow solid, may be indicated by a color change (e.g., darkening to brown or black). For solutions, the appearance of precipitates or a change in color can also signify degradation. However, significant degradation can occur without any visible changes. Therefore, analytical testing is necessary to confirm stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low potency or activity in experiments. | Degradation of Methyl salvianolate A during storage. | 1. Verify storage conditions (temperature, light, and moisture protection). 2. Perform a purity/potency check using a validated analytical method (e.g., HPLC). 3. If degradation is confirmed, obtain a fresh batch of the compound. |
| Inconsistent experimental results between different aliquots. | Improper aliquoting and storage of solutions, leading to variable degradation. | 1. Ensure solutions are aliquoted into single-use volumes to avoid multiple freeze-thaw cycles. 2. Store aliquots at -80°C for long-term use. 3. Use fresh, properly stored aliquots for each experiment. |
| Appearance of new peaks in the HPLC chromatogram of a stored sample. | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Characterize the new peaks using techniques like LC-MS or NMR to understand the degradation pathway. 3. Optimize storage conditions to minimize the formation of these degradants. |
Experimental Protocols
Stability-Indicating HPLC Method (Adapted from methods for related compounds)
This method can be used as a starting point and must be validated for your specific application.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve an accurately weighed amount of Methyl salvianolate A in a suitable solvent (e.g., methanol or DMSO) to a known concentration.
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Study
A forced degradation study is essential to develop and validate a stability-indicating method.
-
Acid Hydrolysis: Incubate a solution of Methyl salvianolate A in 0.1 M HCl at 60°C for a specified period.
-
Base Hydrolysis: Incubate a solution in 0.1 M NaOH at room temperature for a specified period.
-
Oxidative Degradation: Treat a solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C).
-
Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
Analyze all stressed samples by the HPLC method to assess the degradation and to ensure that the degradation products are well-separated from the parent peak.
Data Presentation
Recommended Storage Conditions (Based on related compounds)
| Form | Temperature | Duration | Protection |
| Solid | -20°C | Up to 3 years[1] | Tightly sealed, protect from light and moisture |
| Solution | -20°C | Up to 1 month[2] | Tightly sealed, protect from light |
| Solution | -80°C | Up to 1 year[1] | Tightly sealed, protect from light |
Visualizations
Caption: Experimental workflow for a forced degradation study of Methyl salvianolate A.
Caption: Potential degradation pathways for Methyl salvianolate A.
Caption: Troubleshooting logic for addressing stability issues with Methyl salvianolate A.
References
"Methyl salvionolate A" method refinement for consistent biological results
Technical Support Center: Method Refinement for Salvianolic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable biological results when working with salvianolic acids, including compounds like Methyl Salvionolate A.
Troubleshooting Guide
Researchers may encounter variability in their experimental outcomes when working with salvianolic acids. This guide provides a structured approach to identifying and resolving common issues.
Table 1: Common Experimental Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low or No Biological Activity | Compound Degradation: Salvianolic acids can be sensitive to light, temperature, and pH. Improper storage can lead to loss of activity. | Store stock solutions in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Incorrect Solvent: The choice of solvent can impact the solubility and stability of the compound. | Salvianolic acids are generally water-soluble.[1] For cell culture experiments, dissolve in a minimal amount of DMSO and then dilute with culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%). | |
| Suboptimal Concentration: The effective concentration of salvianolic acids can vary significantly depending on the cell type and assay. | Perform a dose-response study to determine the optimal concentration range for your specific experimental model. Concentrations can range from µg/mL to mg/kg in animal studies.[2][3][4] | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to significant variations in results. | Ensure a homogenous cell suspension before and during seeding. After seeding, gently agitate the plate in a cross-like motion to ensure even distribution. |
| Edge Effects: Cells in the outer wells of a plate are more susceptible to evaporation and temperature fluctuations, which can affect their growth and response to treatment. | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium to maintain humidity. | |
| Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or reagents is a common source of variability. | Use calibrated pipettes and proper pipetting techniques. For small volumes, use a fresh tip for each replicate. | |
| Inconsistent Results Across Experiments | Cell Passage Number: The biological characteristics of cell lines can change with increasing passage number, affecting their response to treatment. | Use cells within a consistent and low passage number range for all experiments. Regularly thaw fresh vials of cells to maintain consistency. |
| Reagent Variability: Differences in batches of media, serum, or other reagents can introduce variability. | Use the same batch of critical reagents for a set of related experiments whenever possible. If a new batch must be used, perform a validation experiment to ensure consistency. | |
| Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism and signaling, leading to unreliable results. | Regularly test cell cultures for mycoplasma contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for salvianolic acids?
A1: Salvianolic acids, such as salvianolic acid A (SAA) and salvianolic acid B (SAB), exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[5][6][7] Their mechanisms of action are multifaceted and involve the modulation of several key signaling pathways, including:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition by salvianolic acids can induce apoptosis in cancer cells.[8][9]
-
MAPK Pathway: This pathway regulates various cellular processes, including proliferation, differentiation, and apoptosis.[5][10]
-
NF-κB Pathway: A key regulator of inflammation, the inhibition of this pathway by salvianolic acids contributes to their anti-inflammatory effects.[7][8]
-
Nrf2/HO-1 Pathway: Activation of this pathway by salvianolic acids enhances the cellular antioxidant defense system.[10]
Q2: How should I prepare and store stock solutions of salvianolic acids?
A2: Due to their potential instability, it is crucial to handle and store salvianolic acids properly. For in vitro experiments, prepare a high-concentration stock solution in an appropriate solvent like DMSO. Aliquot the stock solution into small, single-use vials and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. When preparing working solutions, thaw a fresh aliquot and dilute it to the final desired concentration in the appropriate cell culture medium or buffer immediately before use.
Q3: What are typical effective concentrations for in vitro and in vivo experiments?
A3: The effective concentration of salvianolic acids can vary widely depending on the specific compound, the biological system being studied, and the experimental endpoint.
-
In Vitro: For cell-based assays, concentrations can range from the low micromolar to the high micromolar range. For example, salvianolic acid B has been shown to be effective in a wound healing assay at concentrations of 25, 50, and 75 µg/mL.[4]
-
In Vivo: In animal models, dosages can range from 50 to 200 mg/kg.[2][3]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: Are there any known issues with the bioavailability of salvianolic acids?
A4: Yes, while salvianolic acids are water-soluble, they can have low bioavailability when administered orally.[1][11] This is an important consideration for the design of in vivo studies. For preclinical research, intraperitoneal injection is a common administration route to bypass issues of oral absorption.[11]
Experimental Protocols
The following are generalized protocols for key experiments commonly used to assess the biological activity of salvianolic acids. These should be optimized for your specific cell lines and experimental conditions.
1. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the salvianolic acid in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Western Blot Analysis of Signaling Pathways
This technique is used to detect changes in the expression and phosphorylation of proteins in a specific signaling pathway.
-
Cell Lysis: After treatment with the salvianolic acid, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-total-Akt) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: General experimental workflow for assessing the bioactivity of salvianolic acids.
Caption: Simplified PI3K/Akt signaling pathway and points of inhibition by salvianolic acids.
References
- 1. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Biological activities of salvianolic acid B from Salvia miltiorrhiza on type 2 diabetes induced by high-fat diet and streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Wound Healing Activity of Salvianolic Acid B on In Vitro Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 11. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthetic "Methyl salvionolate A"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthetic "Methyl salvianolate A". Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing variable results in our biological assays between different batches of synthetic "Methyl salvianolate A". What are the potential causes?
Batch-to-batch variability in synthetic compounds can arise from several factors throughout the manufacturing process.[1] For "Methyl salvianolate A", key areas to investigate include:
-
Purity Profile: The percentage of the main compound may differ, and the presence of even minor impurities can significantly impact biological activity.
-
Impurity Identity: The specific types of impurities can vary. Some may be structurally related and have their own biological effects, while others might be residual reagents or byproducts from the synthesis.
-
Physicochemical Properties: Differences in crystallinity, polymorphism, or amorphous content between batches can affect solubility and bioavailability in your experiments.[1]
-
Stability: "Methyl salvianolate A" may have degraded during storage, leading to a decrease in potency and an increase in degradation products.
Q2: What are the common impurities that can arise during the synthesis of "Methyl salvianolate A"?
The synthesis of (±)-"Methyl Salvianolate A" typically involves a Horner-Wadsworth-Emmons (HWE) reaction and the use of silyl protecting groups.[2][3] Potential impurities can originate from these key steps:
-
Horner-Wadsworth-Emmons Reaction:
-
(Z)-Isomers: The HWE reaction predominantly forms the (E)-alkene, but (Z)-isomers can also be produced as a minor byproduct.[4][5]
-
Unreacted Starting Materials: Incomplete reaction can leave residual aldehyde and phosphonate starting materials.
-
Byproducts of the Base: The choice of base can lead to side reactions. For example, using sodium hydride (NaH) requires an aprotic solvent, and incomplete reaction can leave residual NaH which could affect other functional groups.[6]
-
-
Silyl Ether Deprotection:
-
Incomplete Deprotection: Residual silyl ether groups on the hydroxyl moieties of "Methyl salvianolate A" can be present if the deprotection step is not driven to completion.
-
Silyl Migration: Under certain conditions, silyl groups can migrate between different hydroxyl positions, leading to isomeric impurities.[7]
-
Side Reactions from Reagents: The reagents used for deprotection, such as fluoride sources (e.g., TBAF) or acidic conditions, can sometimes lead to unwanted side reactions if not carefully controlled.[7][8]
-
Q3: How can we assess the purity and consistency of our "Methyl salvianolate A" batches?
A multi-pronged analytical approach is recommended to ensure the quality and consistency of each batch.
-
Chromatographic Methods (HPLC/UHPLC): High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection is the standard for determining purity and quantifying known impurities.[1][9]
-
Mass Spectrometry (LC-MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown impurities and degradation products by providing molecular weight information.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of "Methyl salvianolate A" and identifying any structural isomers or major impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups and can serve as a fingerprinting technique to compare the overall similarity of different batches.[2][3][9]
-
Karl Fischer Titration: To determine the water content, which can affect stability and accurate weighing.
-
X-Ray Diffraction (XRD): To assess the crystallinity and polymorphic form of the solid material.[9]
Troubleshooting Guides
Issue 1: Inconsistent Purity Values by HPLC Between Batches
Possible Causes:
-
Variations in the synthetic process.
-
Degradation of the compound.
-
Issues with the analytical method itself.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent HPLC purity.
Detailed Steps:
-
Verify HPLC Method: Ensure you are using a validated, stability-indicating HPLC method. Check that the column, mobile phase composition and pH, flow rate, and column temperature are all correct and consistent.[1]
-
Review Storage Conditions: Confirm that all batches have been stored under the recommended conditions (e.g., -20°C, protected from light and moisture). Improper storage can lead to degradation.
-
Re-analyze Batches: If possible, re-analyze the problematic batches simultaneously with a well-characterized reference standard. This will help differentiate between actual batch differences and analytical variability.
-
Characterize Impurities: Use LC-MS to get molecular weight information for the impurity peaks observed in the HPLC chromatogram.[10][11] This will help in identifying their structures and potential origins.
-
Review Synthesis Report: Examine the synthesis and purification records for each batch. Look for any documented deviations in reaction times, temperatures, reagent sources, or solvent lots.
Issue 2: Reduced or No Biological Activity in an Experiment
Possible Causes:
-
Degradation of "Methyl salvianolate A" in solution.
-
Low purity of the specific batch.
-
Inaccurate concentration of the dosing solution.
-
The compound has precipitated out of the experimental medium.
Troubleshooting Workflow:
Caption: Troubleshooting loss of biological activity.
Detailed Steps:
-
Verify Solution Preparation: Review your protocol for preparing the stock and dosing solutions. Ensure the correct solvent was used and that the compound was fully dissolved. Whenever possible, use freshly prepared solutions, as polyphenolic compounds can be unstable in certain solvents.
-
Confirm Batch Purity: Check the Certificate of Analysis for the purity of the batch . If there are doubts, re-confirm the purity using HPLC.
-
Assess Solubility in Media: "Methyl salvianolate A" may have limited solubility in aqueous cell culture media. After adding the compound to your experimental system, visually inspect for any signs of precipitation.
-
QC of Dosing Solution: Prepare your dosing solution as you would for the experiment and then analyze its concentration using a validated HPLC method. This will confirm accurate dosing.
-
Investigate Assay System: If the compound's integrity and concentration are confirmed, investigate other components of your experimental setup. This includes cell viability, reagent quality, and instrument calibration.
Quantitative Data Summary
The following table provides typical quality control specifications for high-purity synthetic polyphenolic compounds intended for research use. These are general guidelines, and specific projects may require tighter specifications.
| Parameter | Method | Typical Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Purity | HPLC/UHPLC (at 280 nm) | ≥ 98.0% |
| Individual Impurity | HPLC/UHPLC | ≤ 0.5% |
| Total Impurities | HPLC/UHPLC | ≤ 2.0% |
| Residual Solvents | GC-HS | ≤ 0.5% (e.g., Methanol, Acetonitrile) |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
Experimental Protocols
Protocol 1: HPLC Purity Analysis of "Methyl salvianolate A"
This protocol provides a general method for the purity assessment of "Methyl salvianolate A". Method optimization may be required.
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
Time (min) %A %B 0 90 10 20 50 50 25 10 90 30 10 90 31 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve "Methyl salvianolate A" in methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
Protocol 2: LC-MS Impurity Profiling
This protocol is for the identification of impurities and degradation products.
-
Instrumentation: LC-MS system (e.g., Q-TOF or Orbitrap for high-resolution mass data).
-
LC Conditions: Use the same column and mobile phase conditions as in the HPLC purity analysis protocol.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
-
Scan Range: m/z 100 - 1000.
-
Data Acquisition: Full scan for initial screening, followed by targeted MS/MS (product ion scan) on observed impurity masses to obtain fragmentation data for structural elucidation.
-
Signaling Pathway Diagrams
"Methyl salvianolate A" and related salvianolic acids have been shown to modulate key signaling pathways involved in inflammation, fibrosis, and cell survival. Understanding these pathways can help in interpreting experimental results.
TGF-β/Smad Signaling Pathway
Salvianolates have been reported to inhibit the TGF-β1/Smad2/3 signaling pathway, which is a key regulator of fibrosis and inflammation.[12][13]
Caption: Inhibition of the TGF-β/Smad pathway.
PI3K/Akt Signaling Pathway
Salvianolic acids have also been shown to modulate the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[14][15][16]
Caption: Modulation of the PI3K/Akt survival pathway.
References
- 1. turkjps.org [turkjps.org]
- 2. FTIR spectroscopy: a new valuable tool to classify the effects of polyphenolic compounds on cancer cells [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chimia.ch [chimia.ch]
- 11. lcms.cz [lcms.cz]
- 12. Salvianolate reduces atrial fibrillation through suppressing atrial interstitial fibrosis by inhibiting TGF-β1/Smad2/3 and TXNIP/NLRP3 inflammasome signaling pathways in post-MI rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. JNK/PI3K/Akt signaling pathway is involved in myocardial ischemia/reperfusion injury in diabetic rats: effects of salvianolic acid A intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JNK/PI3K/Akt signaling pathway is involved in myocardial ischemia/reperfusion injury in diabetic rats: effects of salvianolic acid A intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Salvianolic acid A, a novel PI3K/Akt inhibitor, induces cell apoptosis and suppresses tumor growth in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the Anti-HIV-1 Activity of Methyl Salvionolate A and Salvianolic Acid A
A detailed guide for researchers and drug development professionals on the in vitro anti-human immunodeficiency virus (HIV) properties of two related phenolic acids, Methyl salvionolate A and Salvianolic Acid A.
This guide provides a comparative overview of the anti-HIV-1 activity of this compound and Salvianolic Acid A, presenting available quantitative data, detailed experimental methodologies for key assays, and visual representations of experimental workflows and potential mechanisms of action. This information is intended to assist researchers in evaluating these compounds as potential leads for the development of novel anti-HIV therapeutics.
Quantitative Comparison of Anti-HIV-1 Activity
While direct comparative studies between this compound and Salvianolic Acid A are limited in publicly available literature, this section compiles the existing data for each compound to facilitate an indirect comparison.
| Parameter | This compound | Salvianolic Acid A | Source |
| HIV-1 Replication Inhibition (EC₅₀) | 1.62 µg/mL (p24 antigen inhibition in MT-4 cells) | Data not available | [1] |
| HIV-1 Integrase Inhibition (IC₅₀) | 7.58 µg/mL | < 1 µg/mL | [1][2] |
| HIV-1 Protease Inhibition (IC₅₀) | 10.73 µg/mL | Data not available | [1] |
| HIV-1 Reverse Transcriptase Inhibition (IC₅₀) | 50.58 µg/mL | Data not available | [1] |
Note: The available data suggests that both compounds exhibit anti-HIV-1 activity, with a notable inhibitory effect on HIV-1 integrase. Salvianolic Acid A appears to be a more potent integrase inhibitor than this compound based on the limited data. However, a comprehensive comparison is hindered by the lack of data for Salvianolic Acid A against HIV-1 replication, protease, and reverse transcriptase in assays directly comparable to those reported for this compound.
Experimental Protocols
This section details the methodologies for the key in vitro assays used to evaluate the anti-HIV-1 activity of the subject compounds.
HIV-1 Replication Inhibition Assay (p24 Antigen Capture ELISA)
This assay quantifies the extent of viral replication in cell culture by measuring the concentration of the HIV-1 p24 capsid protein.
Objective: To determine the 50% effective concentration (EC₅₀) of a compound required to inhibit HIV-1 replication by 50%.
Materials:
-
MT-4 human T-cell line
-
HIV-1 viral stock (e.g., IIIB or other laboratory-adapted strains)
-
Test compounds (this compound or Salvianolic Acid A)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
96-well cell culture plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
Microplate reader
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[2]
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the diluted compounds to the wells containing the MT-4 cells.
-
Infect the cells with a pre-titered amount of HIV-1 virus stock (e.g., 500 TCID₅₀).[2]
-
Include control wells: virus-infected cells without compound (virus control) and uninfected cells without compound (cell control).
-
Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator.[2]
-
After incubation, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to pellet any cellular debris.
-
Quantify the amount of p24 antigen in the supernatant using an HIV-1 p24 Antigen Capture ELISA kit according to the manufacturer's instructions.[2][3]
-
The EC₅₀ value is calculated from the dose-response curve of the compound's inhibition of p24 production compared to the virus control.
HIV-1 Integrase Inhibition Assay (Strand Transfer)
This biochemical assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase, a crucial enzyme for the integration of the viral genome into the host cell's DNA.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a compound against HIV-1 integrase strand transfer activity.
Materials:
-
Recombinant HIV-1 integrase enzyme
-
Donor substrate DNA (DS DNA) mimicking the viral DNA end, typically biotin-labeled.
-
Target substrate DNA (TS DNA) mimicking the host DNA, often labeled with a different tag (e.g., DIG).
-
Streptavidin-coated microplate
-
Assay buffer
-
Wash buffer
-
Blocking buffer
-
HRP-conjugated anti-DIG antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Coat the wells of a streptavidin-coated 96-well plate with the biotin-labeled donor substrate DNA (DS DNA) and incubate.[2]
-
Wash the wells to remove unbound DS DNA and then add a blocking buffer to prevent non-specific binding.[2]
-
Add the recombinant HIV-1 integrase enzyme to the wells and incubate to allow binding to the DS DNA.[2]
-
Wash the wells to remove unbound integrase.
-
Add serial dilutions of the test compounds to the wells and incubate briefly.[2]
-
Initiate the strand transfer reaction by adding the DIG-labeled target substrate DNA (TS DNA) and incubate.[2]
-
Wash the wells to remove unreacted components.
-
Add an HRP-conjugated anti-DIG antibody and incubate to detect the integrated TS DNA.[2]
-
Wash the wells and add TMB substrate. The development of color is proportional to the amount of strand transfer.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
The IC₅₀ value is calculated from the dose-response curve of the compound's inhibition of the strand transfer reaction.
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay measures the activity of HIV-1 protease, an enzyme essential for the maturation of infectious virions, by detecting the cleavage of a fluorogenic substrate.
Objective: To determine the IC₅₀ of a compound against HIV-1 protease activity.
Materials:
-
Recombinant HIV-1 protease enzyme
-
Fluorogenic HIV-1 protease substrate
-
Assay buffer
-
Test compounds
-
Known HIV-1 protease inhibitor (e.g., Pepstatin A) as a positive control.
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well black plate, add the test compounds, a positive control inhibitor, and a buffer control.
-
Add the recombinant HIV-1 protease enzyme to all wells except the no-enzyme control.
-
Incubate the plate briefly to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic HIV-1 protease substrate to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) over a period of time at 37°C.
-
The rate of increase in fluorescence is proportional to the protease activity.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay assesses the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA.
Objective: To determine the IC₅₀ of a compound against HIV-1 reverse transcriptase activity.
Materials:
-
Recombinant HIV-1 reverse transcriptase enzyme
-
Poly(rA)-oligo(dT) primer/template
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate)
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂)
-
EDTA solution
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT) primer/template, and [³H]-dTTP.[4]
-
Add serial dilutions of the test compounds to the reaction mixture.
-
Initiate the reaction by adding the recombinant HIV-1 RT enzyme.[4]
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[4]
-
Stop the reaction by adding EDTA.[4]
-
Add streptavidin-coated SPA beads. The biotinylated oligo(dT) primer, now extended with radiolabeled dTMPs, will bind to the beads, bringing the radioisotope in close proximity to the scintillant within the beads, generating a light signal.
-
Measure the signal using a scintillation counter.
-
The IC₅₀ value is determined from the dose-response curve of the compound's inhibition of [³H]-dTTP incorporation.
Visualizations
Experimental Workflows
Caption: Workflow for HIV-1 Replication Inhibition Assay (p24 ELISA).
Caption: General workflow for in vitro HIV-1 enzyme inhibition assays.
Signaling Pathway/Mechanism of Action
Caption: Postulated mechanism of anti-HIV action via enzyme inhibition.
Conclusion
The available data indicates that both this compound and Salvianolic Acid A possess anti-HIV-1 properties, primarily targeting the viral enzyme integrase. Salvianolic Acid A appears to be a particularly potent inhibitor of this enzyme. However, a comprehensive comparative assessment is challenging due to the incomplete dataset for Salvianolic Acid A across a range of anti-HIV assays. Further research is warranted to fully elucidate the anti-HIV profile of Salvianolic Acid A and to directly compare its efficacy with that of this compound. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies.
References
A Comparative Analysis of Methyl Salvionolate A and Zidovudine in the Inhibition of HIV-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-HIV-1 properties of Methyl Salvionolate A, a natural compound, and Zidovudine (AZT), a widely used antiretroviral drug. While Zidovudine's mechanism is well-established, research into this compound's efficacy and mode of action is an emerging field. This document summarizes the available experimental data, outlines methodologies for key assays, and visualizes the known pathways to offer a comprehensive resource for the scientific community.
Data Presentation: Quantitative Inhibitory Activities
The following table summarizes the available quantitative data on the inhibitory concentrations of this compound and related compounds from Salvia species against HIV-1, compared with the well-documented activity of Zidovudine. It is important to note that direct comparative studies between this compound and Zidovudine are limited in the public domain.
| Compound | Target | Assay Type | Cell Line | IC₅₀ Value | Citation |
| This compound | HIV-1 Replication (p24) | p24 Antigen Inhibition | MT-4 | Data not specified | [1][2] |
| HIV-1 Enzymes | In vitro enzyme assays | - | Data not specified | [1][2] | |
| Zidovudine (AZT) | HIV-1 Reverse Transcriptase | Reverse Transcriptase Inhibition | - | Varies (nM to µM range) | |
| HIV-1 Replication | Various cell-based assays | Various | Varies (nM to µM range) | ||
| Lithospermic Acid | HIV-1 Integrase | 3'-Processing Inhibition | - | 0.83 µM | [3][4] |
| HIV-1 Integrase | 3'-Joining Inhibition | - | 0.48 µM | [3][4] | |
| HIV-1 Replication | Acute Infection Inhibition | H9 | 2.0 µM | [3][4] | |
| Lithospermic Acid B | HIV-1 Integrase | 3'-Processing Inhibition | - | 0.48 µM | [3][4] |
| HIV-1 Integrase | 3'-Joining Inhibition | - | 0.37 µM | [3][4] | |
| HIV-1 Replication | Acute Infection Inhibition | H9 | 6.9 µM | [3][4] | |
| Tanshinone IIA | HIV-1 Tat-transactivation | Tat-mediated transcription | - | - | [5] |
| DS-MEF * | HIV-1 Integrase | In vitro enzyme assay | - | 2.59 +/- 0.50 mg/L | [6] |
| HIV-1 Reverse Transcriptase | In vitro enzyme assay | - | 27.39 +/- 11.18 mg/L | [6] | |
| HIV-1 Protease | In vitro enzyme assay | - | 9.38 +/- 2.45 mg/L | [6] | |
| HIV-1 Replication (IIIB) | p24 Antigen Inhibition | MT-4 | 0.224 +/- 0.163 mg/L | [6] |
*DS-MEF is a composite extract from Salvia Yunnanensis, the same plant from which this compound was isolated.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the anti-HIV-1 activity of the discussed compounds.
HIV-1 p24 Antigen Inhibition Assay
This assay quantifies the level of the HIV-1 core protein p24 in cell culture supernatants, which is a marker of viral replication.
-
Cell Culture and Infection: MT-4 cells are cultured in an appropriate medium. The cells are then infected with a known titer of an HIV-1 strain (e.g., IIIB).
-
Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the test compound (e.g., this compound). A control group with no compound and a positive control group with a known inhibitor (e.g., Zidovudine) are included.
-
Incubation: The treated and infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
p24 ELISA: The concentration of p24 antigen in the supernatant is determined using a commercial p24 ELISA kit. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the p24 levels in the treated samples to the untreated control. The IC₅₀ value is then determined from the dose-response curve.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This in vitro assay measures the ability of a compound to directly inhibit the activity of the HIV-1 reverse transcriptase enzyme.
-
Reaction Mixture: A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), deoxyribonucleoside triphosphates (dNTPs) including a labeled dNTP (e.g., ³H-dTTP), and the purified HIV-1 RT enzyme.
-
Inhibitor Addition: Various concentrations of the test compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated (e.g., using trichloroacetic acid).
-
Quantification: The amount of incorporated labeled dNTP is quantified using a scintillation counter.
-
Data Analysis: The percentage of RT inhibition is calculated, and the IC₅₀ value is determined.
HIV-1 Integrase (IN) Inhibition Assay
This assay assesses the inhibition of the HIV-1 integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome. This involves two key steps: 3'-processing and strand transfer.
-
3'-Processing Assay:
-
A labeled oligonucleotide substrate mimicking the viral DNA end is incubated with purified HIV-1 IN.
-
The test compound is added at various concentrations.
-
The reaction products (cleaved and uncleaved substrates) are separated by electrophoresis and visualized.
-
Inhibition is quantified by the reduction in the processed product.
-
-
Strand Transfer (Joining) Assay:
-
A pre-processed viral DNA substrate and a target DNA substrate are incubated with HIV-1 IN.
-
The test compound is added to the reaction.
-
The strand transfer products are separated by electrophoresis and quantified.
-
The IC₅₀ value is determined based on the reduction of the strand transfer product.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks and experimental workflows discussed in this guide.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Three new derivatives of anti-HIV-1 polyphenols isolated from Salvia yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of two highly potent and non-toxic inhibitors of human immunodeficiency virus type 1 (HIV-1) integrase from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 6. [Study on anti-HIV-1 activities of composite extract from salvia yunnanensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antioxidant Capacity: Methyl Salvianolate A versus Rosmarinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of Methyl salvianolate A and rosmarinic acid, focusing on available experimental data, methodologies, and underlying signaling pathways.
Executive Summary
Both Methyl salvianolate A and rosmarinic acid are potent phenolic antioxidants. While direct comparative quantitative data is limited, available evidence indicates that Methyl salvianolate A, as a methylated derivative of salvianolic acid A, possesses exceptionally high antioxidant activity, particularly in inhibiting lipid peroxidation, where it has been shown to be more potent than its parent compound. Rosmarinic acid is a well-established antioxidant with a broad spectrum of radical scavenging and cell-protective effects, supported by extensive quantitative data from various in vitro assays. Both compounds are believed to exert their effects not only through direct chemical neutralization of free radicals but also by modulating key cellular antioxidant signaling pathways, most notably the Nrf2 pathway.
Quantitative Data Presentation
A direct comparison of the antioxidant capacity of Methyl salvianolate A and rosmarinic acid is challenging due to the scarcity of published data for Methyl salvianolate A in standardized antioxidant assays. However, the following table summarizes the available quantitative and qualitative data.
Table 1: Comparative Antioxidant Capacity
| Antioxidant Assay | Methyl salvianolate A | Rosmarinic Acid (Representative IC50 Values) | Reference Compound (Typical IC50) |
| In Vitro Rat Liver Lipid Peroxidation | IC50 significantly lower than salvianolic acid A and positive controls[1] | Data not available for direct comparison | Salvianolic Acid A[1] |
| DPPH Radical Scavenging | No specific data available | 2.5 - 8.0 µg/mL | Ascorbic Acid: ~5 µg/mL |
| ABTS Radical Scavenging | No specific data available | 2.0 - 6.0 µg/mL | Trolox: ~4 µg/mL |
| ORAC (Oxygen Radical Absorbance Capacity) | No specific data available | High µmol TE/g values reported | Trolox |
IC50 values for rosmarinic acid are representative ranges from various studies and can differ based on specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison.
In Vitro Rat Liver Lipid Peroxidation Assay
This assay assesses the ability of a compound to inhibit the oxidative degradation of lipids in liver cell membranes.
-
Principle: Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored complex that can be quantified spectrophotometrically.
-
Methodology:
-
Prepare liver microsomes from rat liver homogenates by differential centrifugation.
-
Incubate the microsomal suspension with various concentrations of the test compound (e.g., methylated salvianolic acid A metabolites).
-
Initiate lipid peroxidation by adding a pro-oxidant, such as ferrous sulfate (FeSO₄) and ascorbic acid.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a solution of trichloroacetic acid (TCA) and TBA.
-
Heat the mixture (e.g., at 95°C for 30-60 minutes) to allow for the formation of the MDA-TBA adduct.
-
After cooling, centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at approximately 532 nm.
-
Calculate the percentage inhibition of lipid peroxidation relative to a control without the antioxidant.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition.[1]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
A widely used method to determine the free radical scavenging ability of a compound.
-
Principle: The stable DPPH radical has a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.
-
Methodology:
-
Prepare a stock solution of DPPH in a suitable solvent like methanol.
-
In a microplate or cuvette, add a fixed volume of the DPPH solution to varying concentrations of the test compound.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺).
-
Principle: ABTS is oxidized to its radical cation, ABTS•⁺, which is intensely colored blue-green. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.
-
Methodology:
-
Generate the ABTS•⁺ radical by reacting ABTS solution with a strong oxidizing agent like potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•⁺ solution with a buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the test compound at different concentrations to the diluted ABTS•⁺ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•⁺ scavenging.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.
-
Mandatory Visualizations
References
Methyl Salvionolate A vs. Salvianolic Acid B: An In-depth Analysis of Antioxidant Efficacy
In the realm of natural compounds with therapeutic potential, both Methyl salvionolate A and salvianolic acid B have garnered attention. This guide provides a comparative analysis of their antioxidant properties, drawing upon available experimental data to aid researchers, scientists, and drug development professionals in their understanding of these molecules.
A Note on Data Availability: While extensive research has been conducted on the antioxidant properties of salvianolic acid B, there is a significant lack of publicly available scientific literature and experimental data regarding the antioxidant activity of this compound. The following comparison is therefore based on the robust data for salvianolic acid B and highlights the current knowledge gap concerning this compound.
Comparative Analysis of Antioxidant Potency
Due to the absence of direct comparative studies or individual antioxidant assays for this compound, a quantitative comparison is not feasible at this time. However, a detailed overview of the potent antioxidant activity of salvianolic acid B is presented below.
Antioxidant Profile of Salvianolic Acid B
Salvianolic acid B, a major water-soluble component of Salvia miltiorrhiza, has demonstrated significant antioxidant and free radical scavenging capabilities in numerous studies. Its polyphenolic structure, rich in hydroxyl groups, contributes to its potent ability to donate hydrogen atoms and neutralize reactive oxygen species (ROS).
Quantitative Antioxidant Activity of Salvianolic Acid B
| Assay Type | Method | Result | Reference Compound | Source |
| DPPH Radical Scavenging | Spectrophotometry | EC50: 1.81 ± 0.01 µg/mL | - | [1] |
| ABTS Radical Scavenging | Spectrophotometry | EC50: 1.43 ± 0.01 µg/mL | - | [1] |
| Hydroxyl Radical (HO•) Scavenging | Electron Spin Resonance | Higher than Vitamin C | Vitamin C | [2] |
| Superoxide Radical (O2•−) Scavenging | Electron Spin Resonance | Higher than Vitamin C | Vitamin C | [2] |
| Cellular Antioxidant Activity | Dichlorofluorescin Diacetate (DCFH-DA) | Significantly reduced ROS generation | - | [3] |
Experimental Methodologies
Detailed protocols for the key assays used to evaluate the antioxidant activity of salvianolic acid B are provided below to facilitate experimental replication and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Preparation of Reagents:
-
DPPH solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Test sample: Salvianolic acid B is dissolved in methanol to various concentrations.
-
Control: Methanol is used as a blank.
-
Standard: A known antioxidant, such as ascorbic acid or Trolox, is prepared in methanol at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, 100 µL of the test sample or standard at different concentrations is added to 100 µL of the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation.
-
Preparation of ABTS Radical Cation (ABTS•+):
-
A 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate are prepared.
-
Equal volumes of the two solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
10 µL of the test sample (salvianolic acid B at various concentrations) is mixed with 1 mL of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for 6 minutes.
-
The absorbance is measured at 734 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox.
-
Visualizing Antioxidant Mechanisms and Workflows
To further elucidate the processes involved in antioxidant evaluation, the following diagrams are provided.
Caption: General workflow for comparing antioxidant activity.
Caption: Antioxidant signaling pathways of Salvianolic Acid B.
Conclusion
Salvianolic acid B is a well-documented and potent antioxidant, exhibiting strong free radical scavenging activity through both direct and indirect mechanisms. In contrast, the antioxidant potential of this compound remains largely unexplored in the scientific literature. Therefore, based on current evidence, salvianolic acid B is the more established and potent antioxidant of the two. Further research, including direct comparative studies employing standardized antioxidant assays, is necessary to fully elucidate the antioxidant capacity of this compound and provide a definitive comparison.
References
A Comparative Analysis of Methyl Salvianolate A and Other Salvianolic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Methyl salvianolate A and other prominent salvianolic acid derivatives, including Salvianolic Acid A, Salvianolic Acid B, Rosmarinic Acid, Lithospermic Acid, and Danshensu. Sourced from the medicinal plant Salvia miltiorrhiza (Danshen), these phenolic compounds have garnered significant interest for their diverse pharmacological activities. This document summarizes their performance based on experimental data, outlines the methodologies of key experiments, and visualizes the cellular signaling pathways they modulate.
Comparative Performance Data
The following tables summarize the quantitative data on the anticancer, antioxidant, and anti-inflammatory activities of Methyl salvianolate A and its derivatives. The data, presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, allows for a direct comparison of their potency.
Anticancer Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Methyl salvianolate A | Not explicitly found | - | - | - |
| Salvianolic Acid A | A549 | Lung Carcinoma | 27.5 | [1] |
| MCF-7 | Breast Cancer | 12 (in combination) | [1] | |
| SCC-9 / SCC-25 | Oral Squamous Cell Carcinoma | ~20-30 | [1] | |
| HCT-116 / HT29 | Colorectal Cancer | ~25-35 | [1] | |
| Salvianolic Acid B | MCF-7 | Breast Cancer | 4.5 mg/mL (~6.26 µM) | [2] |
| SKOV3 | Ovarian Cancer | 45.6 | ||
| A549 | Non-small cell lung cancer | 279.6 | ||
| Rosmarinic Acid | PC3 | Prostate Cancer | 85 (24h), 59 (48h) | [3] |
| LNCaP | Prostate Cancer | 102 (24h), 64 (48h) | [3] | |
| Hep-G2 | Liver Carcinoma | 14 | ||
| Lithospermic Acid | Not explicitly found | - | - | - |
| Danshensu | Not explicitly found | - | - | - |
Antioxidant Activity (EC50/IC50 Values)
| Compound | Assay | EC50/IC50 (µg/mL) | Citation(s) |
| Methyl salvianolate A | Not explicitly found | - | - |
| Salvianolic Acid A | Not explicitly found | - | - |
| Salvianolic Acid B | DPPH Radical Scavenging | Superior to Danshensu | |
| ABTS Radical Scavenging | 18.59 (VCEAC) | ||
| Rosmarinic Acid | DPPH Radical Scavenging | 1.3 | |
| Lithospermic Acid | Not explicitly found | - | - |
| Danshensu | DPPH Radical Scavenging | 10 | |
| ABTS Radical Scavenging | 12.89 (VCEAC) |
Anti-inflammatory Activity
While specific IC50 values for anti-inflammatory activity are less commonly reported in a standardized manner, studies indicate that Methyl salvianolate derivatives possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as nitric oxide (NO) and reactive oxygen species (ROS) in macrophages.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for researchers aiming to replicate or build upon the presented findings.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the salvianolic acid derivatives and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to screen the antioxidant activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Protocol:
-
Sample Preparation: Prepare various concentrations of the salvianolic acid derivatives in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: In a 96-well plate, mix 100 µL of each sample concentration with 100 µL of a 0.1 mM methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. Determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals, which are one of the most common reactive oxygen species in the body.
Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by an antioxidant. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation: Prepare a working solution of the fluorescent probe, the peroxyl radical generator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), and a Trolox standard curve.
-
Reaction Mixture: In a black 96-well plate, add the sample or Trolox standard, followed by the fluorescent probe solution.
-
Initiation of Reaction: Add the AAPH solution to initiate the radical generation and fluorescence decay.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and record the fluorescence intensity every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. The antioxidant capacity is expressed as Trolox equivalents (TE).
Signaling Pathway Modulation
Salvianolic acid derivatives exert their biological effects by modulating key intracellular signaling pathways involved in cell proliferation, inflammation, and apoptosis. The following diagrams, generated using the DOT language, illustrate the inhibitory effects of these compounds on the NF-κB, MAPK, and PI3K/Akt pathways.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by salvianolic acid derivatives.
MAPK Signaling Pathway Inhibition
Caption: Modulation of the MAPK signaling cascade by salvianolic acid derivatives.
PI3K/Akt Signaling Pathway Inhibition
References
Cross-validation of "Methyl salvionolate A" activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Methyl salvionolate A, focusing on its potent inhibitory effects against the Human Immunodeficiency Virus Type 1 (HIV-1). While the primary data available centers on its activity in the MT-4 human T-cell line, this document serves as a comprehensive summary of its known anti-viral profile, complete with experimental methodologies and pathway visualizations to support further research and development.
Executive Summary
This compound has demonstrated significant promise as an anti-HIV-1 agent. In vitro studies have exclusively utilized the MT-4 cell line to quantify its inhibitory effects. The compound targets multiple key stages of the HIV-1 lifecycle, exhibiting potent inhibition of viral antigen production and essential viral enzymes. At present, there is a notable absence of publicly available data on the cross-validation of this compound's activity in other cell lines, including cancer cell lines or cells infected with other viruses. This guide, therefore, focuses on a detailed exposition of its established anti-HIV-1 properties.
Data Presentation: Anti-HIV-1 Activity in MT-4 Cells
The antiviral activity of this compound against HIV-1 in infected MT-4 cells has been quantified through various assays. The following table summarizes the key inhibitory concentrations.
| Target | Assay Type | Cell Line | Efficacy Metric | Value (μg/mL) | Citation |
| HIV-1 Viral Replication | p24 Antigen Inhibition | MT-4 | EC50 | 1.62 | [1] |
| HIV-1 Reverse Transcriptase | Enzymatic Inhibition Assay | - | IC50 | 50.58 | [1] |
| HIV-1 Protease | Enzymatic Inhibition Assay | - | IC50 | 10.73 | [1] |
| HIV-1 Integrase | Enzymatic Inhibition Assay | - | IC50 | 7.58 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
p24 Antigen Inhibition Assay in HIV-1 Infected MT-4 Cells
This assay quantifies the level of the HIV-1 p24 core protein, a marker of viral replication.
-
Cell Culture and Infection: MT-4 cells are cultured in appropriate media and infected with a laboratory-adapted strain of HIV-1.
-
Compound Treatment: Following infection, the cells are treated with various concentrations of this compound.
-
Incubation: The treated and untreated infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
Sample Collection: The cell culture supernatant is collected.
-
p24 Quantification: The amount of p24 antigen in the supernatant is measured using a commercial enzyme-linked immunosorbent assay (ELISA) kit. The absorbance is read on a microplate reader.
-
Data Analysis: The concentration of this compound that results in a 50% reduction in p24 antigen levels compared to the untreated control is determined and reported as the EC50 (Effective Concentration 50).
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This is a cell-free enzymatic assay to measure the direct inhibition of the HIV-1 RT enzyme.
-
Reaction Mixture: A reaction mixture is prepared containing a template-primer (e.g., poly(A)•oligo(dT)), deoxyribonucleoside triphosphates (dNTPs), and the recombinant HIV-1 RT enzyme.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.
-
Incubation: The mixture is incubated at 37°C to allow for DNA synthesis by the RT enzyme.
-
Detection: The amount of newly synthesized DNA is quantified. This can be done using various methods, such as incorporation of radiolabeled dNTPs or colorimetric/fluorometric detection systems.
-
Data Analysis: The concentration of this compound that inhibits 50% of the RT enzyme activity compared to the no-inhibitor control is calculated as the IC50 (Inhibitory Concentration 50).
HIV-1 Protease Inhibition Assay
This cell-free assay assesses the ability of this compound to inhibit the viral protease enzyme.
-
Substrate and Enzyme: A specific fluorogenic peptide substrate that mimics a natural cleavage site of the HIV-1 protease is used. Recombinant HIV-1 protease is added to initiate the reaction.
-
Inhibitor Presence: The assay is performed in the presence of different concentrations of this compound.
-
Cleavage and Detection: If the protease is active, it cleaves the substrate, separating a fluorophore from a quencher and resulting in a measurable fluorescent signal.
-
Data Analysis: The IC50 value is determined as the concentration of this compound that reduces the protease activity by 50%.
HIV-1 Integrase Inhibition Assay
This assay evaluates the inhibition of the integrase enzyme, which is responsible for inserting the viral DNA into the host genome.
-
Assay Components: The assay typically involves a donor DNA (representing the viral DNA), a target DNA (representing the host DNA), and the recombinant HIV-1 integrase enzyme.
-
Inhibitor Interaction: this compound at various concentrations is pre-incubated with the integrase.
-
Strand Transfer Reaction: The donor and target DNA are added, and the mixture is incubated to allow the integrase to catalyze the strand transfer reaction.
-
Quantification: The amount of integrated DNA is quantified, often using an ELISA-based method where the DNA strands are labeled with different tags (e.g., biotin and DIG) for detection.
-
Data Analysis: The IC50 is calculated as the concentration of this compound that inhibits 50% of the integrase activity.
Mandatory Visualizations
HIV-1 Lifecycle and Points of Inhibition by this compound
References
Head-to-head comparison of "Methyl salvionolate A" with known protease inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the ongoing search for novel antiviral agents, particularly those targeting viral proteases, a thorough evaluation of new chemical entities against established inhibitors is paramount. This guide provides a head-to-head comparison of the potential protease inhibitory activity of salvionolate esters, specifically Ethyl salvionolate A, with well-characterized, clinically approved protease inhibitors.
Disclaimer: Direct experimental data on the protease inhibitory activity of Methyl salvionolate A was not identified in the current literature. This comparison utilizes data for its close structural analog, Ethyl salvionolate A, as a proxy. It is hypothesized that their activities would be comparable due to structural similarity, though further experimental validation for this compound is required.
Quantitative Comparison of Protease Inhibitory Activity
The primary measure of a protease inhibitor's potency is its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values indicate the concentration of the inhibitor required to reduce the activity of the protease by 50%. A lower value signifies higher potency. The following table summarizes the inhibitory activity of Ethyl salvionolate A against HIV-1 protease and compares it with several FDA-approved HIV-1 protease inhibitors.
| Compound | Target Protease | IC50 / Ki Value | Citation(s) |
| Ethyl salvionolate A | HIV-1 Protease | IC50: 12.03 µM | |
| Darunavir | HIV-1 Protease | EC50: 1–2 nM | [1] |
| Tipranavir | HIV-1 Protease | EC50: 30–70 nM | [1] |
| Amprenavir | HIV-1 Protease | Ki: 0.6 nM | [2] |
| Saquinavir | HIV-1 Protease | Ki: 0.1 nM | |
| Ritonavir | HIV-1 Protease | EC50: ~25 nM | [1] |
| Indinavir | HIV-1 Protease | Ki: 0.98 nM | |
| Nelfinavir | HIV-1 Protease | Ki: 2 nM |
Experimental Protocols
The determination of protease inhibitory activity is typically conducted using in vitro enzymatic assays. A common method for assessing HIV-1 protease inhibition is the fluorometric assay.
In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)
Objective: To determine the concentration of a test compound required to inhibit 50% of the HIV-1 protease activity (IC50).
Principle: This assay is based on the cleavage of a specific fluorogenic peptide substrate by recombinant HIV-1 protease. The substrate contains a fluorescent reporter molecule and a quencher. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by the protease, the reporter is released from the quencher, resulting in an increase in fluorescence. The presence of an inhibitor prevents this cleavage, leading to a reduction in the fluorescent signal.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic Peptide Substrate (e.g., DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS)
-
Assay Buffer (specific to the kit or laboratory protocol, typically a buffered solution at a specific pH)
-
Test Compound (e.g., this compound)
-
Known Protease Inhibitor (Positive Control, e.g., Pepstatin A)
-
DMSO (for dissolving compounds)
-
96-well microplate (black, for fluorescence readings)
-
Fluorescence microplate reader (capable of excitation at ~330 nm and emission at ~450 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and the positive control in DMSO. Create a series of dilutions of the test compound to be assayed.
-
Reaction Setup: In a 96-well microplate, add the assay buffer to all wells. Add the diluted test compounds to the sample wells, the positive control to its designated wells, and an equivalent volume of DMSO to the enzyme control wells.
-
Enzyme Addition: Add the recombinant HIV-1 protease solution to all wells except the no-enzyme control wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.
-
Substrate Addition: Add the fluorogenic peptide substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity in a microplate reader at the appropriate excitation and emission wavelengths. Readings can be taken in kinetic mode over a period of time (e.g., 1-3 hours) at 37°C.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
To better understand the context of this comparison, the following diagrams illustrate the general signaling pathway of viral protease action and the experimental workflow for inhibitor screening.
References
The Potential for Synergistic Antiretroviral Activity of Methyl Salvianolate A: A Comparative Guide for Future Research
For Researchers, Scientists, and Drug Development Professionals
Currently, there is a notable absence of published experimental data on the synergistic effects of Methyl salvianolate A in combination with established antiretroviral drugs. However, existing research into the anti-HIV-1 properties of Methyl salvianolate A and its closely related derivatives suggests a promising multi-target mechanism of action that warrants further investigation for combination therapies. This guide provides a comparative analysis of Methyl salvianolate A's potential synergistic activity with current antiretroviral drug classes, based on its hypothesized mechanism of action, to inform and direct future research in this area.
Anti-HIV-1 Activity of Salvianolate Derivatives
The following table summarizes the known anti-HIV-1 activity of Ethyl salvianolate A, which will be used as a proxy for discussing the potential of Methyl salvianolate A.
| Compound | Assay | Target | EC50 / IC50 |
| Ethyl salvianolate A | p24 Antigen Inhibition | HIV-1 Replication | 1.44 µg/mL |
| Ethyl salvianolate A | Enzyme Inhibition | Reverse Transcriptase | 56.38 µM |
| Ethyl salvianolate A | Enzyme Inhibition | Protease | 12.03 µM |
| Ethyl salvianolate A | Enzyme Inhibition | Integrase | 14.54 µM |
Data sourced from MedChemExpress.[2][3]
This multi-target profile, potentially inhibiting three key enzymes in the HIV-1 lifecycle, makes Methyl salvianolate A an intriguing candidate for combination therapy. Synergistic effects are often observed when drugs target different stages of the viral replication process.
Hypothetical Synergistic Effects with Antiretroviral Drug Classes
The following sections compare the potential mechanism of action of Methyl salvianolate A with existing classes of antiretroviral drugs and explore the theoretical basis for synergistic interactions.
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
| Drug Class | Mechanism of Action | Examples | Potential Synergy with Methyl Salvianolate A |
| NRTIs | Act as chain terminators during reverse transcription. | Zidovudine, Tenofovir | Additive to Synergistic: By inhibiting reverse transcriptase through a different mechanism (allosteric or competitive), Methyl salvianolate A could lower the required concentration of NRTIs, potentially reducing toxicity and combating resistance. |
| NNRTIs | Bind to an allosteric site on reverse transcriptase, altering its conformation and inhibiting its function. | Nevirapine, Efavirenz | Additive to Synergistic: A dual-front attack on reverse transcriptase at both the active site (by NNRTIs) and potentially another site (by Methyl salvianolate A) could be highly effective. |
Protease Inhibitors (PIs)
| Drug Class | Mechanism of Action | Examples | Potential Synergy with Methyl Salvianolate A |
| Protease Inhibitors | Block the viral protease enzyme, preventing the cleavage of viral polyproteins and the maturation of new virions. | Lopinavir, Darunavir | Synergistic: The simultaneous inhibition of an early-stage enzyme (reverse transcriptase) and a late-stage enzyme (protease) by Methyl salvianolate A and a PI, respectively, would disrupt the viral lifecycle at two critical and distinct points. |
Integrase Strand Transfer Inhibitors (INSTIs)
| Drug Class | Mechanism of Action | Examples | Potential Synergy with Methyl Salvianolate A |
| Integrase Inhibitors | Prevent the integration of viral DNA into the host cell's genome by blocking the integrase enzyme. | Raltegravir, Dolutegravir | Additive to Synergistic: Similar to the potential synergy with other INSTIs, a combined effect on integrase could be highly beneficial. If Methyl salvianolate A binds to a different site on the integrase enzyme than existing INSTIs, the potential for synergy would be even greater. |
Proposed Experimental Protocols for Synergy Determination
To validate the hypothesized synergistic effects, the following experimental protocols are recommended:
Checkerboard Assay for Synergy Analysis
Objective: To quantify the interaction between Methyl salvianolate A and another antiretroviral drug.
Methodology:
-
Prepare serial dilutions of Methyl salvianolate A and the selected antiretroviral drug (e.g., Zidovudine, Lopinavir, or Raltegravir).
-
In a 96-well plate, combine the drugs in a checkerboard pattern, with each well containing a unique concentration combination of the two agents.
-
Infect MT-4 cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) and add them to the wells containing the drug combinations.
-
Culture the cells for a period of 4-5 days.
-
Assess HIV-1 replication by measuring the concentration of p24 antigen in the cell culture supernatant using an ELISA-based assay.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value of <1 indicates synergy, a CI value of 1 indicates an additive effect, and a CI value of >1 indicates antagonism.
In Vitro Enzyme Inhibition Assays
Objective: To confirm the inhibitory activity of Methyl salvianolate A on HIV-1 reverse transcriptase, protease, and integrase.
Methodology:
-
Utilize commercially available, cell-free enzymatic assays for HIV-1 reverse transcriptase, protease, and integrase.
-
Incubate the recombinant enzymes with their respective substrates in the presence of varying concentrations of Methyl salvianolate A.
-
Measure the enzymatic activity using a colorimetric or fluorometric method.
-
Determine the IC50 value of Methyl salvianolate A for each enzyme.
Visualizing Potential Synergistic Interactions
The following diagrams, generated using the DOT language, illustrate the potential points of intervention for Methyl salvianolate A within the HIV-1 lifecycle and a proposed experimental workflow.
Caption: Potential multi-target inhibition of the HIV-1 lifecycle by Methyl salvianolate A.
Caption: Proposed experimental workflow for determining synergistic effects.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the multi-target anti-HIV-1 profile of salvianolate derivatives strongly suggests that Methyl salvianolate A is a promising candidate for combination therapy. Its potential to inhibit reverse transcriptase, protease, and integrase simultaneously could lead to potent synergistic effects when combined with existing single-target antiretroviral drugs. This could pave the way for more effective treatment regimens with potentially lower dosages and a higher barrier to the development of drug resistance.
The experimental protocols outlined in this guide provide a clear path forward for researchers to investigate these potential synergies. Such studies are crucial to unlock the full therapeutic potential of Methyl salvianolate A in the fight against HIV/AIDS.
References
Comparative Cytotoxicity of Methyl Salvianolate A: An Uncharted Territory in Cancer Research
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the comparative cytotoxicity of Methyl salvianolate A on healthy versus cancerous cells. While related compounds such as Salvianolic acid A and Salvianolate have been investigated for their anticancer properties, specific data on Methyl salvianolate A remains elusive.
For researchers, scientists, and drug development professionals, the selective cytotoxicity of a compound is a critical factor in its potential as a therapeutic agent. An ideal anticancer drug should exhibit high toxicity towards cancer cells while minimizing harm to healthy tissues. Unfortunately, a direct comparison of Methyl salvianolate A's effects on these two cell populations is not currently available in published research.
Insights from Related Compounds
While specific data for Methyl salvianolate A is lacking, studies on its parent compound, Salvianolic acid A (SAA), and the related compound Salvianolate, offer some preliminary insights. Research has shown that SAA can inhibit the proliferation of various cancer cells and induce apoptosis (programmed cell death) by targeting multiple signaling pathways, including the PI3K/Akt and MAPK pathways[1]. Furthermore, one study highlighted that a high concentration of Salvianolate can suppress the viability of healthy mouse cardiomyocytes[2]. Another study provided a dose-response curve for Salvianolate on the normal mouse liver cell line AML-12, indicating some level of cytotoxicity to healthy cells at higher concentrations[3].
This information suggests that the salvianolate family of compounds may possess both anticancer and cytotoxic properties. However, without direct experimental evidence, it is impossible to extrapolate these findings to Methyl salvianolate A. The methylation of the salvianolate structure could significantly alter its biological activity, potentially affecting its potency, selectivity, and mechanism of action.
The Path Forward: A Call for Research
The absence of comparative cytotoxicity data for Methyl salvianolate A underscores a critical area for future research. To evaluate its therapeutic potential, the following experimental avenues should be explored:
Experimental Workflow for Comparative Cytotoxicity Analysis
A standardized workflow is essential to determine the selective cytotoxicity of Methyl salvianolate A.
Key Experimental Protocols
1. Cell Culture:
-
A panel of human cancer cell lines (e.g., breast, lung, colon) and corresponding normal human cell lines should be cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.
2. Cytotoxicity Assay (e.g., MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of Methyl salvianolate A and a vehicle control for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage of the vehicle-treated control.
3. Determination of IC50 Values:
-
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that inhibits a biological process by 50%. It is a standard measure of a drug's potency.
-
Plot cell viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value for each cell line.
4. Signaling Pathway Analysis:
-
Should Methyl salvianolate A show selective cytotoxicity, further investigation into its mechanism of action would be warranted. Techniques such as Western blotting and quantitative PCR can be employed to analyze the expression and activation of key proteins involved in cell survival, proliferation, and apoptosis.
Potential Signaling Pathways to Investigate
Based on the activity of related compounds, the following signaling pathways would be logical starting points for investigation:
References
- 1. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolate inhibits reactive oxygen species production in H(2)O(2)-treated mouse cardiomyocytes in vitro via the TGFβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vivo Efficacy of Salvianolic Acids: A Comparative Guide for Researchers
Initial inquiries into the in vivo efficacy of "Methyl salvionolate A" have revealed a significant lack of available scientific literature. To provide a valuable resource for researchers in drug development, this guide pivots to the closely related and well-studied compounds, Salvianolic acid A (SAA) and Salvianolic acid B (Sal B).
This publication offers a comparative overview of the in vivo efficacy of Salvianolic acid A and Salvianolic acid B in animal models of liver fibrosis and viral infections. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive summary of the current evidence, including direct comparisons with alternative therapeutic agents, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
I. Comparative Efficacy in Liver Fibrosis Animal Models
Salvianolic acids A and B have demonstrated significant therapeutic effects in various animal models of liver fibrosis, primarily those induced by carbon tetrachloride (CCl4). Their efficacy is often compared to established or emerging antifibrotic agents.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies, comparing the effects of Salvianolic acid A and B with other treatments on biochemical markers of liver function and fibrosis.
Table 1: Effect of Salvianolic Acid A and Comparators on Liver Function and Fibrosis Markers in CCl4-Induced Rat Models
| Treatment Group | Dose | ALT (U/L) | AST (U/L) | Hydroxyproline (µg/g wet liver) | Malondialdehyde (nmol/mg protein) | α-SMA Expression | Collagen I Deposition |
| Control | - | Normal | Normal | Baseline | Baseline | Negative | Minimal |
| CCl4 Model | - | Significantly Elevated | Significantly Elevated | Significantly Increased | Significantly Increased | Markedly Positive | Extensive |
| Salvianolic acid A | 20-40 mg/kg | Significantly Reduced[1] | Significantly Reduced[2] | Significantly Decreased[2] | Significantly Decreased[2] | Reduced[1] | Reduced[1] |
| Colchicine | 0.1 mg/kg | Reduced | Reduced | Decreased[2] | Decreased | Not Reported | Reduced |
| Silymarin | 200 mg/kg | Reduced[3] | Reduced | Decreased | Decreased | Reduced[3] | Reduced |
Table 2: Effect of Salvianolic Acid B and Comparators on Liver Fibrosis Markers in Rodent Models
| Treatment Group | Dose | α-SMA Expression | Collagen I Expression | PDGFRβ Expression | TGF-β1 Expression |
| Control | - | Negative | Minimal | Low | Low |
| Fibrosis Model | - | Markedly Positive | Markedly Increased | Increased | Increased |
| Salvianolic acid B | 25-50 mg/kg | Significantly Reduced[4][5] | Significantly Reduced[6] | Inhibited[4] | Decreased[5][6] |
| Perindopril | 4 mg/kg | Reduced[6] | Reduced[6] | Reduced | Not Reported |
| Losartan | 20 mg/kg | Reduced[6] | Reduced[6] | Reduced | Not Reported |
II. Comparative Efficacy in Viral Infection Animal Models
Salvianolic acid A has shown promising antiviral activity in in vivo models of herpes simplex virus (HSV) and pseudorabies virus (PRV) infections. Its performance has been evaluated against standard antiviral drugs.
Quantitative Data Summary
Table 3: Efficacy of Salvianolic Acid A in Animal Models of Viral Infections
| Virus Model | Animal Model | Treatment | Dose | Survival Rate | Viral Titer Reduction |
| HSV-1 Encephalitis | Mice | Salvianolic acid A | Not Specified | Significantly Improved[7] | Significant[7] |
| HSV-2 Vaginal Infection | Mice | Salvianolic acid A | Not Specified | Significantly Improved[7] | Significant[7] |
| Pseudorabies Virus (PRV) | Mice | Salvianolic acid A (pre-incubation with virus) | Not Specified | Effectively Inhibited Pathogenicity[8][9] | Effectively Inhibited Infectivity[8][9] |
| Arenavirus (Pichinde) | Hamsters | Ribavirin (Comparator) | 20-40 mg/kg/day | Effective[10][11] | Significant[10] |
| Arenavirus (Pichinde) | Hamsters | T-705 (Favipiravir) (Comparator) | 50-100 mg/kg/day | Highly Active[10][11] | Significant[10] |
III. Experimental Protocols
A. CCl4-Induced Liver Fibrosis Model in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Fibrosis: Animals receive intraperitoneal (i.p.) injections of a 50% solution of carbon tetrachloride (CCl4) in olive oil, twice a week for 4-8 weeks.[2]
-
Treatment Groups:
-
Endpoint Analysis: After the treatment period, animals are euthanized. Blood samples are collected for biochemical analysis of liver enzymes (ALT, AST). Liver tissue is harvested for histological analysis (H&E and Masson's trichrome staining), and for measuring hydroxyproline and malondialdehyde content.[2] Immunohistochemistry or Western blotting is used to assess the expression of α-SMA and collagen I.[1]
B. Herpes Simplex Virus (HSV-1) Encephalitis Mouse Model
-
Animal Model: BALB/c mice are commonly used.
-
Infection: Mice are intranasally infected with a lethal dose of HSV-1.[7]
-
Treatment:
-
Salvianolic Acid A: Administered via an appropriate route (e.g., intraperitoneally or orally) at specified doses and time points post-infection.
-
Positive Control (e.g., Acyclovir): Administered at a standard therapeutic dose.
-
Vehicle Control: Infected mice receive the vehicle solution.
-
-
Endpoint Analysis: Survival rates are monitored daily. At specific time points, brains are harvested to determine viral titers via plaque assay or qPCR.[7]
IV. Signaling Pathways and Mechanisms of Action
A. Anti-Fibrotic Mechanisms of Salvianolic Acids
Salvianolic acids exert their anti-fibrotic effects through the modulation of multiple signaling pathways involved in the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the fibrotic liver.
Caption: Key signaling pathways modulated by Salvianolic acids in liver fibrosis.
Salvianolic acid A has been shown to attenuate liver fibrosis by inhibiting the PI3K/AKT/mTOR and NF-κB signaling pathways.[1][12] Salvianolic acid B has been found to inhibit the Hedgehog and PDGFRβ signaling pathways, both of which are crucial for HSC activation.[4][13]
B. Antiviral Mechanisms of Salvianolic Acid A
The antiviral activity of Salvianolic acid A, particularly against HSV, is attributed to its ability to interfere with viral entry into host cells.
Caption: Proposed mechanism of Salvianolic acid A in inhibiting HSV entry.
Studies suggest that Salvianolic acid A directly interacts with the HSV virion, potentially with glycoprotein B, thereby blocking the initial attachment to host cells and subsequent membrane fusion, which are critical steps for viral entry.[7]
V. Conclusion
Salvianolic acids A and B demonstrate significant therapeutic potential in preclinical animal models of liver fibrosis and viral infections. Their efficacy is comparable, and in some aspects superior, to existing or alternative therapeutic options. The detailed mechanisms of action, involving the modulation of key signaling pathways, provide a strong rationale for their further development as novel therapeutic agents. This guide provides a foundational resource for researchers to design and interpret future in vivo studies on these promising natural compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. [Actions of salvianolic acid A on CCl4-poisoned liver injury and fibrosis in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of Natural Products against Liver Fibrosis: Flavonoids, Quinones, Lignans, Phenols, and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic acid B inhibits hepatic stellate cell activation and liver fibrosis by targeting PDGFRβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Salvianolic Acid B Attenuates Rat Hepatic Fibrosis via Downregulating Angiotensin II Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salvianolic acid A acts as a herpes simplex virus dual inhibitor by blocking glycoprotein B-mediated adsorption and membrane fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salvianolic acid A inhibits pseudorabies virus infection by directly inactivating the virus particle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Treatment of Late Stage Disease in a Model of Arenaviral Hemorrhagic Fever: T-705 Efficacy and Reduced Toxicity Suggests an Alternative to Ribavirin | PLOS One [journals.plos.org]
- 11. Treatment of Late Stage Disease in a Model of Arenaviral Hemorrhagic Fever: T-705 Efficacy and Reduced Toxicity Suggests an Alternative to Ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Salvianolic acid B inhibits the progression of liver fibrosis in rats via modulation of the Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Salvianolic Acid Derivatives and Established Antioxidants
An Objective Benchmarking Study for Researchers and Drug Development Professionals
Introduction: This guide provides a comparative analysis of the antioxidant properties of salvianolic acid derivatives against established antioxidants. While the initial topic specified "Methyl salvionolate A," this compound is not extensively documented in scientific literature. It is presumed that the intended subject of interest are the well-researched salvianolic acids and their methylated forms, such as 9''-Methyl salvianolate B. Salvianolic acids, derived from Salvia miltiorrhiza (Danshen), are a class of polyphenolic compounds known for their potent antioxidant and free radical scavenging activities[1][2]. This guide will benchmark these compounds against commonly used antioxidants like Vitamin C (Ascorbic Acid), Trolox (a Vitamin E analog), and Gallic Acid.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often evaluated using various assays that measure its ability to scavenge different types of free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.
| Compound | DPPH Scavenging Activity (IC50) | ABTS Scavenging Activity (Trolox Equivalents) | ORAC Value (µM Trolox Equivalents) |
| Salvianolic Acid B | Reported to be more effective than Vitamin C in certain contexts[3] | High | High |
| 9''-Methyl salvianolate B | Potent antioxidant activity[1] | - | - |
| Salvianolic Acid L | Significantly better scavenger than Trolox, Caffeic Acid, and Rosmarinic Acid[4] | - | - |
| Methyl Gallate | IC50: 1.02 µg/mL[5] | Stronger than Vitamin C and Vitamin E[6] | - |
| Vitamin C (Ascorbic Acid) | Standard antioxidant[7] | 1.030 ± 0.003 mM Trolox Equivalent (for 1mM solution)[6] | - |
| Trolox (Vitamin E analog) | Standard antioxidant | Standard for comparison | Standard for comparison |
| Gallic Acid | IC50: 0.94 µg/mL[5] | - | - |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are generalized from standard laboratory procedures.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants[8][9].
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change to yellow. This change in absorbance is measured spectrophotometrically at approximately 517 nm[8][10].
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark[9].
-
Sample Preparation: The test compounds and a positive control (e.g., Ascorbic Acid) are prepared in a series of concentrations[9].
-
Reaction: A defined volume of the sample solution is mixed with a fixed volume of the DPPH working solution[9]. A blank containing only the solvent and DPPH is also prepared[10].
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes)[8].
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer[8].
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[8] The IC50 value is then determined from a plot of inhibition percentage against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+)[11][12].
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm[13][14].
Procedure:
-
Preparation of ABTS•+ Stock Solution: A 7 mM ABTS solution is mixed with a 2.45 mM potassium persulfate solution and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+[11][12].
-
Preparation of Working Solution: The ABTS•+ stock solution is diluted with a solvent (e.g., methanol or water) to an absorbance of approximately 0.70 at 734 nm[13].
-
Reaction: A small volume of the antioxidant sample is added to a larger volume of the ABTS•+ working solution[12].
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 5-7 minutes)[11][13].
-
Measurement: The absorbance is read at 734 nm[13].
-
Calculation: The scavenging activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the percentage of inhibition of the sample to that of a standard curve prepared with Trolox[14].
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals[15][16].
Principle: A free radical initiator (like AAPH) generates peroxyl radicals that quench the fluorescence of a probe (like fluorescein). Antioxidants protect the fluorescent probe from degradation, thus preserving the fluorescence signal. The area under the fluorescence decay curve (AUC) is calculated to quantify the antioxidant capacity[17].
Procedure:
-
Reagent Preparation: A fluorescent probe solution (e.g., fluorescein) and a free radical initiator solution (AAPH) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4)[15][16].
-
Sample and Standard Preparation: Samples and a standard antioxidant (Trolox) are prepared at various concentrations[18].
-
Assay Setup (96-well plate format):
-
Measurement: The fluorescence is monitored kinetically over time (e.g., every 1-5 minutes for up to 60-120 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein)[16][19].
-
Calculation: The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as µmol of Trolox Equivalents (TE) per gram or milliliter of the sample[15].
Signaling Pathways and Experimental Workflows
Keap1-Nrf2 Antioxidant Response Pathway
Many antioxidants, including salvianolic acids, exert their protective effects by modulating cellular signaling pathways. The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response[20][21]. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, in the presence of oxidative stress or antioxidant compounds, Keap1 is inactivated, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of antioxidant and cytoprotective genes[22][23][24].
Caption: The Keap1-Nrf2 signaling pathway for antioxidant gene expression.
General Workflow for In Vitro Antioxidant Assays
The following diagram illustrates a generalized workflow for the DPPH, ABTS, and ORAC assays.
Caption: A generalized workflow for common in vitro antioxidant capacity assays.
Conclusion
Salvianolic acids and their derivatives demonstrate potent antioxidant activities, often surpassing those of established antioxidants like Vitamin C in specific assays[3]. Their mechanism of action involves not only direct free radical scavenging but also the modulation of crucial cellular antioxidant pathways such as the Keap1-Nrf2 system[2][3]. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals seeking to evaluate and compare the efficacy of these natural compounds. Further standardized, head-to-head comparative studies are warranted to fully elucidate the relative potencies of specific salvianolic acid derivatives.
References
- 1. biosynth.com [biosynth.com]
- 2. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]
- 3. sxytorganic.com [sxytorganic.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant activity and protective effect of methyl gallate against t-BHP induced oxidative stress through inhibiting ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid [mdpi.com]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. 4.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. 3.4.2. Oxygen Radical Absorbance Capacity Assay (ORAC) [bio-protocol.org]
- 16. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. mdpi.com [mdpi.com]
- 21. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 22. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of Methyl Salvionolate A: A Comparative Guide to Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the mechanism of action of Methyl salvionolate A, a derivative of the well-researched compound Salvianolic acid A. While direct knockout studies on this compound are not yet prevalent in published literature, extensive research on its parent compound provides a strong foundation for hypothesizing its molecular targets. This guide outlines a comparative knockout study designed to investigate the role of the PI3K/Akt signaling pathway in the therapeutic effects of this compound.
Salvianolic acid A has been shown to exert its anticancer and anti-inflammatory effects by modulating multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[1][2] It is hypothesized that this compound shares a similar mechanism. This guide presents a hypothetical knockout study to validate the involvement of the PI3K/Akt pathway.
Hypothetical Experimental Data: Knockout of Akt1
The following tables summarize hypothetical quantitative data from an experiment comparing the effects of this compound on wild-type (WT) and Akt1 knockout (Akt1-KO) cancer cell lines.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Treatment (24h) | Concentration (µM) | Cell Viability (%) |
| WT | Vehicle (DMSO) | - | 100 ± 4.5 |
| This compound | 10 | 65 ± 5.2 | |
| This compound | 25 | 42 ± 3.8 | |
| This compound | 50 | 25 ± 4.1 | |
| Akt1-KO | Vehicle (DMSO) | - | 100 ± 5.1 |
| This compound | 10 | 95 ± 4.9 | |
| This compound | 25 | 92 ± 5.5 | |
| This compound | 50 | 88 ± 4.7 |
Table 2: Effect of this compound on Apoptosis
| Cell Line | Treatment (24h) | Concentration (µM) | Apoptotic Cells (%) |
| WT | Vehicle (DMSO) | - | 5 ± 1.2 |
| This compound | 25 | 35 ± 3.5 | |
| Akt1-KO | Vehicle (DMSO) | - | 6 ± 1.5 |
| This compound | 25 | 8 ± 2.1 |
Table 3: Effect of this compound on Protein Phosphorylation
| Cell Line | Treatment (1h) | p-Akt (Ser473) / Total Akt | p-mTOR (Ser2448) / Total mTOR |
| WT | Vehicle (DMSO) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound (25 µM) | 0.35 ± 0.08 | 0.42 ± 0.09 | |
| Akt1-KO | Vehicle (DMSO) | N/A | 0.95 ± 0.11 |
| This compound (25 µM) | N/A | 0.91 ± 0.13 |
Detailed Experimental Protocols
1. Cell Culture and Generation of Akt1 Knockout Cell Line:
-
Human breast cancer cells (e.g., MCF-7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
An Akt1 knockout cell line is generated using CRISPR/Cas9 technology. Briefly, guide RNAs targeting a conserved region of the Akt1 gene are designed and cloned into a Cas9 expression vector.
-
Cells are transfected with the vector, and single-cell clones are isolated.
-
Successful knockout is confirmed by Western blotting and DNA sequencing to ensure the absence of Akt1 protein expression.
2. Cell Viability Assay (MTT Assay):
-
Wild-type and Akt1-KO cells are seeded in 96-well plates at a density of 5,000 cells/well.
-
After 24 hours, cells are treated with varying concentrations of this compound or vehicle (DMSO).
-
Following a 24-hour incubation, MTT solution (5 mg/mL) is added to each well, and plates are incubated for 4 hours.
-
The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
3. Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Cells are treated with this compound or vehicle for 24 hours.
-
Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.
-
The percentage of apoptotic cells is determined by flow cytometry.
4. Western Blot Analysis:
-
Cells are treated with this compound or vehicle for the indicated times.
-
Total protein is extracted using RIPA buffer, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and incubated with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, and a loading control (e.g., β-actin).
-
After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Proposed signaling pathway of this compound and the role of Akt1 knockout.
Caption: Experimental workflow for the proposed knockout study.
References
The Dichotomy of the Lab Bench and Living Systems: Correlating In Vitro and In Vivo Bioactivity of Methyl Salvianolate A
For researchers and drug development professionals, the journey of a therapeutic candidate from a promising molecule in a petri dish to a viable treatment in a living organism is fraught with challenges. A critical step in this process is understanding the correlation between in vitro and in vivo results. This guide provides a comparative analysis of the bioactivity of Methyl Salvianolate A, a derivative of the well-studied Salvianolic Acid A, focusing on its anticancer, cardioprotective, and neuroprotective properties. By presenting quantitative data from both laboratory and animal studies, alongside detailed experimental protocols and visual representations of the underlying molecular pathways, this guide aims to offer a clear perspective on the translational potential of this compound.
Anticancer Effects: From Cell Viability to Tumor Suppression
The anticancer potential of Salvianolic Acid A (SAA), the parent compound of Methyl Salvianolate A, has been extensively investigated, particularly in the context of overcoming multidrug resistance in cancer cells. Studies have demonstrated a clear correlation between its cytotoxic effects on cancer cell lines and its ability to inhibit tumor growth in animal models.
In Vitro and In Vivo Anticancer Data Comparison
| Parameter | In Vitro Results (MCF-7/PTX Human Breast Cancer Cells) | In Vivo Results (MCF-7/PTX Xenograft in Nude Mice) | Reference |
| Drug Concentration/Dose | SAA (12 μM) in combination with Paclitaxel (0.5 μM) | SAA (10 mg/kg/day, i.p.) in combination with Paclitaxel (10 mg/kg/week, i.p.) | [1] |
| Primary Endpoint | Reversal of Paclitaxel Resistance (Cell Viability) | Tumor Growth Inhibition | [1] |
| Key Findings | SAA co-treatment significantly enhanced the cytotoxicity of Paclitaxel, reversing drug resistance. | The combination of SAA and Paclitaxel resulted in a significant reduction in tumor volume compared to Paclitaxel alone. | [1] |
| Molecular Mechanism | Downregulation of transgelin 2, leading to attenuation of the PI3K/Akt signaling pathway. | Consistent with in vitro findings, tumor tissues from the combination treatment group showed decreased expression of transgelin 2 and p-Akt. | [1] |
Experimental Protocols
In Vitro: MTT Assay for Cell Viability Human breast cancer cells (MCF-7/PTX), resistant to the chemotherapeutic agent paclitaxel, were seeded in 96-well plates. After 24 hours of incubation, the cells were treated with varying concentrations of Salvianolic Acid A (SAA), paclitaxel, or a combination of both for 48 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader to determine cell viability.[1]
In Vivo: Xenograft Mouse Model Female BALB/c nude mice were subcutaneously injected with MCF-7/PTX cells. Once the tumors reached a palpable size, the mice were randomly assigned to different treatment groups: control, SAA alone, paclitaxel alone, and SAA in combination with paclitaxel. The drugs were administered intraperitoneally at the specified doses and schedules. Tumor volume was measured every few days using a caliper. At the end of the experiment, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis, including Western blotting to assess the expression of key proteins.[1]
Signaling Pathway and Experimental Workflow
Anticancer Signaling Pathway of Salvianolic Acid A.
Experimental Workflow for Anticancer Evaluation.
Cardioprotective Effects: Shielding the Heart from Ischemia-Reperfusion Injury
Myocardial ischemia-reperfusion (I/R) injury is a significant cause of morbidity and mortality. Salvianolic Acid A has demonstrated protective effects against this type of injury in both cellular and animal models, showcasing a strong link between its in vitro and in vivo activities.
In Vitro and In Vivo Cardioprotective Data Comparison
| Parameter | In Vitro Results (H9c2 Cardiomyoblasts) | In Vivo Results (Rat Model of Myocardial I/R) | Reference |
| Stressor/Injury Model | Hydrogen Peroxide (H₂O₂)-induced oxidative stress | Left Anterior Descending (LAD) coronary artery ligation followed by reperfusion | [2] |
| Drug Concentration/Dose | SAA (0.64 - 16 nM) | SAA (5, 10, 20, 40 mg/kg, i.v.) | [2] |
| Primary Endpoint | Cell Viability and Apoptosis | Myocardial Infarct Size | [2] |
| Key Findings | SAA pretreatment significantly increased cell viability and reduced apoptosis in H₂O₂-treated H9c2 cells. | SAA administration at the onset of reperfusion significantly reduced the myocardial infarct size. | [2] |
| Molecular Mechanism | Upregulation of Bcl-2 and increased phosphorylation of Akt and Erk1/2. | Consistent with in vitro findings, SAA treatment increased the expression of Bcl-2 and phosphorylation of Akt and Erk1/2 in the ischemic myocardium. | [2] |
Experimental Protocols
In Vitro: H₂O₂-Induced Oxidative Stress in H9c2 Cells H9c2 rat cardiomyoblasts were cultured and pretreated with various concentrations of SAA for 24 hours. Subsequently, the cells were exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress and mimic ischemia-reperfusion injury. Cell viability was assessed using the MTT assay. Apoptosis was quantified by flow cytometry after staining with Annexin V and propidium iodide.[2]
In Vivo: Rat Model of Myocardial Ischemia-Reperfusion Male Sprague-Dawley rats were subjected to ligation of the left anterior descending (LAD) coronary artery for 30 minutes, followed by reperfusion. SAA was administered intravenously just before the reperfusion period. After 24 hours of reperfusion, the hearts were excised, and the myocardial infarct size was determined by staining with 2,3,5-triphenyltetrazolium chloride (TTC).[2]
Signaling Pathway and Experimental Workflow
Cardioprotective Signaling of Salvianolic Acid A.
Experimental Workflow for Cardioprotection Evaluation.
Neuroprotective Effects: Combating Cerebral Ischemia-Reperfusion Injury
The neuroprotective potential of salvianolic acids has been demonstrated in models of cerebral ischemia-reperfusion injury. These studies highlight the ability of these compounds to mitigate neuronal damage through anti-apoptotic and antioxidant mechanisms, with a consistent effect observed from the cellular level to the whole organism.
In Vitro and In Vivo Neuroprotective Data Comparison
| Parameter | In Vitro Results (Primary Astrocytes) | In Vivo Results (Rat Model of Cerebral I/R) | Reference |
| Stressor/Injury Model | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Middle Cerebral Artery Occlusion (MCAO) followed by reperfusion | [3] |
| Drug Concentration/Dose | Salvianolic Acids (SA) (10, 20, 40 μg/mL) | SA (10, 20, 40 mg/kg, i.p.) | [3] |
| Primary Endpoint | Astrocyte Apoptosis and Mitochondrial Membrane Potential | Cerebral Infarct Volume and Neurological Deficit Score | [3] |
| Key Findings | SA treatment significantly reduced apoptosis and preserved mitochondrial membrane potential in astrocytes subjected to OGD/R. | SA administration significantly reduced the cerebral infarct volume and improved neurological function in MCAO rats. | [3] |
| Molecular Mechanism | Upregulation of p-Akt and p-mtCx43. | Consistent with in vitro findings, SA treatment increased the levels of p-Akt and p-mtCx43 in the ischemic brain tissue. | [3] |
Experimental Protocols
In Vitro: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Astrocytes Primary astrocytes were cultured and subjected to oxygen-glucose deprivation (OGD) for a specific period, followed by reperfusion with normal medium to simulate ischemic conditions. Salvianolic acids (SA) were added to the culture medium during the reperfusion phase. Cell apoptosis was assessed by TUNEL staining, and mitochondrial membrane potential was measured using a fluorescent probe (JC-1).[3]
In Vivo: Rat Model of Middle Cerebral Artery Occlusion (MCAO) Male Wistar rats underwent middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion. Salvianolic acids were administered intraperitoneally at the onset of reperfusion. Neurological deficits were scored at 24 hours post-reperfusion. The brains were then harvested, and the infarct volume was quantified using TTC staining.[3]
Signaling Pathway and Experimental Workflow
Neuroprotective Signaling of Salvianolic Acids.
Experimental Workflow for Neuroprotection Evaluation.
References
- 1. Salvianolic acid A reverses paclitaxel resistance in human breast cancer MCF-7 cells via targeting the expression of transgelin 2 and attenuating PI3 K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioprotective Effects of Salvianolic Acid A on Myocardial Ischemia-Reperfusion Injury In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Salvianolic Acids against Cerebral Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Methyl Salvionolate A
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Methyl salvionolate A.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87 standards. Should be worn at all times in the laboratory.[1][2][3][4] |
| Face Shield | Recommended when there is a significant risk of splashes or when handling larger quantities. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling organic compounds.[2] Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat with long sleeves is mandatory to protect against chemical splashes.[2][4][5] |
| Full-Body Suit | May be necessary in industrial settings or when handling highly concentrated solutions.[1][3] | |
| Respiratory Protection | Fume Hood | All work with this compound should be conducted in a well-ventilated fume hood to minimize inhalation exposure.[4] |
| Respirator | Required when handling very toxic chemicals or if there is a risk of aerosol formation outside of a fume hood.[1][3] | |
| Foot Protection | Closed-Toe Shoes | Shoes made of a non-porous material are required to protect against spills and falling objects.[2][4][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling procedures.
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory safety and environmental protection.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated materials such as gloves, paper towels, and weighing paper should be collected in a designated, labeled hazardous waste container. |
| Liquid Waste | Unused or waste solutions of this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with other incompatible waste streams.[6] |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines. |
Emergency Procedures
In the event of an exposure or spill, follow these immediate actions:
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing.[8] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][9] Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen.[7][8] Seek medical attention. |
| Ingestion | Do not induce vomiting.[7] Rinse mouth with water.[10] Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal.[7][9] For large spills, evacuate the area and contact emergency personnel. |
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. cerritos.edu [cerritos.edu]
- 4. csub.edu [csub.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. home.miracosta.edu [home.miracosta.edu]
- 8. fishersci.com [fishersci.com]
- 9. archpdfs.lps.org [archpdfs.lps.org]
- 10. web.faa.illinois.edu [web.faa.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
